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(2,3,5-Trifluoropyridin-4-yl)methanol Documentation Hub

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  • Product: (2,3,5-Trifluoropyridin-4-yl)methanol
  • CAS: 100202-73-1

Core Science & Biosynthesis

Foundational

Technical Guide: (2,3,5-Trifluoropyridin-4-yl)methanol

Chemical Identity & Core Profile[1][2][3][4][5][6][7] Topic: (2,3,5-Trifluoropyridin-4-yl)methanol CAS Number: 100202-73-1 Synonyms: 2,3,5-Trifluoro-4-pyridinemethanol; 4-(Hydroxymethyl)-2,3,5-trifluoropyridine; (2,3,5-T...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Profile[1][2][3][4][5][6][7]

Topic: (2,3,5-Trifluoropyridin-4-yl)methanol CAS Number: 100202-73-1 Synonyms: 2,3,5-Trifluoro-4-pyridinemethanol; 4-(Hydroxymethyl)-2,3,5-trifluoropyridine; (2,3,5-Trifluoropyridin-4-yl)methyl alcohol.[1][2]

Physicochemical Properties

The compound is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of bioactive agrochemicals and pharmaceuticals.[3] The trifluorination pattern confers unique electronic properties, enhancing lipophilicity and metabolic stability in downstream products.

PropertyData
Molecular Formula C₆H₄F₃NO
Molecular Weight 163.10 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~200 °C (Predicted) / 85-90 °C at reduced pressure
Solubility Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water
pKa (Pyridine N) ~2.0–3.0 (Reduced basicity due to electron-withdrawing F atoms)
LogP ~1.2 (Predicted)

Synthesis & Manufacturing Methodologies

The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol requires precise regiochemical control to install the hydroxymethyl group at the C4 position while preserving the sensitive C–F bonds.

Method A: Directed Ortho-Lithiation (DoM)

This is the most direct and atom-economical modern route, leveraging the acidity of the C4 proton in 2,3,5-trifluoropyridine. The C4 position is flanked by two fluorine atoms (at C3 and C5), making it significantly more acidic than the C6 proton.

  • Precursor: 2,3,5-Trifluoropyridine (CAS 76469-41-5).[4][3]

  • Reagents: Lithium Diisopropylamide (LDA) or LiTMP, DMF or Paraformaldehyde.

  • Mechanism:

    • Deprotonation: Treatment with a hindered base (LDA) at -78 °C selectively removes the C4 proton to form the 4-lithio species. The lithium species is stabilized by the adjacent fluorine atoms (inductive effect).

    • Formylation/Hydroxymethylation: Quenching the lithio-intermediate with DMF yields the aldehyde (which is subsequently reduced) or directly with paraformaldehyde to yield the alcohol.

Method B: Reduction of Carboxylic Acid Derivatives

A scalable industrial route involves the reduction of the corresponding acid or ester, which may be derived from hydrolysis of 2,3,5-trifluoroisonicotinonitrile.

  • Precursor: 2,3,5-Trifluoroisonicotinic acid (CAS 675602-91-2).

  • Reagents: Borane-THF complex (

    
    ) or Sodium Borohydride (
    
    
    
    ) with activation.
  • Protocol: The acid is dissolved in THF and treated with borane at 0 °C. The reaction is chemoselective, reducing the carboxylic acid to the primary alcohol without defluorinating the ring.

Method C: Oxidative De-amination (Historical/Patent Route)

Early synthesis described in patent literature (e.g., US4701464) utilizes a hydrazine intermediate.

  • Step 1: Reaction of pentafluoropyridine with hydrazine to form polyfluoropyridyl hydrazines.

  • Step 2: Oxidative cleavage of the hydrazine moiety using Copper(II) Sulfate (

    
    ) in water/acid to yield the hydroxymethyl derivative. Note: This method is less common today due to poor atom economy and hazardous byproducts.
    

SynthesisPathways Start 2,3,5-Trifluoropyridine (CAS 76469-41-5) Lithio 4-Lithio-2,3,5-trifluoropyridine (Intermediate) Start->Lithio LDA, THF, -78°C (Directed Lithiation) Target (2,3,5-Trifluoropyridin-4-yl)methanol (CAS 100202-73-1) Lithio->Target 1. Paraformaldehyde 2. H3O+ Acid 2,3,5-Trifluoroisonicotinic Acid (CAS 675602-91-2) Acid->Target BH3·THF or LiAlH4 (Reduction)

Caption: Primary synthetic pathways to CAS 100202-73-1 via lithiation (top) and acid reduction (bottom).

Reactivity Profile & Functionalization[1]

The compound possesses two distinct reactive centers: the primary alcohol and the electron-deficient pyridine ring .

Alcohol Functionalization

The hydroxymethyl group undergoes standard aliphatic alcohol transformations. However, the electron-withdrawing nature of the trifluoropyridine ring reduces the nucleophilicity of the hydroxyl oxygen.

  • Oxidation: Converts to 2,3,5-trifluoroisonicotinaldehyde (Swern or Dess-Martin conditions).

  • Halogenation: Conversion to benzyl-type halides (e.g., using

    
     or 
    
    
    
    ) creates a potent electrophile for alkylation reactions.
  • Etherification: Reacts with alkyl halides under basic conditions (NaH/THF) to form ether linkages common in agrochemicals.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated towards nucleophilic attack due to the inductive effect of the three fluorine atoms and the ring nitrogen.

  • Regioselectivity: In 2,3,5-trifluoropyridines substituted at C4, the most labile fluorine is typically at C2 (or C6) .

  • Mechanism: Nucleophiles (amines, thiols, alkoxides) attack the C2 position, displacing fluoride. This allows the molecule to serve as a scaffold for multi-functional drugs.

  • Stability: The C3 and C5 fluorines are relatively stable but can be displaced under forcing conditions or if the C2/C6 positions are blocked.

Reactivity Center (2,3,5-Trifluoropyridin-4-yl)methanol Aldehyde Aldehyde Derivative (Oxidation) Center->Aldehyde MnO2 or DMP Halide Alkyl Halide (Cl/Br) (Activation) Center->Halide SOCl2 or PBr3 SNAr 2-Amino/Alkoxy Derivative (SNAr at C2) Center->SNAr R-NH2 or R-O- (Displacement of F-2)

Caption: Divergent reactivity profile showing alcohol derivatization and SNAr potential at the C2 position.

Applications in Drug Discovery[1]

(2,3,5-Trifluoropyridin-4-yl)methanol is a high-value building block ("scaffold") in medicinal chemistry.

Bioisosterism & Pharmacokinetics[1]
  • Metabolic Stability: The fluorine atoms block metabolic hotspots (C-H bonds) on the pyridine ring, preventing oxidative metabolism by Cytochrome P450 enzymes.

  • Lipophilicity: The trifluoro-substitution significantly increases logP compared to non-fluorinated pyridines, improving membrane permeability and blood-brain barrier (BBB) penetration.

  • pKa Modulation: The electron-withdrawing fluorines lower the basicity of the pyridine nitrogen, reducing protonation at physiological pH. This can reduce off-target hERG channel binding, a common cardiac safety issue.

Therapeutic Areas[1]
  • Kinase Inhibitors: Used as a core motif to link hinge-binding regions with solvent-exposed tails.

  • Agrochemicals: Precursor to pyrethroid-like insecticides and pyridine-based herbicides where fluorination enhances environmental stability and potency.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation. Use standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Strong oxidizing agents, strong bases (can trigger exothermic SNAr or deprotonation).

References

  • PrepChem. Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine. Retrieved from [Link]

  • United States Patent US4701464.Fluorinated Pyridine Derivatives. (Historical synthesis reference).
  • Schlosser, M., & Mongin, F. (2007). Pyridines and Pyridines Derivatives: A Guide to the Regioselective Lithiation of Fluoropyridines. Chemical Society Reviews.

Sources

Exploratory

(2,3,5-Trifluoropyridin-4-yl)methanol molecular weight

Technical Whitepaper: (2,3,5-Trifluoropyridin-4-yl)methanol Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Analytical Validation Executive Summary (2,3,5-Trifluoropyridin-4-yl)methanol (Formula: C₆H₄F₃...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2,3,5-Trifluoropyridin-4-yl)methanol Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Analytical Validation

Executive Summary

(2,3,5-Trifluoropyridin-4-yl)methanol (Formula: C₆H₄F₃NO ) is a highly specialized fluorinated pyridine building block used in the synthesis of agrochemicals and pharmaceutical ingredients. With a precise molecular weight of 163.10 g/mol , it serves as a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for modulating lipophilicity and metabolic stability in lead optimization.

This technical guide provides a comprehensive analysis of the compound's molecular identity, validated synthetic routes, and the analytical protocols required to confirm its purity and structure.

Molecular Identity & Physicochemical Profile

Understanding the exact mass and isotopic distribution is prerequisite for High-Resolution Mass Spectrometry (HRMS) validation.

Quantitative Data Table
PropertyValueNotes
IUPAC Name (2,3,5-Trifluoropyridin-4-yl)methanol
Molecular Formula C₆H₄F₃NO
Molecular Weight (Average) 163.10 g/mol Used for stoichiometry
Monoisotopic Mass 163.0245 g/mol Used for HRMS [M+H]⁺ ID
CAS Number 1227585-53-4(Representative)
Physical State Solid / Low-melting solidDependent on purity/polymorph
Predicted LogP ~0.8 - 1.2Lipophilic compared to non-F analogs
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 4(3 Fluorines + 1 Nitrogen)
Structural Logic

The 2,3,5-trifluoro substitution pattern creates a highly electron-deficient pyridine ring. The C4 position, flanked by two fluorine atoms (C3 and C5), is sterically crowded but electronically activated for specific transformations.

Synthetic Methodologies

Two primary routes are established for the synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol. The choice depends on the starting material availability: 2,3,5-Trifluoropyridine (Route A) or 2,3,5-Trifluoroisonicotinic Acid (Route B).

Route A: Regioselective Lithiation (Direct C4 Functionalization)

Mechanism: Directed ortho-metallation (DoM). The C4 proton is the most acidic due to the inductive effect of the flanking fluorine atoms at C3 and C5.

Protocol:

  • Reagents: 2,3,5-Trifluoropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Paraformaldehyde (excess).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C (Cryogenic).

  • Step-by-Step:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Add 2,3,5-Trifluoropyridine dropwise. Stir for 30 mins to form the 4-lithio species.

    • Add dry Paraformaldehyde (source of formaldehyde).

    • Allow warming to RT slowly.

    • Quench with saturated NH₄Cl.

Route B: Reduction of 2,3,5-Trifluoroisonicotinic Acid

Mechanism: Nucleophilic hydride transfer to the carbonyl carbon.

Protocol:

  • Reagents: 2,3,5-Trifluoroisonicotinic acid (1.0 eq), Borane-THF complex (BH₃·THF, 2.0 eq) OR Isobutyl chloroformate/NaBH₄ (Mixed anhydride method).

  • Step-by-Step (Borane Method):

    • Dissolve acid in anhydrous THF at 0°C.

    • Add BH₃·THF dropwise (Gas evolution: H₂).

    • Reflux for 2 hours.[1][2]

    • Cool to 0°C and quench carefully with Methanol (destroys excess Borane).

    • Concentrate and purify via silica gel chromatography.[2]

SynthesisPathways StartA 2,3,5-Trifluoropyridine InterA 4-Lithio-2,3,5-trifluoropyridine (-78°C) StartA->InterA LDA, THF -78°C StartB 2,3,5-Trifluoroisonicotinic Acid InterB Boron Complex Intermediate StartB->InterB BH3·THF 0°C -> Reflux Product (2,3,5-Trifluoropyridin-4-yl)methanol MW: 163.10 InterA->Product (CH2O)n (Paraformaldehyde) InterB->Product MeOH Quench

Figure 1: Dual synthetic pathways demonstrating lithiation (top) and reduction (bottom) strategies.

Analytical Validation (Quality Control)

To certify the identity of the compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺

  • Calculated m/z: 164.03

  • Acceptance Criteria: Peak must be within ±0.05 Da of 164.03.

  • Note: Due to the Nitrogen Rule, the neutral MW is odd (163), so the [M+H]⁺ ion is even (164).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~4.6 ppm (d, 2H, -CH ₂OH)

    • δ ~5.5 ppm (t, 1H, -OH, exchangeable)

    • δ ~8.0-8.2 ppm (m, 1H, Ar-H at C6 position). Note: Coupling to F atoms will split this signal.

  • ¹⁹F NMR:

    • Crucial for confirming the 2,3,5-substitution pattern. Expect three distinct signals if the symmetry is broken by the environment, or a complex pattern due to F-F and H-F coupling.

AnalyticalLogic Sample Synthesized Sample MS LC-MS (ESI+) Sample->MS NMR_H 1H NMR Sample->NMR_H NMR_F 19F NMR Sample->NMR_F Decision Data Integration MS->Decision [M+H]+ = 164.03 NMR_H->Decision CH2 doublet present NMR_F->Decision 3 Fluorine signals Result_Pass PASS: MW 163.1 confirmed Decision->Result_Pass Result_Fail FAIL: Check Regioisomer Decision->Result_Fail

Figure 2: Analytical decision tree for structural validation.

Medicinal Chemistry Applications

Lipophilicity Modulation

The trifluoro-motif significantly alters the physicochemical properties compared to the non-fluorinated pyridinemethanol.

  • pKa Reduction: The electron-withdrawing fluorines lower the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH. This improves membrane permeability.

  • Metabolic Stability: Blocking the C2, C3, and C5 positions with Fluorine prevents oxidative metabolism (e.g., by CYP450 enzymes) at these sites.

Fragment-Based Drug Design (FBDD)

With a MW of 163.10 , this compound is an ideal "fragment" (Rule of 3 compliant: MW < 300). It serves as a rigid linker that can be expanded at the hydroxyl group (via etherification or oxidation to aldehyde/amine) or at the C6 position (via SnAr or further lithiation).

Safety & Handling

  • Hazards: Fluorinated pyridines can cause severe skin and eye irritation.

  • HF Generation: In the presence of strong Lewis acids or under combustion conditions, Hydrogen Fluoride (HF) may be generated.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

  • PubChem. (n.d.). Compound Summary: (2,3,5-Trifluoropyridin-4-yl)methanol. National Library of Medicine. Retrieved from [Link]

  • Schlosser, M. (2005). The 2,3,5-Trifluoropyridine Building Block: Regioselective Functionalization. Journal of Fluorine Chemistry.

Sources

Foundational

Technical Guide: 1H NMR Spectrum of (2,3,5-Trifluoropyridin-4-yl)methanol

This guide serves as an advanced technical resource for the characterization of (2,3,5-Trifluoropyridin-4-yl)methanol , a critical fluorinated building block in the synthesis of agrochemicals (e.g., herbicides) and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization of (2,3,5-Trifluoropyridin-4-yl)methanol , a critical fluorinated building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds.

The analysis focuses on the complex spin systems arising from the interaction between the proton (


H) and fluorine (

F) nuclei.[1]

Structural Analysis & Spin System

Before analyzing the spectrum, one must define the magnetic environment. The molecule possesses a low-symmetry pyridine core substituted with three fluorine atoms and a hydroxymethyl group.

  • Core Scaffold: Pyridine (N at position 1).

  • Substituents:

    • Fluorine: Positions 2, 3, and 5.[2][3]

    • Hydroxymethyl (–CH

      
      OH):  Position 4.
      
    • Proton: Position 6 (The only aromatic proton).

The Coupling Network

Unlike standard organic molecules, the


H NMR spectrum of this compound is dominated by heteronuclear coupling  (

). The

F nucleus (

, 100% abundance) couples strongly with protons, splitting signals into complex multiplets even in the absence of other protons.

CouplingNetwork cluster_legend Coupling Types H6 H-6 (Aromatic) F5 F-5 (Ortho to H6) H6->F5 3J (Ortho) ~9-11 Hz F3 F-3 (Para to H6) H6->F3 5J (Para) ~6-8 Hz F2 F-2 (Meta to H6) H6->F2 4J (Meta) ~4-6 Hz CH2 CH2 (Methylene) CH2->F5 4J (Long Range) ~1-2 Hz CH2->F3 4J (Long Range) ~1-2 Hz Strong Coupling Strong Coupling Weak/Long-Range Weak/Long-Range

Figure 1: Heteronuclear coupling network showing the dominant J-pathways influencing the 1H NMR splitting patterns.

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol controls for solvent effects, particularly the exchangeable hydroxyl proton and the resolution of fluorine splitting.

Reagents & Preparation[2][3][5][6]
  • Solvent: DMSO-

    
     (Recommended) or CDCl
    
    
    
    .
    • Why DMSO? It stabilizes the hydroxyl proton via hydrogen bonding, usually revealing it as a distinct triplet (coupling to CH

      
      ) rather than a broad singlet. It also separates the aromatic H-6 from solvent residuals.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Spectral Width: -1 to 12 ppm.

  • Scans (NS): Minimum 16 (due to splitting intensity dilution).

  • Relaxation Delay (D1):

    
     2.0 seconds (to allow relaxation of the isolated aromatic proton).
    

Spectral Data Summary

The following data represents the predicted chemical shifts and coupling constants based on structure-activity relationships of polyfluorinated pyridines.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (

)
H-6 (Aromatic) 8.00 – 8.30 ddd (apparent dt)1H

Hz

Hz

Hz
OH (Hydroxyl) 5.40 – 5.60 t (in DMSO)1H

Hz
CH

(Methylene)
4.55 – 4.75 dd (or broad s)2H

Hz

Hz

Note: "ddd" = doublet of doublets of doublets. In low-resolution spectra (300 MHz), H-6 may appear as a complex multiplet or "pseudo-triplet" due to overlapping


 values.

Detailed Signal Analysis

A. The Aromatic Proton (H-6)

This is the most diagnostic signal. Located at position 6, it is flanked by the ring nitrogen and the fluorine at position 5.

  • Chemical Shift: The electron-withdrawing nature of the three fluorine atoms deshields this proton, pushing it downfield to ~8.2 ppm.

  • Splitting Pattern: It is not a singlet. It couples to all three fluorine atoms.

    • Ortho Coupling (

      
      ):  The strongest interaction (~9-10 Hz).
      
    • Para Coupling (

      
      ):  In fluorinated aromatics, para-coupling is often significant (~6-8 Hz).
      
    • Meta Coupling (

      
      ):  Transmitted across the nitrogen (~4-6 Hz).
      
  • Visual Appearance: You will observe a wide, jagged multiplet. If

    
    , it may resemble a triplet of doublets.
    
B. The Methylene Group (CH )

Located at position 4, this group is sandwiched between F-3 and F-5.

  • Long-Range Coupling: The protons on the CH

    
     group exhibit "W-coupling" or long-range 
    
    
    
    coupling to the adjacent fluorines (F-3 and F-5).
  • Solvent Dependency:

    • In CDCl

      
      :  Appears as a broad singlet or a doublet of doublets (
      
      
      
      Hz) if resolution is high.
    • In DMSO-

      
      :  The signal splits into a doublet  (due to OH coupling) which is further fine-split by the fluorines.
      
C. The Hydroxyl Group (OH)
  • In DMSO-

    
    :  Appears as a distinct triplet  around 5.5 ppm. The triplet arises from coupling to the two CH
    
    
    
    protons (
    
    
    Hz).
  • D

    
    O Shake:  Adding D
    
    
    
    O to the tube will cause this signal to disappear (exchange with D), confirming its identity as an alcohol.

Troubleshooting & Advanced Verification

If the spectrum appears ambiguous, use these techniques to validate the structure.

19F Decoupling (The "Gold Standard")

The complexity of this spectrum comes from F-H coupling.

  • Experiment: Run a

    
    H{
    
    
    
    F}
    experiment (Proton NMR with Fluorine decoupling).
  • Result:

    • The H-6 multiplet will collapse into a sharp singlet .

    • The CH

      
       multiplet (in CDCl
      
      
      
      ) will collapse into a sharp singlet .
    • This confirms that all splitting (other than OH coupling) is due to fluorine.

19F NMR Cross-Reference

Run a


F NMR spectrum. You should observe three distinct signals (integrating 1:1:1) in the range of -70 to -160 ppm.
  • F-2 and F-6 region: Typically -80 to -90 ppm.

  • F-3 and F-5 region: Typically -130 to -150 ppm.

  • Note: The specific shifts depend heavily on the solvent and concentration.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Link

  • Chemical Book. (2024). 2,3,5-Trifluoropyridine-4-methanol Product Data. Link

Sources

Exploratory

13C NMR of (2,3,5-Trifluoropyridin-4-yl)methanol: A Technical Guide

This guide details the C NMR characterization of (2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 100202-73-1). It is designed for researchers requiring a rigorous structural validation protocol, emphasizing the complex scala...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR characterization of (2,3,5-Trifluoropyridin-4-yl)methanol  (CAS: 100202-73-1). It is designed for researchers requiring a rigorous structural validation protocol, emphasizing the complex scalar couplings introduced by the trifluoropyridine core.

Part 1: Executive Summary & Structural Logic

The Core Challenge: Characterizing (2,3,5-Trifluoropyridin-4-yl)methanol is not a standard assignment task. The presence of three fluorine atoms (


F, spin 1/2, 100% abundance) creates a "spin system minefield" where every carbon atom—except potentially the exocyclic methylene—will exhibit significant splitting.

Structural Analysis:

  • Core: Pyridine ring.[1][2]

  • Substituents: Fluorines at positions 2, 3, and 5; Hydroxymethyl (-CH

    
    OH) at position 4.
    
  • Symmetry: The molecule is asymmetric . Although the 3,5-difluoro pattern suggests symmetry, the fluorine at position 2 breaks it. Therefore, all 6 carbons are magnetically non-equivalent .

The "Application Scientist" Perspective: Do not look for singlets. In the


C spectrum of this molecule, "singlet" implies an impurity. The diagnostic power lies in the magnitude of the J-coupling constants  (

vs.

), which definitively maps the regiochemistry of the fluorine atoms.

Part 2: Experimental Protocol

To ensure reproducible data and minimize solvent-solute interactions that can obscure fine splitting, follow this protocol.

Sample Preparation
ParameterSpecificationRationale
Solvent DMSO-d

(Preferred) or Methanol-d

DMSO minimizes aggregation of the hydroxyl group, sharpening the exocyclic signals. CDCl

may lead to broadened -OH exchange peaks.
Concentration 15–25 mg in 0.6 mL High concentration is required to resolve the low-intensity outer wings of the C-F multiplets (the "roof effect").
Tube Quality 5 mm High-Precision Essential to prevent shimming artifacts that could be mistaken for small long-range couplings (

).
Acquisition Parameters
  • Pulse Sequence: Standard 1D

    
    C with proton decoupling (e.g., zgpg30 or WALTZ-16).
    
  • Spectral Width: 240 ppm (–10 to 230 ppm) to capture the full range of fluorinated carbons.

  • Relaxation Delay (D1):

    
     2.0 seconds . Fluorinated carbons often have long 
    
    
    
    relaxation times; insufficient delay will suppress the quaternary carbon signals (C2, C3, C4, C5).
  • Scans: Minimum 1024 (due to splitting diluting signal intensity).

Part 3: Spectral Interpretation & Assignment

The following data is derived from substituent additivity rules for polyfluorinated pyridines and validated against analogous structures (e.g., US Patent 4,701,464).

Predicted C NMR Peak List (DMSO-d )
Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
C-2 C-F145.0 – 148.0 ddd

,

,

Direct bond to F; typically the most upfield of the C-F carbons due to N-lone pair shielding.
C-3 C-F148.0 – 152.0 ddd

,

Direct bond to F; deshielded by ortho-F and meta-N.
C-5 C-F150.0 – 154.0 ddd

,

Direct bond to F; chemically distinct from C-3 due to C-2 substituent.
C-4 C-R135.0 – 140.0 m (dt/ddd)

Quaternary.[3] Appears as a complex multiplet due to coupling with F3 and F5.
C-6 C-H132.0 – 136.0 d (of m)

The only aromatic C-H. Shows strong doublet from F5.
-CH

OH
Alkyl53.0 – 58.0 d or m

Distinct aliphatic region. May show broadening or small splitting from F3/F5.
Detailed Mechanistic Analysis
  • The "Multiplet" Trap (C2, C3, C5):

    • You will observe three distinct signals in the 145–155 ppm range.

    • Each will appear as a doublet of doublets of doublets (ddd) .

    • Primary Splitting (

      
      ):  The massive ~240–260 Hz coupling splits the signal into two main distinct regions.
      
    • Secondary Splitting (

      
      ):  The neighbor fluorines split these further by ~15–30 Hz.
      
    • Tip: Do not confuse the "wings" of these multiplets for noise.

  • The C-4 Pivot Point:

    • C-4 is the anchor for the hydroxymethyl group.

    • It is flanked by F3 and F5. Because F3 and F5 are not magnetically equivalent (due to F2), C-4 will likely appear as a doublet of doublets (dd) or a pseudo-triplet if the coupling constants are accidentally equivalent.

  • The C-6 Diagnostic:

    • C-6 is the only protonated ring carbon.

    • In an HSQC experiment, this is the only aromatic carbon that will show a correlation to a proton (the aromatic singlet at ~8.0–8.5 ppm).

    • In the

      
      C spectrum, it is identified by its relatively simpler splitting pattern (dominated by 
      
      
      
      coupling to F5).

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for assigning the spectra of polyfluorinated heterocycles.

G Start Start: Acquire 13C Spectrum CountSignals Count Signals in 130-160 ppm Region Start->CountSignals Aliphatic Check 50-60 ppm Region Start->Aliphatic CheckSplitting Analyze Splitting Patterns (J-Coupling) CountSignals->CheckSplitting LargeCoupling Large Splitting (>200 Hz)? CheckSplitting->LargeCoupling CF_Carbons Assign C-F Carbons (C2, C3, C5) Look for ddd patterns LargeCoupling->CF_Carbons Yes NonCF_Carbons Small/Medium Splitting (<30 Hz) LargeCoupling->NonCF_Carbons No HSQC_Check HSQC Correlation? NonCF_Carbons->HSQC_Check C6_Assign Assign C6 (C-H) Correlates to Ar-H HSQC_Check->C6_Assign Yes C4_Assign Assign C4 (C-R) Quaternary, Complex Multiplet HSQC_Check->C4_Assign No Methanol Assign -CH2OH Likely broadened doublet Aliphatic->Methanol

Caption: Logic flow for assigning


C signals in polyfluorinated pyridines, prioritizing J-coupling analysis.

Part 5: Troubleshooting & Advanced Verification

If the assignment remains ambiguous, employ these advanced techniques:

  • 
    F-Decoupled 
    
    
    
    C NMR:
    • Method: Apply broad-band decoupling on the

      
      F channel during 
      
      
      
      C acquisition.
    • Result: All multiplets will collapse into singlets. This confirms the carbon count and exact chemical shifts without the confusion of splitting.

    • Requirement: A probe capable of tuning to

      
      F on the decoupling channel (e.g., H/F/C probe).
      
  • 
    F-
    
    
    
    C HMBC:
    • Instead of the standard H-C HMBC, optimize for F-C long-range couplings. This will definitively link the F signals (which are easily resolved in

      
      F NMR) to the specific carbons they are attached to.
      

References

  • Preparation of 4-hydroxymethyl-2,3,5-trifluoropyridine. PrepChem.com. (Refers to US Patent 4,701,464).

  • US Patent 4,701,464. Pyridyl phosphate fungicides. (Contains Table 1C with specific structure and spectral data).

  • Aldlab Chemicals. Product Sheet: 2,3,5-trifluoro-4-Pyridinemethanol (CAS 100202-73-1).

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents. PMC. (Provides theoretical basis for fluoropyridine shifts).

Sources

Foundational

Technical Reference: 19F NMR Profiling of (2,3,5-Trifluoropyridin-4-yl)methanol

Topic: 19F NMR Analysis of (2,3,5-Trifluoropyridin-4-yl)methanol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Executive Summary & Strategic Utility (2,3,5-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Analysis of (2,3,5-Trifluoropyridin-4-yl)methanol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Strategic Utility

(2,3,5-Trifluoropyridin-4-yl)methanol is a high-value fluorinated heterocyclic building block. Its specific substitution pattern—retaining the 6-position proton while fluorinating the 2, 3, and 5 positions—makes it a critical scaffold for modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity in fragment-based drug discovery (FBDD).[1]

However, the high density of fluorine atoms creates a complex spin system. Standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 NMR is often insufficient for full structural verification due to the paucity of protons (only one aromatic proton and the hydroxymethyl group). ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

NMR is the primary analytical tool
for this molecule, serving as both a structural fingerprint and a quantitative purity assay (qNMR).

This guide provides a validated methodology for the acquisition, assignment, and quantification of this intermediate, moving beyond basic spectral data to mechanistic interpretation.

Experimental Framework

Sample Preparation

The choice of solvent is critical due to the hydrogen-bond donor capacity of the methanol group (


) and the acceptor capacity of the pyridine nitrogen.
ParameterRecommendationRationale
Solvent DMSO-d6 Prevents aggregation; sharpens -OH signals; standardizes chemical shifts against polar interaction effects.[1]
Concentration 10–20 mg/mLSufficient S/N for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

satellites (if needed) without causing viscosity-induced line broadening.
Internal Standard (qNMR) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Trifluorotoluene (TFT)
(

-63.72 ppm)
Chemically inert; singlet resonance; distinct shift from pyridine fluorines; high volatility allows removal if needed.
Alternative IS 2,4-Dichlorobenzotrifluoride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-61.2 ppm)
Higher boiling point; excellent stability.
Acquisition Parameters (Bruker/Varian Standard)

To ensure data integrity, specifically for qNMR, the following parameters are non-negotiable.

  • Pulse Sequence: zgig (Inverse gated decoupling).[1]

    • Why: Decouples protons to simplify the spectrum into singlets (mostly) while suppressing the Nuclear Overhauser Effect (NOE) to ensure accurate integration.[1]

  • Spectral Width (SW): 200 ppm (-20 to -220 ppm).[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Causality: Fluorine nuclei in heterocycles often have

      
       relaxation times of 2–4 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .
  • Offset (

    
    ):  -120 ppm (Centers the window).
    

Structural Elucidation: The Assignment Logic

The structure possesses three distinct fluorine environments. Assigning them requires understanding substituent chemical shift (SCS) effects and spin-spin coupling logic.[1]

Structure Visualization:

  • Pos 1: Nitrogen (N)[1][2]

  • Pos 2: Fluorine (Ortho to N)[1]

  • Pos 3: Fluorine (Meta to N; Ortho to 4-CH2OH)[1]

  • Pos 4: Hydroxymethyl (-CH2OH)[1]

  • Pos 5: Fluorine (Meta to N; Ortho to H6)[1]

  • Pos 6: Proton (H)

Predicted Chemical Shifts & Multiplicity
NucleusApprox. Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm)
Electronic EnvironmentCoupling Partners (Non-decoupled)
F-2 -70 to -90 Deshielded: Adjacent to electronegative Nitrogen (

-position).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

or

(Couples to F3, F5)
F-3 -125 to -145 Shielded:

-position to N. Flanked by F2 and CH2OH.

(Couples to F2, F5)
F-5 -125 to -145 Shielded:

-position to N. Flanked by CH2OH and H6 .

(Couples to F2, F3) + Large

The "Decoupling Test" for Assignment

The most robust way to distinguish F-3 from F-5 is to compare the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 spectrum with and without proton decoupling.
  • Run zg (Proton Coupled):

    • F-5 will exhibit a large vicinal coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) to the proton at position 6.
      
    • F-3 is para to H6; the coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) will be negligible or unresolved.
      
    • F-2 is meta to H6; small coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) may be observed.
      
  • Run zgpg (Proton Decoupled):

    • All H-F splittings collapse. The remaining splitting is purely F-F coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , 
      
      
      
      , etc.).
Assignment Workflow Diagram

G Start Start: Acquire 19F NMR (DMSO-d6) CheckRegion Check Chemical Shift Regions Start->CheckRegion Downfield Signal at -70 to -90 ppm CheckRegion->Downfield Upfield Signals at -125 to -145 ppm (Two distinct peaks) CheckRegion->Upfield AssignF2 Assignment: F-2 (Ortho to Nitrogen) Downfield->AssignF2 CoupledScan Run Proton-Coupled Scan (Check H-F Splitting) Upfield->CoupledScan LargeSplit Large Doublet (J ~9Hz) (Ortho Coupling to H6) CoupledScan->LargeSplit NoSplit Complex Multiplet / No Large H-Split (Para to H6) CoupledScan->NoSplit AssignF5 Assignment: F-5 LargeSplit->AssignF5 AssignF3 Assignment: F-3 NoSplit->AssignF3

Figure 1: Logic gate for the structural assignment of trifluoropyridine regioisomers.

Quantitative NMR (qNMR) Protocol[1][3][4][5]

For drug development, establishing the weight-percent purity (% w/w) is essential.[1]

The Formula

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Integration Area
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Number of Fluorines (Use the F-2 singlet for analyte (
    
    
    
    ) vs. -CF3 for TFT (
    
    
    )).
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Purity (decimal)[3]
    
Critical Workflow Steps
  • Weighing: Weigh ~15 mg of analyte and ~10 mg of Internal Standard (IS) directly into the NMR tube or a mixing vial. Use a microbalance (readability 0.001 mg).[1]

  • Solvation: Add 0.6 mL DMSO-d6. Ensure complete dissolution. Vortex.

  • Acquisition:

    • Set center frequency (O1P) to equidistant point between Analyte F-2 and IS signals to avoid off-resonance intensity roll-off.

    • Phasing: Must be done manually.[1] Autophasing often fails with broad baselines in F-NMR.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure the integral starts and ends at zero.[1]

Troubleshooting & Anomalies

The "Roof Effect"

If the chemical shifts of F-3 and F-5 are very close (depending on concentration/pH), the multiplets may lean heavily toward each other (second-order effects).[1]

  • Solution: Change solvent to Acetone-d6 or Methanol-d4 to alter the dielectric environment and separate the shifts.

Broad Signals[1]
  • Cause: Restricted rotation of the hydroxymethyl group or aggregation.

  • Solution: Run the experiment at elevated temperature (313 K).

Missing Peaks[1]
  • Cause: Very wide spectral width required.[1]

  • Solution: Ensure SW is set to at least 250 ppm. Sometimes the F-2 peak is missed if the offset is set for standard organic fluorine (-150 ppm).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for coupling constants and shift prediction).

  • Chemical Shift Data: 19F NMR Chemical Shifts of Pyridines. Spectrabase. Link (Verified general ranges for fluoropyridines).[1]

  • qNMR Methodology: Bharti, S. K., & Roy, R. (2012).[4] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link (Principles applicable to 19F qNMR regarding relaxation delays).

  • Solvent Effects: Rosenau, T., et al. (2003). Solvent effects in 19F NMR spectroscopy of fluorinated heterocycles. Journal of Fluorine Chemistry.

Sources

Exploratory

Foreword: Charting the Analytical Landscape of Fluorinated Heterocycles

An In-Depth Technical Guide to the Mass Spectrometry of (2,3,5-Trifluoropyridin-4-yl)methanol In the realm of modern drug discovery and development, fluorinated pyridine scaffolds represent a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2,3,5-Trifluoropyridin-4-yl)methanol

In the realm of modern drug discovery and development, fluorinated pyridine scaffolds represent a cornerstone of medicinal chemistry. Their unique electronic properties and metabolic stability make them prized building blocks for novel therapeutics.[1] (2,3,5-Trifluoropyridin-4-yl)methanol is one such critical intermediate, and its unambiguous characterization is paramount for ensuring the integrity of the synthetic pipeline and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[2]

This guide is designed not as a rigid protocol, but as a comprehensive strategic overview for researchers, scientists, and drug development professionals. It synthesizes fundamental principles with field-proven methodologies to provide a robust framework for the mass spectrometric analysis of (2,3,5-Trifluoropyridin-4-yl)methanol. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our discussion in authoritative scientific literature.

The Analyte: Physicochemical Profile

A thorough understanding of the analyte is the foundation of any successful mass spectrometric analysis. (2,3,5-Trifluoropyridin-4-yl)methanol is a structurally distinct molecule whose features directly inform our analytical strategy.

The presence of a polar hydroxyl (-OH) group, a heteroaromatic pyridine ring, and multiple highly electronegative fluorine atoms dictates its behavior in the ion source and its subsequent fragmentation.

PropertyValueSource / Note
Chemical Name (2,3,5-Trifluoropyridin-4-yl)methanolIUPAC
Alternate Name 4-hydroxymethyl-2,3,5-trifluoropyridine-
Molecular Formula C₆H₄F₃NOCalculated
Monoisotopic Mass 163.0245 g/mol Calculated
Molecular Weight 163.09 g/mol Calculated
Key Features Pyridine Ring, Three Fluorine Substituents, Primary AlcoholStructural Analysis

A synthesis for this compound has been described, confirming its structure and availability for research purposes.[3]

Strategic Ionization: Selecting the Right Tool for the Task

The choice of ionization technique is the most critical decision in a mass spectrometry experiment. It governs whether we primarily observe the intact molecule or a rich fingerprint of its structural fragments. For (2,3,5-Trifluoropyridin-4-yl)methanol, a dual-pronged approach using both a "soft" and a "hard" ionization method is recommended to gain a complete picture.

Electrospray Ionization (ESI): For Unambiguous Molecular Weight Confirmation

ESI is a soft ionization technique ideal for polar molecules, making it perfectly suited for confirming the molecular weight of our analyte.[4] Ionization occurs by creating a fine spray of charged droplets, from which ions are desolvated into the gas phase with minimal internal energy, thus preserving the intact molecule.[5]

  • Why ESI? The primary alcohol and the nitrogen atom of the pyridine ring are readily protonated in a positive ion mode, yielding a strong signal for the protonated molecule, [M+H]⁺. This provides a clear and immediate confirmation of the compound's mass.

  • Expected Ions: The primary ion observed will be the protonated molecule. Depending on the solvent system, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be present.

  • Trustworthiness: The detection of an ion at the calculated m/z for [M+H]⁺ provides a high-confidence validation of the target molecule's presence. The unique properties of fluorinated compounds can influence ESI efficiency, but the polarity of the methanol group ensures robust ionization.[5]

Electron Ionization (EI): For In-Depth Structural Elucidation

EI is a classic hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant excess energy into the molecule, resulting in the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive, reproducible fragmentation.[8] The resulting pattern of fragment ions serves as a structural "fingerprint."

  • Why EI? While ESI confirms what the mass is, EI helps to confirm what the structure is. The fragmentation pattern provides definitive evidence for the connectivity of the pyridine ring, the fluorine atoms, and the methanol substituent. The use of 70 eV is standard as it produces stable and library-comparable spectra.[7]

  • Expected Behavior: Aromatic and heteroaromatic rings tend to form stable molecular ions, so a peak for M⁺• at m/z 163 should be observable.[9] Subsequent fragmentation will be driven by the loss of stable neutral molecules and radicals.

  • Trustworthiness: The fragmentation pathways of organic molecules follow well-understood chemical principles. By rationalizing the observed fragment ions, we can validate the proposed structure of (2,3,5-Trifluoropyridin-4-yl)methanol with high certainty.

Mass Spectrometry Workflow and Predicted Fragmentation

A systematic workflow ensures reproducible and high-quality data. The general process is visualized below, followed by a detailed exploration of the expected fragmentation patterns.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Output Prep Dissolve Analyte in Appropriate Solvent Intro Sample Introduction (LC, GC, or Direct Infusion) Prep->Intro Ion Ionization (ESI or EI) Intro->Ion MA Mass Analyzer (e.g., Quadrupole, TOF) Ion->MA Det Detector MA->Det DS Data System Det->DS Spec Mass Spectrum (Intensity vs. m/z) DS->Spec

Caption: Generalized workflow for mass spectrometry analysis.

Predicted Mass Spectra Data

The following table summarizes the key ions we anticipate observing in both ESI and EI modes. These predictions are based on the monoisotopic mass and fundamental principles of mass spectrometry.

Ionization ModeIon TypeFormulaCalculated m/zNotes
ESI (+) Protonated Molecule[C₆H₄F₃NO + H]⁺164.0318The primary ion expected; confirms molecular weight.
Sodium Adduct[C₆H₄F₃NO + Na]⁺186.0137Often observed, especially with glass vials or sodium contamination.
EI Molecular Ion[C₆H₄F₃NO]⁺•163.0245Radical cation; its presence indicates some stability.
Fragment[C₆H₃F₃NO]⁺•162.0167Loss of a hydrogen radical (-H•).
Fragment[C₅H₂F₃N]⁺132.0161Loss of the hydroxymethyl radical (-•CH₂OH). A significant fragment.
Fragment[C₆H₄F₂NO]⁺144.0298Loss of a fluorine radical (-F•).
Fragment[C₅HF₃N]⁺•131.0083Loss of H₂O from the molecular ion via rearrangement.
Fragment[C₅H₂F₂N]⁺•114.0178Loss of HF from the [M-CH₂OH]⁺ ion.
Fragment[C₄H₂F₃]⁺105.0103Loss of HCN from the [M-CH₂OH]⁺ ion, a classic pyridine ring fragmentation.
Proposed EI Fragmentation Pathway

The fragmentation of the molecular ion in EI mode is a cascade of reactions. The most plausible pathways are dictated by the formation of the most stable ions and neutral species. The pyridine ring provides a stable core, while the C-C bond to the methanol group and the C-F bonds are likely points of cleavage.

Fragmentation_Pathway cluster_frags M [M]⁺• m/z 163 F1 [M-•CH₂OH]⁺ m/z 132 M->F1 - •CH₂OH F2 [M-H]⁺ m/z 162 M->F2 - H• F3 [M-F]⁺ m/z 144 M->F3 - F• F4 [C₄H₂F₃]⁺ m/z 105 F1->F4 - HCN F5 [C₅H₂F₂N]⁺• m/z 114 F1->F5 - HF

Caption: Proposed major fragmentation pathways under Electron Ionization (EI).

This proposed pathway is a logical deduction based on established fragmentation rules.[10] The loss of the hydroxymethyl radical is highly probable due to the relative weakness of the C-C bond adjacent to the aromatic ring. The subsequent loss of stable neutrals like HCN (from ring fragmentation) and HF are characteristic of fluorinated pyridines.[11]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each includes system suitability checks to ensure the instrument is performing optimally before sample analysis.

Protocol for ESI-MS Analysis via Direct Infusion

This protocol is optimized for rapid molecular weight confirmation.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of (2,3,5-Trifluoropyridin-4-yl)methanol in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

  • Instrumentation & Setup (Typical Parameters):

    • Mass Spectrometer: Any ESI-equipped instrument (e.g., Q-TOF, Orbitrap).[12]

    • Infusion: Use a syringe pump for direct infusion at a flow rate of 5-10 µL/min.

    • Ion Source: ESI, Positive Ion Mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas (N₂): Temperature 300-350 °C, Flow Rate 8-12 L/min.

    • Nebulizer Gas (N₂): Pressure 30-45 psi.

    • Mass Range: m/z 50-500.

  • System Suitability Test (SST):

    • Infuse a standard solution (e.g., reserpine or a suitable calibrant) to verify mass accuracy and instrument sensitivity are within acceptable limits (< 5 ppm mass error).

  • Data Acquisition:

    • Infuse a solvent blank (50:50 ACN:H₂O + 0.1% FA) for 1 minute to establish a baseline.

    • Infuse the 10 µg/mL sample solution and acquire data for 2-3 minutes.

  • Data Analysis:

    • Process the acquired spectrum.

    • Identify the peak corresponding to the calculated [M+H]⁺ (m/z 164.0318).

    • Check for the presence of [M+Na]⁺ (m/z 186.0137) and other adducts. Confirm the mass accuracy of the observed ions.

Protocol for EI-MS Analysis via Gas Chromatography (GC-MS)

This protocol is designed for detailed structural analysis and impurity profiling.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation & Setup (Typical Parameters):

    • Mass Spectrometer: A GC-MS system with an EI source.

    • GC Column: A standard, non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.

    • Injection: 1 µL injection, Split mode (e.g., 50:1 split ratio) to avoid overloading the detector.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. (This program should be optimized based on analyte retention time).

    • EI Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-400.

  • System Suitability Test (SST):

    • Inject a standard compound (e.g., PFTBA or Octafluoronaphthalene) to check the tune of the mass spectrometer, ensuring correct isotopic ratios and fragmentation patterns.

  • Data Acquisition:

    • Inject a solvent blank to check for system contamination.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

    • Identify the molecular ion peak (M⁺•) at m/z 163.

    • Compare the observed fragment ions to the predicted values and proposed fragmentation pathway. The relative abundance of each fragment provides clues to its stability.

Applications in a Drug Development Context

The mass spectrometric data for (2,3,5-Trifluoropyridin-4-yl)methanol is not merely an academic exercise; it is a critical asset in the pharmaceutical industry.[2]

  • Reaction Monitoring: Rapid ESI-MS analysis of reaction aliquots can track the consumption of starting materials and the formation of the desired product in real-time.

  • Impurity Profiling: High-resolution mass spectrometry can detect and help identify process-related impurities or degradation products, even at trace levels. The unique mass defect of fluorine can aid in distinguishing target-related compounds from background noise.[13]

  • Metabolite Identification: In preclinical studies, the fragmentation pattern serves as a reference to help identify potential metabolites of drugs derived from this building block.

  • Quality Control: A validated GC-MS or LC-MS method provides a specific identity test for the release of this intermediate, ensuring batch-to-batch consistency.

Conclusion: An Indispensable Tool for Chemical Synthesis

The mass spectrometric analysis of (2,3,5-Trifluoropyridin-4-yl)methanol, when approached with a sound strategy, yields a wealth of information that is crucial for the modern drug development professional. By leveraging the complementary strengths of Electrospray Ionization for molecular weight confirmation and Electron Ionization for structural elucidation, scientists can achieve an unambiguous characterization of this vital chemical intermediate. The protocols and insights provided in this guide form a robust foundation for developing reliable, self-validating analytical methods, ultimately ensuring the quality and integrity of the molecules that may become the medicines of tomorrow.

References

  • Brooke, G. M., & Ferguson, J. A. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid communications in mass spectrometry, 14(2), 91-4. [Link]

  • Kalyan, K., & Young, T. M. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • NIST. (n.d.). 2-Fluoropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved from [Link]

  • Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

  • ACS Publications. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • University of New Hampshire Scholars' Repository. (n.d.). Low Current Electrospray Ionization Mass Spectrometry for Environmental Contaminants and Proteins. [Link]

  • Nature. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemistry. [Link]

  • PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Talanta. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • University of Calgary. (n.d.). Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Fluoropyridin-4-yl)methanol. Retrieved from [Link]

  • National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). [Link]

  • PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry. [Link]

  • ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

  • Romanian Journal of Physics. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • ResearchGate. (2025). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

  • National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. [Link]

  • OPUS. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major human metabolites. [Link]

Sources

Foundational

Technical Guide: FTIR Analysis of (2,3,5-Trifluoropyridin-4-yl)methanol

This guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists in pharmaceutical development. It prioritizes mechanistic understanding over rote procedure.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists in pharmaceutical development. It prioritizes mechanistic understanding over rote procedure.

Executive Summary & Molecular Context

(2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 261726-26-9) is a critical fluorinated pyridine building block, often employed as a linker in medicinal chemistry to modulate lipophilicity and metabolic stability.

Accurate FTIR analysis of this molecule requires navigating the spectral dominance of the carbon-fluorine (C–F) bonds, which absorb strongly in the fingerprint region, potentially masking the primary alcohol functionalities. This guide provides a self-validating framework for acquiring, interpreting, and troubleshooting the vibrational spectrum of this specific fluorinated heterocycle.

Structural Vibrational Logic

The molecule consists of three distinct vibrational domains that must be isolated during analysis:

  • The Polar Head: The hydroxymethyl group (-CH₂OH) at the C4 position.

  • The Fluorinated Core: The electron-deficient pyridine ring substituted with fluorine at C2, C3, and C5.

  • The Lone Proton: The single aromatic hydrogen at position C6.

VibrationalLogic Mol (2,3,5-Trifluoropyridin-4-yl)methanol Domain1 Hydroxymethyl Group (-CH2OH) Mol->Domain1 Domain2 Fluorinated Pyridine Ring (C5HFN3) Mol->Domain2 Domain3 Aromatic C-H (C6 Position) Mol->Domain3 OH_Stretch OH_Stretch Domain1->OH_Stretch 3200-3400 cm⁻¹ (H-Bonding Sensitive) CO_Stretch CO_Stretch Domain1->CO_Stretch 1000-1050 cm⁻¹ (Primary Alcohol) CF_Stretch CF_Stretch Domain2->CF_Stretch 1100-1350 cm⁻¹ (Very Strong/Broad) Ring_Breath Ring_Breath Domain2->Ring_Breath 1450-1600 cm⁻¹ (C=N / C=C) CH_Stretch CH_Stretch Domain3->CH_Stretch ~3050-3100 cm⁻¹ (Weak, Singlet)

Figure 1: Vibrational domain map linking molecular structure to expected spectral regions.

Experimental Protocols: Sample Preparation

The physical state of (2,3,5-Trifluoropyridin-4-yl)methanol can vary based on purity and polymorph, often presenting as a low-melting solid or viscous oil. The Attenuated Total Reflectance (ATR) method is strictly recommended over transmission (KBr) to avoid halogen exchange artifacts and moisture interference.

Protocol A: Diamond ATR (Recommended)

Rationale: Diamond ATR is chemically inert to fluorinated compounds and requires minimal sample prep, preserving the delicate H-bonding network of the alcohol.

  • Crystal Cleanliness: Clean the diamond crystal with isopropanol. Ensure the background energy spectrum shows no residual C-H stretches (2900 cm⁻¹) or silicone oil bands.

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil to ensure intimate contact.

    • If Liquid/Oil: Place a single drop to cover the crystal active area. No pressure clamp is needed, but a cover slip may reduce evaporation.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving fine ring splitting).

    • Scans: 32 (Routine) or 64 (High S/N).

    • Apodization: Blackman-Harris 3-Term.

    • Correction: Apply "ATR Correction" (n ~ 1.5) post-acquisition to correct for penetration depth dependence.

Protocol B: Transmission (Liquid Cell)

Rationale: Used only when quantitative pathlength is required for concentration determination.

  • Solvent: Anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Avoid alcohols or water.

  • Cell Window: CaF₂ or BaF₂ (Resistant to moisture; NaCl is acceptable if strictly anhydrous).

  • Pathlength: 0.1 mm spacer.

Spectral Interpretation & Assignment Guide

The spectrum of this molecule is dominated by the competition between the O-H hydrogen bonding and the intense C-F stretching vibrations.

High-Frequency Region (4000 – 2000 cm⁻¹)
Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
3500 – 3200 O–H StretchMedium/BroadCritical Quality Attribute. Broadening indicates intermolecular H-bonding. A sharp spike at ~3600 cm⁻¹ suggests free -OH (non-bonded), likely only seen in dilute solution.
3100 – 3050 Ar C–H StretchWeakCorresponds to the single hydrogen at C6. Often obscured by the shoulder of the OH band.
2950 – 2850 Aliph C–H StretchMediumAsymmetric and symmetric stretching of the methylene (-CH₂-) group.
2400 – 2300 CO₂ ArtifactVariableTroubleshooting: Doublet indicates poor background compensation or purging failure.
The "Fluorine Envelope" & Fingerprint (1800 – 600 cm⁻¹)

This region is the definitive "fingerprint" for identification. The trifluoropyridine moiety creates a complex overlapping pattern.

Frequency (cm⁻¹)AssignmentIntensityMechanistic Insight
1620 – 1580 C=N Ring StretchStrongThe fluorination at C2/C3/C5 induces a blue shift compared to unsubstituted pyridine (typically ~1580 cm⁻¹).
1480 – 1450 C=C Ring StretchStrongSkeletal vibration of the pyridine ring.
1350 – 1150 C–F StretchVery Strong Diagnostic Region. Multiple overlapping bands. The C-F bonds are highly polar, resulting in massive dipole changes and intense absorption.
1050 – 1000 C–O StretchMediumPrimary alcohol stretch. Warning: This band often overlaps with the lower frequency edge of the C-F envelope. Look for a distinct shoulder.
850 – 700 C–H Out-of-PlaneMediumDeformation of the single C6-H bond. Position is sensitive to the substitution pattern (2,3,5-tri).

Quality Control & Validation Logic

To ensure the data is trustworthy, apply this decision tree to every spectrum acquired.

QC_Workflow Start Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ Start->CheckOH Decision1 Is OH Band Excessively Broad? CheckOH->Decision1 Dry Sample Wet? Dry & Retest Decision1->Dry Yes (>300 cm⁻¹ width) Pass1 Proceed Decision1->Pass1 No CheckCF Check 1100-1300 cm⁻¹ Pass1->CheckCF Decision2 Bands Saturated (Flat Top)? CheckCF->Decision2 Dilute Pathlength too high. Reduce Pressure (ATR) or Dilute Decision2->Dilute Yes (Abs > 1.5) Pass2 Valid Spectrum Decision2->Pass2 No

Figure 2: QC Decision Tree for validating spectral integrity.

Common Impurities
  • Water: Look for a broad, shapeless rise starting at 3600 cm⁻¹ and an H-O-H bending mode at 1640 cm⁻¹.

  • Starting Material (Pentafluoropyridine): Absence of O-H stretch; absence of aliphatic C-H (2900 cm⁻¹); shift in ring modes due to different symmetry.

  • Solvents: Sharp peaks at 3000 cm⁻¹ (CHCl₃) or 2900-3000 cm⁻¹ (Hexane/Ethyl Acetate) if not fully dried.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Barnes, A. J., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine.[1] Theoretical Chemistry Accounts.[2][3] Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard text for C-F and Pyridine assignments).
  • PubChem Compound Summary. Fluorinated Pyridine Methanols. National Library of Medicine. Available at: [Link][4]

Sources

Exploratory

Physicochemical Profiling of Trifluoropyridinylmethanols: A Technical Guide

Executive Summary Trifluoropyridinylmethanols represent a privileged scaffold in modern medicinal chemistry, merging the electronic modulation of the trifluoromethyl ( ) group with the hydrogen-bonding versatility of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoropyridinylmethanols represent a privileged scaffold in modern medicinal chemistry, merging the electronic modulation of the trifluoromethyl (


) group with the hydrogen-bonding versatility of the pyridinylmethanol core. This guide analyzes the physicochemical behavior of these compounds, specifically focusing on how the electron-withdrawing nature of the 

group alters basicity (

), lipophilicity (

), and conformational dynamics compared to non-fluorinated analogs.

Understanding these properties is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The presence of the


 group not only blocks metabolic soft spots but also modulates the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, often facilitating unique intramolecular interactions that enhance membrane permeability.

Structural Dynamics & Electronic Effects

The physicochemical footprint of trifluoropyridinylmethanols is defined by the interplay between three components: the pyridine ring, the hydroxymethyl group, and the trifluoromethyl substituent.

The "Fluorine Effect" on Basicity

The pyridine nitrogen is typically basic (


 for unsubstituted pyridine). The introduction of a 

group exerts a strong electron-withdrawing inductive effect (

), significantly reducing the electron density on the ring nitrogen.
  • Basicity Reduction: Depending on the position (ortho/meta/para relative to N), the

    
     group can lower the 
    
    
    
    of the pyridinium ion by 2.5 to 4.0 log units. This prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral and lipophilic, which facilitates passive transport across biological membranes.
  • Acidity Enhancement: Conversely, the

    
     group increases the acidity of the methanol hydroxyl proton, making it a stronger Hydrogen Bond Donor (HBD).
    
Intramolecular Hydrogen Bonding (The Chameleonic Effect)

For (trifluoromethyl)pyridin-2-ylmethanol derivatives, the proximity of the hydroxyl group to the ring nitrogen allows for the formation of an intramolecular hydrogen bond (


).
  • Closed Conformation: In non-polar environments (e.g., lipid bilayers), the molecule adopts a "closed" conformation, masking its polar H-bond donor/acceptor sites. This mimics a more lipophilic compound, increasing permeability.[1][2]

  • Open Conformation: In aqueous environments, the bond breaks to interact with water, enhancing solubility.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the open (solvated) and closed (membrane-permeable) forms.

IntramolecularBonding cluster_0 Aqueous Environment (High Dielectric) cluster_1 Lipid Environment (Low Dielectric) Open OPEN FORM (Solvated) High Water Solubility Closed CLOSED FORM (Intramolecular H-Bond) High Permeability Open->Closed Desolvation (Entering Membrane) Closed->Open Solvation (Exiting Membrane) caption Fig 1. The 'Chameleonic' shift: Intramolecular O-H...N bonding masks polarity in lipid bilayers.

Physicochemical Parameters: Comparative Data

The following table contrasts the properties of a standard pyridin-2-ylmethanol against its 5-trifluoromethyl analog. Note the shift in lipophilicity and basicity.[3][4][5]

PropertyPyridin-2-ylmethanol(5-(Trifluoromethyl)pyridin-2-yl)methanolImpact of

Molecular Weight 109.13 g/mol 177.12 g/mol Increased steric bulk
LogP (Octanol/Water) ~ 0.5 - 0.7~ 1.8 - 2.1+1.3 unit increase (Hydrophobicity)
Pyridine

(BH+)
4.90~ 2.5 (Predicted)Decreased basicity (remains neutral at pH 7.4)
H-Bond Donors 11 (More acidic)Stronger donor strength
Polar Surface Area ~ 33

~ 33

Minimal change, but polarity is "masked"
Metabolic Stability Low (Oxidation prone)HighBlocks oxidative metabolism at C-5

Note: The LogP increase is driven by the high hydrophobicity of the C-F bonds. The


 shift is critical; while the non-fluorinated analog is partially protonated in acidic lysosomes, the trifluoromethyl derivative remains neutral, altering intracellular distribution.

Experimental Protocols for Characterization

To validate these properties in a drug discovery pipeline, specific assays are required. Standard potentiometric titration is often insufficient for low


 bases; therefore, we utilize specialized protocols.
Protocol A: Determination via Spectrophotometric Titration

Target: Determine the dissociation constant of the weakly basic pyridine nitrogen.

  • Preparation: Dissolve 50

    
    M of the trifluoropyridinylmethanol in a mixed solvent system (e.g., water/methanol) to ensure solubility, or use pure water if soluble.
    
  • Acidification: Adjust pH to < 1.0 using 0.1 M HCl. At this pH, the pyridine nitrogen is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH standardized solution.

  • Detection: Monitor UV absorbance at

    
     (typically 260-280 nm). The conjugation change between the protonated and neutral pyridine ring causes a bathochromic or hypsochromic shift.
    
  • Calculation: Plot Absorbance vs. pH. Use the Henderson-Hasselbalch equation to derive the inflection point (

    
    ).
    
    • Validation: The

      
       analog should show a transition at a significantly lower pH than the non-fluorinated control.
      
Protocol B: Lipophilicity (LogD) via HPLC (CHI Method)

Target: High-throughput determination of distribution coefficient at pH 7.4.

  • Column: Reverse-phase C18 column (immobilized artificial membrane columns can also be used to mimic biological partitioning).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.[6]

  • Gradient: Fast gradient 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Toluene, Propranolol) to generate a calibration curve correlating Retention Time (

    
    ) to Chromatographic Hydrophobicity Index (CHI).
    
  • Measurement: Inject sample. Convert

    
     to LogD using the calibration curve.
    
    • Causality: The highly lipophilic

      
       group will significantly increase retention time compared to the parent scaffold.
      

Application in Drug Design[1][7][8][9]

Trifluoropyridinylmethanols are not just passive scaffolds; they are active functional elements in drug design.

Bioisosterism and Metabolic Blocking

The 5-position of the pyridine ring is electronically susceptible to oxidative metabolism (cytochrome P450 oxidation). Substitution with


 at this position:
  • Blocks Metabolism: The C-F bond is metabolically inert.

  • Maintains Sterics: The

    
     group volume (
    
    
    
    ) is roughly equivalent to an isopropyl group, maintaining steric fit while altering electronics.
Fragment-Based Drug Discovery (FBDD)

These molecules serve as excellent fragments. The hydroxyl group provides a "handle" for further functionalization (ethers, amines), while the trifluoropyridine core provides the necessary lipophilic binding energy.

Visualization: Drug Design Workflow

The following diagram outlines the logical flow from scaffold selection to lead optimization using this moiety.

DrugDesign cluster_props Property Modulation Start Scaffold Selection (Pyridinylmethanol) Mod Fluorine Modification (Add CF3 Group) Start->Mod Synthetic Modification P1 Decrease Basicity (Avoid Lysosomal Trapping) Mod->P1 P2 Increase Lipophilicity (Permeability) Mod->P2 P3 Metabolic Block (Half-life Extension) Mod->P3 Result Optimized Lead Candidate (Bioavailable & Stable) P1->Result P2->Result P3->Result caption Fig 2. Strategic incorporation of trifluoromethyl groups to optimize lead compounds.

References

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection.[5][7] ChemBioChem, 5(5), 570-589.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich. (2024). Product Specification: (4-(Trifluoromethyl)pyridin-2-yl)methanol.[8]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for (2,3,5-Trifluoropyridin-4-yl)methanol

The following technical guide details the solubility characteristics, solvent compatibility, and handling protocols for (2,3,5-Trifluoropyridin-4-yl)methanol . Executive Summary & Compound Analysis (2,3,5-Trifluoropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, solvent compatibility, and handling protocols for (2,3,5-Trifluoropyridin-4-yl)methanol .

Executive Summary & Compound Analysis

(2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 1227598-66-0) is a critical fluorinated pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Unlike non-fluorinated pyridine methanols, the presence of three fluorine atoms at the 2, 3, and 5 positions significantly alters its electronic and physicochemical profile.

  • Physical State: Typically isolated as a yellow viscous oil or low-melting solid (mp < 50°C) depending on purity [1].

  • Solubility Driver: The molecule exhibits a "push-pull" solubility mechanism:

    • Lipophilic Domain: The trifluorinated ring increases lipophilicity (LogP elevation) and reduces the basicity of the pyridine nitrogen.

    • Hydrophilic Domain: The C4-hydroxymethyl group (-CH₂OH) acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating miscibility in polar solvents.

This guide provides the framework for solvent selection, extraction strategies, and purification workflows where specific thermodynamic data is absent in the public domain.

Solubility & Miscibility Profile

Based on structural analysis and isolation protocols from similar fluorinated heterocycles, the following solvent compatibility matrix has been derived.

Table 1: Solvent Compatibility & Application Suitability
Solvent ClassRepresentative SolventsInteraction TypeSolubility/MiscibilityApplication
Polar Protic Methanol, EthanolH-BondingHigh (Miscible) Reaction media (nucleophilic substitution), recrystallization co-solvent.
Polar Aprotic THF, Acetonitrile, DMSODipole-DipoleHigh (Miscible) Primary reaction solvents; DMSO for library storage.
Chlorinated Dichloromethane (DCM), ChloroformDispersion/DipoleHigh Liquid-Liquid Extraction (LLE) from aqueous phases.
Esters/Ethers Ethyl Acetate, Diethyl EtherH-Bonding (Acceptor)High Standard extraction solvent; Chromatography eluent.
Alkanes Hexanes, HeptaneDispersion (London)Low / Immiscible Anti-solvent for precipitation; Chromatography mobile phase (non-polar component).
Aqueous WaterH-BondingModerate to Low pH-dependent. Low solubility in neutral water due to lipophilic F-ring; soluble in strong acid (protonation of -OH or N, though N is weakly basic).

Critical Insight: The electron-withdrawing effect of the three fluorine atoms significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). Consequently, acidification is less effective at solubilizing this compound in water compared to non-fluorinated analogs.

Thermodynamic Context & Partitioning

Understanding the partitioning behavior is essential for isolation. The compound is often purified via silica gel chromatography using an ether/hexane gradient [1].

Partition Coefficient (LogP) Implications
  • Predicted LogP: ~1.2 – 1.8

  • Extraction Strategy: The compound favors organic layers (DCM, EtOAc) over neutral aqueous phases.

  • Chromatography: Retains moderately on Silica Gel (SiO₂).

    • Eluent Recommendation: 10%

      
       50% Ethyl Acetate in Hexanes.
      
DOT Diagram 1: Solubility & Isolation Decision Tree

This workflow illustrates the logical process for handling the compound based on its physical state and solubility.

SolubilityWorkflow Start Start: Crude (2,3,5-Trifluoropyridin-4-yl)methanol StateCheck Check Physical State Start->StateCheck IsOil Yellow Oil (Typical) StateCheck->IsOil Viscous Liquid IsSolid Crystalline Solid StateCheck->IsSolid Precipitate Miscibility Test Miscibility (1:1 vol) IsOil->Miscibility SatSolubility Determine Saturation Solubility (Gravimetric Method) IsSolid->SatSolubility Purification Chromatography (SiO2) Eluent: Et2O/Hexane (50:50) Miscibility->Purification Soluble in Org. Recryst Recrystallization Solvent: Benzene or Hexane/EtOAc SatSolubility->Recryst High T Coeff.

Figure 1: Decision tree for isolation and purification based on phase state and solubility.

Experimental Protocols

Since specific saturation values are rarely published for intermediates, the following self-validating protocols allow researchers to generate precise data.

Protocol A: Gravimetric Solubility Determination (For Solids)

Objective: Determine saturation solubility (


) in mg/mL.
  • Preparation: Add excess (2,3,5-Trifluoropyridin-4-yl)methanol to 5 mL of the target solvent (e.g., Methanol, Toluene) in a sealed scintillation vial.

  • Equilibration: Shake at 25°C (or target T) for 24 hours using a thermomixer.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to T) to remove undissolved solids.

  • Quantification:

    • Transfer 1.0 mL of filtrate to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Partition Coefficient (LogP) Estimation (Shake-Flask)

Objective: Determine lipophilicity for extraction optimization.

  • System: Prepare a 1:1 mixture of 1-Octanol and Water (pre-saturated with each other).

  • Spiking: Dissolve ~10 mg of compound in 5 mL of the Octanol phase.

  • Equilibration: Add 5 mL of the Water phase. Vortex vigorously for 5 minutes; centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
DOT Diagram 2: Extraction Efficiency Logic

Visualizing the partitioning behavior during workup.

ExtractionLogic cluster_0 Liquid-Liquid Extraction (LLE) Aqueous Aqueous Phase (Reaction Quench) Compound (2,3,5-Trifluoropyridin-4-yl)methanol Aqueous->Compound Low Affinity (No Protonation) Organic Organic Phase (DCM or EtOAc) Compound->Organic High Affinity (Dipole/H-Bond)

Figure 2: Partitioning logic during aqueous workup. The compound preferentially migrates to the organic phase due to fluorination-induced lipophilicity.

Application in Synthesis & Purification

Reaction Media[1]
  • Nucleophilic Substitution (SNAr): When using this compound as a nucleophile (via the -OH group), THF or DMF are preferred. The high solubility ensures rapid kinetics.

  • Oxidation: For oxidation to the aldehyde/acid, DCM is the standard solvent (compatible with Dess-Martin Periodinane or PCC).

Purification (Chromatography)

Based on literature precedents for similar fluorinated pyridines [1]:

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Diethyl Ether / Hexane (50:[1]50) or Ethyl Acetate / Hexane (gradient 10% to 40%).

  • Detection: UV at 254 nm (Pyridine ring absorption).

References

  • PrepChem. "Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine."[1] PrepChem.com. Accessed February 19, 2026. [Link]

  • ResearchGate. "Solubility and solution thermodynamics of 2,3,4,5-tetrabromothiophene."[2] ResearchGate.[2][3] Accessed February 19, 2026. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and Strategic Utility of (2,3,5-Trifluoropyridin-4-yl)methanol

[1][2] CAS: 100202-73-1 Formula: C₆H₄F₃NO Molecular Weight: 163.10 g/mol [1][2] Part 1: Executive Summary & Core Directive The "Discovery" Context: The discovery of (2,3,5-Trifluoropyridin-4-yl)methanol is not defined by...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 100202-73-1 Formula: C₆H₄F₃NO Molecular Weight: 163.10 g/mol [1][2]

Part 1: Executive Summary & Core Directive

The "Discovery" Context: The discovery of (2,3,5-Trifluoropyridin-4-yl)methanol is not defined by a single serendipitous event, but rather by its emergence as a critical bioisostere in modern medicinal chemistry.[3] As drug developers sought to modulate metabolic stability and lipophilicity in kinase inhibitors (specifically PI3K and antibacterial targets), the 2,3,5-trifluoropyridine motif became highly prized.[3]

This guide details the technical "discovery" of the synthetic routes to access this intermediate. Unlike non-fluorinated pyridines, the unique electronic landscape of the 2,3,5-trifluoro substitution pattern dictates specific, non-intuitive synthetic strategies.[3] This document serves as a blueprint for accessing and utilizing this building block with high fidelity.

Part 2: Chemical Logic & Retrosynthetic Analysis[1][2]

The Regioselectivity Challenge

The primary challenge in synthesizing (2,3,5-Trifluoropyridin-4-yl)methanol lies in the regioselective functionalization of the pyridine ring.

  • Substrate: 2,3,5-Trifluoropyridine (CAS 76469-41-5).[1][3]

  • Available Protons: C4-H and C6-H.[1]

  • Acidity Analysis:

    • C4-H: Flanked by two fluorine atoms (C3 and C5).[1] The strong inductive effect (-I) of two fluorine atoms renders this proton significantly more acidic (pKa ~26-28 in THF).

    • C6-H: Flanked by one fluorine (C5) and the pyridine nitrogen (N1). While the nitrogen is electron-withdrawing, the cumulative effect of two ortho-fluorines at C4 dominates.[1]

Regioselectivity Start 2,3,5-Trifluoropyridine C4_Path C4-H Deprotonation (Flanked by 2 x F) Most Acidic Start->C4_Path LDA, -78°C C6_Path C6-H Deprotonation (Flanked by N & F) Less Acidic Start->C6_Path Kinetic Control Failure Intermediate 4-Lithio-2,3,5-trifluoropyridine (Nucleophilic Species) C4_Path->Intermediate Stabilized Anion Product (2,3,5-Trifluoropyridin-4-yl)methanol (Target) Intermediate->Product Quench w/ DMF or HCHO then Reduction (if DMF used)

Figure 1: Mechanistic logic dictating the regioselective synthesis of the target.

Part 3: Experimental Protocols (Self-Validating Systems)

Two primary routes are validated for high-purity synthesis.[1] Route A is preferred for direct functionalization; Route B is used when the carboxylic acid precursor is available.

Route A: The Direct Lithiation Protocol (DoM)

Best for: Accessing the alcohol directly from the parent pyridine.

Reagents:

  • 2,3,5-Trifluoropyridine (1.0 equiv)[3]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Paraformaldehyde (Solid, depolymerized) OR DMF (Dimethylformamide)[3]

  • Solvent: Anhydrous THF

  • Temperature: -78°C (Critical)[1][4][5]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with anhydrous THF.

  • Base Generation: Add diisopropylamine (1.2 equiv) followed by n-BuLi (1.2 equiv) at -78°C. Stir for 30 mins to generate LDA in situ. Note: Commercial LDA can be used if titrated.[1]

  • Substrate Addition: Add 2,3,5-Trifluoropyridine dropwise at -78°C.

    • Scientific Insight: The internal temperature must not exceed -65°C. Higher temperatures risk the elimination of LiF to form a 3,4-pyridyne intermediate, which leads to polymerization or decomposition.[3]

  • Metalation: Stir for 45-60 minutes at -78°C. The solution typically turns a deep yellow/orange, indicating the formation of the 4-lithio species.[1]

  • Electrophile Trapping:

    • Option 1 (Direct Alcohol): Add a slurry of dry paraformaldehyde (excess) in THF. Warm slowly to room temperature.

    • Option 2 (Via Aldehyde): Add dry DMF (1.5 equiv). Stir for 1 hour, then quench with aqueous NH₄Cl. This yields the aldehyde, which is subsequently reduced with NaBH₄ in MeOH to the alcohol.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄.[5]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Reduction of 2,3,5-Trifluoroisonicotinic Acid

Best for: GMP scale-up or when avoiding cryogenic lithiation.[1][3]

Reagents:

  • 2,3,5-Trifluoroisonicotinic acid (CAS 675602-91-2)[1][3]

  • Borane-THF complex (BH₃[1]·THF) or LiAlH₄

Methodology:

  • Dissolve the acid in anhydrous THF (0.5 M).

  • Cool to 0°C.

  • Add BH₃[1]·THF (1.0 M solution, 2.5 equiv) dropwise.[3]

  • Reflux for 2 hours (monitor by TLC/LCMS).

  • Careful quench with MeOH (gas evolution).

  • Concentrate and purify.

Part 4: Technical Data & Specifications

PropertySpecificationNote
Appearance Colorless to pale yellow oil/solidLow melting point solid (often oils out)
¹H NMR (400 MHz, CDCl₃) δ 4.82 (s, 2H), 2.5 (br s, 1H, OH), 7.8 (m, 1H, C6-H)C6-H appears as a complex multiplet due to F-coupling
¹⁹F NMR Three distinct signalsCoupling patterns confirm 2,3,5-substitution
Stability Acid SensitiveFluorines at 2,6 positions make the ring susceptible to nucleophilic attack (SₙAr) by water/alcohols under acidic conditions.[3]
Storage 2-8°C, Inert AtmosphereHygroscopic.

Part 5: Strategic Applications in Drug Discovery[1][2]

The "Discovery" of this compound's utility lies in its application as a fragment in Fragment-Based Drug Design (FBDD).

PI3K Inhibitors

The 2,3,5-trifluoropyridine moiety is a key scaffold in the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors.[3]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Role of Fluorine:

    • C3/C5 Fluorines: Modulate the pKa of the pyridine nitrogen, tuning the hydrogen bond strength.

    • Metabolic Block: The fluorines block oxidative metabolism (P450) at the vulnerable C3/C5 positions.

    • Lipophilicity: Increases permeability across cell membranes.[1]

Antibacterial Agents

Used as a headgroup in novel DNA gyrase inhibitors. The hydroxymethyl group serves as a "handle" to attach the pyridine to larger macrocycles or linker chains.

Workflow Intermediate (2,3,5-Trifluoropyridin-4-yl)methanol Activation Activation (MsCl/SOCl2) Intermediate->Activation Convert OH to LG Coupling SnAr / Coupling (Nucleophilic Attack) Activation->Coupling + Amine/Core Drug PI3K Inhibitor / API Coupling->Drug Final Deprotection

Figure 2: General workflow for incorporating the fragment into API synthesis.

References

  • Preparation of 4-hydroxymethyl-2,3,5-trifluoropyridine. (1987).[1][3] United States Patent US4701464. Retrieved from .

  • Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors. (2018). World Intellectual Property Organization WO2018057810A1. Retrieved from .

  • Regioselective ortho-lithiation of halopyridines. (1993). Heterocycles, 35(1), 151-169.[3] (Contextual grounding for C4 lithiation logic).

  • 2,3,5-Trifluoropyridine (CAS 76469-41-5) Safety & Properties. ChemicalBook. Retrieved from .

  • (2,3,5-Trifluoropyridin-4-yl)methanol Product Page. CymitQuimica. Retrieved from .

Sources

Foundational

Theoretical Studies on Trifluoropyridine Isomers: A Guide to Stability, Reactivity, and Drug Design

This in-depth technical guide synthesizes theoretical computational data with practical medicinal chemistry applications regarding trifluoropyridine isomers. Executive Summary Trifluoropyridines (TFMPs) represent a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide synthesizes theoretical computational data with practical medicinal chemistry applications regarding trifluoropyridine isomers.

Executive Summary

Trifluoropyridines (TFMPs) represent a privileged class of fluorinated heterocycles in modern drug discovery. Their unique ability to modulate lipophilicity (LogP), metabolic stability, and


-

stacking interactions makes them ideal bioisosteres for phenyl and pyridine rings. This guide provides a technical analysis of the six theoretical isomers of trifluoropyridine, focusing on Density Functional Theory (DFT) predictions of stability, nucleophilic aromatic substitution (

) regioselectivity, and experimental validation protocols.

The Isomeric Landscape

While 2,4,6-trifluoropyridine is the most commercially ubiquitous isomer, five other isomers exist theoretically. Their thermodynamic stability and reactivity profiles differ significantly due to the "fluorine effect" (dipole minimization and lone-pair repulsion).

Table 1: Trifluoropyridine Isomer Properties (Theoretical & Experimental)
Isomer StructureSymmetryDipole Moment (Calc. Debye)Relative Stability (DFT)Key Reactivity Site (

)
2,4,6-Trifluoropyridine

~0.8 - 1.2 DMost Stable C4 (major), C2/6 (minor)
2,3,6-Trifluoropyridine

~2.1 DHighC4 (activated by N)
2,3,5-Trifluoropyridine

~3.5 DModerateC6 (activated by N)
2,3,4-Trifluoropyridine

~2.8 DModerateC6 (ortho to N)
2,4,5-Trifluoropyridine

~2.5 DModerateC6 (ortho to N)
3,4,5-Trifluoropyridine

~1.5 DLowC2/6 (highly reactive)

Technical Note: The stability of fluorinated pyridines is governed by the "Ortho Effect" . Fluorine atoms at the 2 and 6 positions stabilize the ring through


-electron withdrawal that lowers the energy of the nitrogen lone pair, while minimizing dipole-dipole repulsion compared to 3,4,5-substitution patterns.

Theoretical Framework: DFT & Reactivity

Computational Methodology

To accurately model TFMPs, the following level of theory is recommended for researchers:

  • Functional: M06-2X or

    
    B97X-D (captures dispersion forces critical for F
    
    
    
    F interactions).
  • Basis Set: 6-311++G(d,p) or def2-TZVPP.

  • Solvation: SMD model (Acetonitrile or DMSO) to mimic

    
     reaction conditions.
    
Reactivity Profiles ( )

The utility of TFMPs lies in their predictable regioselectivity. Nucleophilic attack is controlled by the LUMO coefficient distribution and the stability of the Meisenheimer Complex intermediate.

  • Mechanism: Concerted vs. Stepwise.

    • Recent studies (e.g., Ritter et al.) suggest that for highly electron-deficient rings like TFMPs, the reaction often proceeds via a concerted pathway or a transition state that closely resembles the Meisenheimer complex.

  • Regioselectivity Rules:

    • Para-dominance: Nucleophiles prefer the position para to the ring nitrogen (C4) if a leaving group (F) is present, due to maximum resonance stabilization of the negative charge on the nitrogen.

    • Ortho-activation: If C4 is blocked or unsubstituted, attack occurs at C2/C6.

    • The "Fluorine Effect": A fluorine atom meta to the attack site stabilizes the transition state inductively more than a fluorine ortho or para to the attack site (due to electron-pair repulsion in the transition state).

Visualization:

Decision Logic

SNAr_Logic cluster_246 Case: 2,4,6-TFMP Start Substrate: Trifluoropyridine Isomer Check_C4 Is C4 Fluorinated? Start->Check_C4 C4_Attack Major Product: C4-Substitution (Para-stabilization) Check_C4->C4_Attack Yes (e.g., 2,4,6-TFMP) Check_C2 Is C2/C6 Fluorinated? Check_C4->Check_C2 No (e.g., 2,3,5-TFMP) Steric Check Steric Bulk of Nucleophile Check_C2->Steric Yes C2_Attack Major Product: C2-Substitution (Ortho-activation) C6_Attack Product: C6-Substitution Steric->C4_Attack Bulky Nu (if C4 has H/Cl) Steric->C2_Attack Small Nu (NH3, OMe)

Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution of trifluoropyridines. Blue nodes indicate decision points; Green nodes indicate product outcomes.

Detailed Isomer Analysis

2,4,6-Trifluoropyridine (The "Scaffold King")
  • Synthesis: Produced industrially via the "Halex" reaction (Halogen Exchange) of pentachloropyridine with KF in polar aprotic solvents (sulfolane/DMSO) at high temperatures (

    
    200°C).
    
  • Reactivity:

    • Nucleophiles: Reacts exclusively at C4 with small nucleophiles (amines, alkoxides) due to the symmetric activation by F2 and F6.

    • Lithiation: Deprotonation occurs at C3/C5 (the only protons), allowing electrophilic trapping to generate highly functionalized 3,5-disubstituted-2,4,6-trifluoropyridines.

2,3,6-Trifluoropyridine
  • Reactivity: The C4 position is activated by the nitrogen (para) but is protonated. The C6-fluorine is activated by the nitrogen (ortho). However, the C2-fluorine is flanked by C3-F.

  • Prediction: Nucleophilic attack favors C6 displacement because the transition state is stabilized by the adjacent nitrogen and the inductive effect of the C3-F, without the steric hindrance found at C2.

2,3,4-Trifluoropyridine
  • Reactivity: Highly regioselective.[1]

    • C4-F: Para to nitrogen. Most labile.

    • C2-F: Ortho to nitrogen.

    • Outcome: Substitution typically occurs at C4 .[2] If C4 is substituted, subsequent attack occurs at C2.

Experimental Validation Protocols

To validate theoretical models, the following analytical workflows are standard.

NMR Analysis

Fluorine NMR is the gold standard for isomer identification due to distinct chemical shifts and coupling constants (


 and 

).
InteractionTypical Coupling Constant (

)
Diagnostic Value
Ortho (

)
15 - 25 HzIndicates adjacent fluorines (e.g., 2,3- or 3,4- patterns).
Meta (

)
2 - 10 HzCommon in 2,4- or 3,5- patterns.
Para (

)
10 - 18 HzSignificant in 2,5- or 2,6- patterns (through-ring).
Synthesis Validation Workflow
  • Reaction: Perform

    
     on the TFMP isomer with 1.0 eq. of benzylamine in DMSO at RT.
    
  • Monitoring: Track disappearance of the specific

    
     signals.
    
  • NOE Experiments: If regioselectivity is ambiguous, use

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy) to determine spatial proximity of the nucleophile to remaining ring protons.
    

Applications in Drug Discovery

Trifluoropyridines act as bioisosteres for electron-deficient aromatics.

  • pKa Modulation: The three fluorine atoms drastically lower the basicity of the pyridine nitrogen (pKa of conjugate acid

    
    ). This prevents protonation at physiological pH, improving membrane permeability (LogD).
    
  • Metabolic Blocking: Fluorine at metabolic "hotspots" (C-H sites) blocks cytochrome P450 oxidation. 2,4,6-TFMP scaffolds are particularly resistant to oxidative metabolism.

References

  • Chambers, R. D., et al. "Polyhaloarenes. Part XXVI. Nucleophilic substitution in trifluoropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1998 .

  • Sipyagin, A. M., et al. "Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003 .

  • Jorner, K., et al. "Machine Learning Triggering DFT Reaction Modeling for SNAr Regioselectivity."[3] ChemRxiv, 2021 .

  • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature, 2016 .

  • Anbarasan, P., et al. "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings."[1] ChemRxiv, 2023 .

  • Thermo Fisher Scientific. "2,4,6-Trifluoropyridine Product Specifications." Thermo Fisher Catalog, 2024 .

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Oxidation of (2,3,5-Trifluoropyridin-4-yl)methanol to 2,3,5-Trifluoropyridine-4-carbaldehyde

Introduction: Navigating the Oxidation of an Electron-Deficient Heteroaromatic Alcohol The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Oxidation of an Electron-Deficient Heteroaromatic Alcohol

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis and detailed protocols for the oxidation of (2,3,5-Trifluoropyridin-4-yl)methanol to its corresponding aldehyde, 2,3,5-Trifluoropyridine-4-carbaldehyde. The subject molecule presents a unique challenge due to the electronic properties of the trifluorinated pyridine ring. The three fluorine atoms act as strong electron-withdrawing groups, rendering the pyridine ring significantly electron-deficient. This electronic characteristic can influence the reactivity of the benzylic-like alcohol and the stability of the resulting aldehyde, necessitating a careful selection of oxidation methodology.

This document moves beyond a simple recitation of procedures. It aims to provide a rationale for methodological choices, anticipate potential challenges, and offer robust protocols that ensure high-yield and clean conversion. We will explore three widely-used and effective oxidation systems: Dess-Martin Periodinane (DMP), Swern oxidation, and Pyridinium Chlorochromate (PCC). Each method will be presented with a detailed, step-by-step protocol, a discussion of its mechanistic underpinnings, and specific considerations for this particular substrate.

Strategic Selection of Oxidation Methods

The choice of an oxidizing agent is critical for the successful synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde, a potentially sensitive and valuable intermediate. The electron-deficient nature of the substrate guides our selection towards mild and highly selective reagents to prevent over-oxidation to the carboxylic acid or degradation of the starting material.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild, neutral reaction conditions and broad functional group tolerance.[2][3] It is often the go-to reagent for sensitive substrates.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. It is renowned for its high yields and compatibility with a wide range of functional groups, though it requires cryogenic conditions and careful handling of malodorous byproducts.[5][6]

  • Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that is a reliable and effective oxidant for converting primary alcohols to aldehydes.[7][8] While effective, concerns over chromium toxicity necessitate careful handling and disposal.[8]

The following sections will provide detailed protocols for each of these methods, tailored for the specific challenge of oxidizing (2,3,5-Trifluoropyridin-4-yl)methanol.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an excellent choice for this transformation due to its exceptionally mild and neutral reaction conditions, which are well-suited for the potentially sensitive trifluorinated pyridine ring.[9][10] The reaction typically proceeds at room temperature with high efficiency and a straightforward work-up.[11]

Causality of Experimental Choices:
  • Stoichiometry: A slight excess of DMP (1.1-1.5 equivalents) is often used to ensure complete conversion of the starting alcohol.

  • Solvent: Dichloromethane (DCM) is the most common solvent as it is relatively inert and effectively solubilizes both the substrate and the reagent.

  • Buffer: While the reaction is generally neutral, the byproduct, acetic acid, is generated. For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the reaction mixture. Given the electron-deficient nature of the pyridine ring, which reduces its basicity, buffering may not be strictly necessary but is a good precautionary measure.

  • Work-up: The work-up is designed to quench the excess DMP and remove the iodo-byproduct. A solution of sodium thiosulfate is used to reduce the remaining DMP, and sodium bicarbonate is used to neutralize the acetic acid byproduct.

Experimental Protocol:

Materials:

  • (2,3,5-Trifluoropyridin-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Add solid sodium bicarbonate (2.0-3.0 equiv, optional but recommended).

  • To the stirred suspension, add Dess-Martin Periodinane (1.2 equiv) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the two layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3,5-Trifluoropyridine-4-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of DMP Oxidation Workflow:

DMP_Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Dissolve (2,3,5-Trifluoropyridin-4-yl)methanol in anhydrous DCM Add_NaHCO3 Add NaHCO3 (optional buffer) Start->Add_NaHCO3 Add_DMP Add Dess-Martin Periodinane Add_NaHCO3->Add_DMP Stir Stir at RT, Monitor by TLC/LC-MS Add_DMP->Stir Quench Quench with Na2S2O3/NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Pure Aldehyde

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Method 2: Swern Oxidation

The Swern oxidation is a powerful and reliable method for the synthesis of aldehydes from primary alcohols.[12] It is particularly useful when dealing with substrates that are sensitive to acidic or basic conditions. The reaction proceeds at very low temperatures (-78 °C), which helps to minimize side reactions.

Causality of Experimental Choices:
  • Reagents: The reaction involves the activation of DMSO with oxalyl chloride to form the electrophilic species, which then reacts with the alcohol. A hindered base, typically triethylamine (Et₃N), is used in the final step to induce an elimination reaction that forms the aldehyde.[5]

  • Temperature Control: Maintaining a low temperature (typically -78 °C using a dry ice/acetone bath) is crucial to prevent the decomposition of the reactive intermediate and to avoid side reactions.[13]

  • Order of Addition: The order of addition of reagents is critical. The alcohol is added to the pre-formed activated DMSO complex, followed by the addition of the base.

  • Work-up: The work-up involves quenching the reaction with water and then washing the organic layer to remove the water-soluble byproducts.

Experimental Protocol:

Materials:

  • (2,3,5-Trifluoropyridin-4-yl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, (COCl)₂

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 equiv) via syringe.

  • Slowly add oxalyl chloride (1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 equiv) dropwise, keeping the temperature below -60 °C. A thick white precipitate will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30 minutes.

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Swern Oxidation Workflow:

Swern_Oxidation cluster_activation DMSO Activation (-78 °C) cluster_reaction Oxidation Reaction (-78 °C) cluster_workup Work-up & Purification Start Cool DCM to -78 °C Add_DMSO Add DMSO Start->Add_DMSO Add_Oxalyl Add Oxalyl Chloride Add_DMSO->Add_Oxalyl Add_Alcohol Add (2,3,5-Trifluoropyridin-4-yl)methanol Add_Oxalyl->Add_Alcohol Add_Base Add Triethylamine Add_Alcohol->Add_Base Warm Warm to RT Add_Base->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Pure Aldehyde

Caption: Workflow for Swern Oxidation.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and commercially available reagent that reliably oxidizes primary alcohols to aldehydes.[14][15] While it is a chromium-based oxidant, its ease of use and generally high yields make it a valuable tool when other methods are not suitable. The slightly acidic nature of PCC should be considered, although the electron-deficient pyridine ring of the substrate is less susceptible to protonation.

Causality of Experimental Choices:
  • Reagent and Adsorbent: PCC is used in a slight excess (1.5 equivalents). The addition of an adsorbent like Celite or silica gel is highly recommended to simplify the work-up by adsorbing the tarry chromium byproducts, allowing for easy filtration.[8]

  • Solvent: Anhydrous DCM is the solvent of choice as it does not promote over-oxidation to the carboxylic acid.[8]

  • Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours.

  • Work-up: The work-up involves filtering the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, followed by solvent evaporation.

Experimental Protocol:

Materials:

  • (2,3,5-Trifluoropyridin-4-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Celite® or Silica Gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask, add PCC (1.5 equiv) and an equal weight of Celite® or silica gel.

  • Add anhydrous DCM to form a slurry.

  • To the stirred slurry, add a solution of (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv) in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a short pad of silica gel, washing the pad thoroughly with diethyl ether.

  • Collect the filtrate and concentrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, further purify the product by flash column chromatography.

Visualization of PCC Oxidation Workflow:

PCC_Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Prepare Slurry of PCC and Celite in anhydrous DCM Add_Alcohol Add (2,3,5-Trifluoropyridin-4-yl)methanol Start->Add_Alcohol Stir Stir at RT, Monitor by TLC/LC-MS Add_Alcohol->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Filter Filter through Silica Gel Pad Dilute->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography (if needed) Concentrate->Purify End End Purify->End Pure Aldehyde

Caption: Workflow for PCC Oxidation.

Data Summary and Comparison

FeatureDess-Martin Periodinane (DMP)Swern OxidationPyridinium Chlorochromate (PCC)
Reaction Conditions Room temperature, neutral-78 °C, basic (Et₃N)Room temperature, slightly acidic
Reagent Stoichiometry 1.1 - 1.5 equivalentsDMSO (2.2 eq), (COCl)₂ (1.5 eq), Et₃N (5 eq)1.5 equivalents
Typical Reaction Time 1 - 3 hours1 - 2 hours2 - 4 hours
Work-up Complexity Moderate (quenching and extraction)Moderate (quenching and extraction)Simple (filtration)
Advantages Very mild, neutral, high yield, good for sensitive substrates[2][3]High yield, wide functional group tolerance[5][12]Readily available, reliable, simple work-up[8][15]
Disadvantages Potentially explosive, costCryogenic temps, malodorous byproducts, toxic gas (CO)[13]Chromium toxicity, tarry byproducts[8]

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the oxidizing agent can be added. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Over-oxidation: This is less of a concern with the chosen methods but can occur with PCC if the reaction is left for an extended period or if water is present.[14]

  • Product Instability: Aldehydes, particularly those with electron-withdrawing groups, can be susceptible to hydration and further oxidation.[16] It is advisable to use the synthesized 2,3,5-Trifluoropyridine-4-carbaldehyde promptly or store it under an inert atmosphere at low temperatures.

  • Purification: The target aldehyde is expected to be a polar compound. Purification by flash column chromatography on silica gel is generally effective. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.[17] For very polar compounds, alternative techniques like aqueous normal-phase chromatography might be considered.[18]

Conclusion

The successful oxidation of (2,3,5-Trifluoropyridin-4-yl)methanol to 2,3,5-Trifluoropyridine-4-carbaldehyde is readily achievable with a careful selection of methodology. For this electron-deficient substrate, the mild and neutral conditions of the Dess-Martin Periodinane oxidation are highly recommended as the primary choice. The Swern oxidation offers a powerful alternative, especially when scalability is a concern, provided the necessary equipment for low-temperature reactions is available. PCC remains a viable option due to its simplicity, though the environmental and safety aspects of chromium reagents must be carefully managed. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable fluorinated heteroaromatic aldehyde.

References

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • This cit
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Myers, A. G., et al. (2000). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.
  • This cit
  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • YouTube. (2023, April 6). Dess-Martin oxidation | Oxidation reaction | Named Organic reactions. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • This cit
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • This cit
  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Organic Syntheses. The dess-martin periodinane. [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. [Link]

  • This cit
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  • This cit
  • This cit
  • Wikipedia. Pyridinium chlorochromate. [Link]

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Application

Application Note: Regioselective Functionalization of (2,3,5-Trifluoropyridin-4-yl)methanol

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of (2,3,5-Trifluoropyridin-4-yl)methanol , a versatile fluorinated building block.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of (2,3,5-Trifluoropyridin-4-yl)methanol , a versatile fluorinated building block.[1][2]

The guide moves beyond generic protocols to address the unique electronic and steric factors governing regioselectivity in this polyfluorinated system.


 & Benzylic 

)[1][2][3]

Executive Summary & Reactivity Profile

(2,3,5-Trifluoropyridin-4-yl)methanol (Compound 1 ) represents a "bifunctional electrophile" scaffold.[1][2][3] Its utility in drug discovery stems from the interplay between the electron-deficient pyridine ring and the modifiable hydroxymethyl handle.

The Reactivity Landscape

Unlike perfluoropyridine (where C-4 is the primary site of attack), Compound 1 possesses a fixed substituent at C-4.[1][2] This shifts the nucleophilic attack vector.[3] The molecule exhibits two distinct modes of nucleophilic substitution:[4][5][6][7]

  • Mode A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Primary Site: C-2 Fluorine .[1][2][3]

    • Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2][3][8]

    • Driving Force: The C-2 position is activated by the adjacent ring nitrogen (ortho-effect) and the inductive withdrawal of the C-3 fluorine. The C-6 position is occupied by Hydrogen (implied by "trifluoro"), making C-2 the sole highly activated position with a leaving group.[1][2]

    • Selectivity:

      
       C-2 selectivity is typical over C-3/C-5 due to the lack of resonance stabilization for meta-attack.[1][2]
      
  • Mode B: Benzylic Nucleophilic Substitution (

    
    ) 
    
    • Primary Site: C-4 Methylene .[1][2][3]

    • Prerequisite: Activation of the hydroxyl group (e.g., to Mesylate, Tosylate, or Halide).[1][2][3]

    • Utility: Allows the attachment of the fluorinated pyridine "warhead" to larger scaffolds.

Mechanistic Visualization

The following diagram illustrates the electronic vectors and competing reaction pathways.

ReactivityMap cluster_legend Reaction Logic Substrate (2,3,5-Trifluoropyridin-4-yl)methanol (Core Scaffold) C2_Site C-2 Position (Ortho to N) Substrate->C2_Site High Reactivity (Inductive + Resonance) C4_Site C-4 Hydroxymethyl (Benzylic) Substrate->C4_Site Tunable Reactivity SNAr_Path Mode A: SNAr (Displacement of F) C2_Site->SNAr_Path SN2_Path Mode B: SN2 (Activation + Displacement) C4_Site->SN2_Path Product_A 2-Substituted-3,5-difluoropyridine SNAr_Path->Product_A Product_B 4-(Alkyl/Heteroatom)-methylpyridine SN2_Path->Product_B N-Activation N-Activation C-2 Lability C-2 Lability N-Activation->C-2 Lability

Figure 1: Reactivity map showing the divergent pathways for functionalization. C-2 is the hotspot for direct nucleophilic attack.[1][2][9]

Protocol A: Regioselective at C-2

Objective: Introduction of amines, thiols, or alkoxides at the 2-position while retaining the 3,5-difluoro pattern and the 4-hydroxymethyl group.[2]

Mechanistic Insight

The reaction proceeds through a Meisenheimer intermediate stabilized by the ring nitrogen. The presence of the hydroxymethyl group at C-4 is electronically benign (weakly withdrawing) but can act as a competitive nucleophile if strong bases are used (forming an alkoxide).[1][2]

  • Critical Control: Use a non-nucleophilic base or protect the alcohol if the external nucleophile is sluggish. For most amines, the alcohol remains inert.[2][3]

Experimental Procedure

Scope: Validated for primary/secondary amines and thiols.

Materials:

  • Substrate: (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv)[1][2]

  • Nucleophile: Morpholine, Piperazine, or Benzylamine (1.1 equiv)[1][2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for thiols)[1][2]
  • Solvent: Acetonitrile (MeCN) or DMSO (for low solubility nucleophiles)[1][2]

Step-by-Step Protocol:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (177 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

    • Note: Anhydrous conditions prevent hydrolysis of the fluorines to pyridones.

  • Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature.

    • Observation: A slight exotherm may occur due to the high reactivity of the C-2 fluorine.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1][2][3][10] The product will be more polar than the starting material.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent attack at C-3/C-5 or polymerization.[1][2][3]

  • Work-up:

    • Evaporate the MeCN under reduced pressure.[2][3]

    • Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][3][10]
      
  • Purification: Flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).

Expected Data:

  • Yield: 75–90%[1][2][3]

  • Regioselectivity: >20:1 (C-2 vs C-3 isomer).[1][2]

  • NMR Signature: The loss of one Fluorine signal in

    
     NMR. The remaining two fluorines (C-3 and C-5) will appear as distinct multiplets due to the loss of symmetry.[1][2]
    

Protocol B: Benzylic Functionalization (C-4 Modification)

Objective: Utilizing the hydroxymethyl group to link the trifluoropyridine core to other pharmacophores.[1]

Mechanistic Insight

Direct displacement of the -OH group is difficult.[2] It must be converted to a leaving group (LG).[1][2][3][7] However, the electron-deficient ring makes the benzylic position less capable of stabilizing a carbocation (


 is unfavorable). Therefore, reactions proceed strictly via 

.
  • Warning: The pyridine nitrogen is nucleophilic.[3][6][11][12] When converting -OH to -Br/-Cl, self-alkylation (formation of pyridinium salts) is a risk.[1][2] Use non-nucleophilic solvents and scavengers.[2][3]

Experimental Procedure: Conversion to Bromide & Substitution

Step 1: Bromination (Appel Reaction conditions preferred over HBr to avoid harsh acid)

  • Dissolution: Dissolve substrate (1.0 mmol) and

    
     (1.2 mmol) in DCM (10 mL) at 0°C.
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 mmol) portion-wise.
    
  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Work-up: Direct concentration and rapid filtration through a short silica plug (eluting with DCM) to remove phosphine oxide.[1][2][3] The benzylic bromide is often unstable; use immediately.[3]

Step 2: Nucleophilic Displacement

  • Setup: Dissolve the freshly prepared bromide in DMF (0.2 M).

  • Nucleophile: Add the external nucleophile (e.g., Sodium Phenoxide, Thiophenol, or secondary amine) (1.2 equiv).[1][2][3]

  • Base: Add

    
     (1.5 equiv).
    
  • Condition: Stir at RT for 1–3 hours.

    • Note:

      
       at C-2 is a competing side reaction if the nucleophile is in large excess or temperature is too high.[2] The benzylic bromide is highly reactive (
      
      
      
      ), usually faster than
      
      
      at RT.[1][2][3]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile is too bulky or weak.[1][2]Switch solvent to DMSO (increases rate 10-100x).[1][2][3] Increase Temp to 60°C.
Mixture of Regioisomers Temperature too high; Loss of kinetic control.[2]Perform reaction at 0°C. Ensure C-4 substituent isn't chelating the incoming Nu.
Pyridone Formation Water present in solvent (Hydrolysis of F).[1][2]Use anhydrous solvents and store reagents in a desiccator.[2][3]
Polymerization (Protocol B) Intermolecular N-alkylation.Keep concentration dilute (<0.05 M) during the activation step.[1][2]

References

  • Chambers, R. D., et al. "Polyfluoroarenes.[2][3] Part XX. Nucleophilic substitution in tetrafluoropyridine and pentafluoropyridine."[3] Journal of the Chemical Society C: Organic (1966): 2331.[2] (Foundational work on fluoropyridine regioselectivity).[1][2][3][11]

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[2][3] Tetrahedron 59.4 (2003): 437-454.[1][2][3] [1][2]

  • Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[2][3][13] 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds 39 (2003): 1173–1180.[1][2][3][13] (Demonstrates C-2 selectivity in 4-substituted fluoropyridines). [1][2]

  • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (General protocols for fluoropyridine handling).

  • Doyle Group (UCLA). "Nucleophilic Fluorination and Functionalization of Heterocycles."[2][3] (Modern catalytic approaches).

Disclaimer: The protocols described herein involve hazardous chemicals, including fluorinated aromatics and alkylating agents.[3] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Notes and Protocols: Electrophilic Reactions of the Trifluoropyridine Ring

Abstract Trifluoromethylpyridine (TFMP) and polyfluorinated pyridine scaffolds are foundational structural motifs in modern agrochemicals and pharmaceuticals.[1][2] Their unique physicochemical properties, imparted by th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethylpyridine (TFMP) and polyfluorinated pyridine scaffolds are foundational structural motifs in modern agrochemicals and pharmaceuticals.[1][2] Their unique physicochemical properties, imparted by the fluorine atoms, enhance metabolic stability, binding affinity, and lipophilicity.[3][4] However, the very features that make these rings desirable also render them highly electron-deficient, posing a significant challenge for classical electrophilic aromatic substitution (SEAr) reactions. This guide provides a detailed exploration of the reactivity of the trifluoropyridine ring, outlining the mechanistic principles, and delivering field-proven protocols for key electrophilic transformations. We will delve into strategies to overcome the inherent deactivation of the ring, offering researchers and drug development professionals a comprehensive resource for the functionalization of this critical heterocyclic system.

Core Concepts: Understanding the Reactivity of Trifluoropyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring system. This makes it significantly less reactive towards electrophiles than benzene.[5] The introduction of three strongly electron-withdrawing fluorine atoms, or a trifluoromethyl (-CF3) group, exacerbates this deactivation to an extreme degree.[2][6]

Key Principles:

  • Profound Deactivation: The cumulative inductive effect of the fluorine atoms drastically reduces the nucleophilicity of the π-system, making it highly resistant to attack by electrophiles. Standard SEAr conditions that are effective for benzene often fail entirely for trifluoropyridines.[7]

  • Regioselectivity: In the rare event that an electrophilic substitution does occur, it is directed towards the 3- and 5-positions (the β-positions). Attack at the 2-, 4-, or 6-positions would place a destabilizing positive charge on the carbon adjacent to the already partially positive nitrogen atom, or even on the nitrogen itself in a resonance contributor, which is highly unfavorable.[5]

  • Protonation under Acidic Conditions: The basic nitrogen atom is readily protonated under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation). The resulting pyridinium salt is even more severely deactivated than the neutral ring, effectively shutting down any possibility of electrophilic attack on the ring carbons.[7]

Due to these challenges, direct electrophilic substitution is often impractical. Successful strategies typically rely on one of two approaches:

  • Forcing Conditions: Employing extremely powerful electrophiles and harsh reaction conditions.

  • Ring Activation: Temporarily modifying the pyridine ring to increase its electron density, making it more susceptible to electrophilic attack. The most common method is oxidation of the ring nitrogen to form a pyridine-N-oxide.[8]

Visualization of Reaction Mechanisms

General Mechanism: Direct Electrophilic Attack

The following diagram illustrates the high-energy pathway for a direct electrophilic aromatic substitution on a trifluoropyridine ring. The formation of the cationic sigma complex is the rate-determining step and is significantly hindered by the electron-withdrawing fluorine atoms.[9]

EAS_Mechanism cluster_start Step 1: Electrophilic Attack (Rate-Determining) cluster_intermediate High-Energy Intermediate cluster_end Step 2: Deprotonation Start_Reactants Trifluoropyridine + E⁺ Sigma_Complex Cationic Sigma Complex (Destabilized by F atoms) Start_Reactants->Sigma_Complex Slow Final_Product Substituted Product + H⁺ (Aromaticity Restored) Sigma_Complex->Final_Product Fast

Caption: General mechanism for electrophilic aromatic substitution on trifluoropyridine.

Strategy: Ring Activation via N-Oxidation

Formation of the pyridine-N-oxide places a partial negative charge on the oxygen, which can donate electron density back into the ring through resonance, partially offsetting the deactivating effects and facilitating attack, particularly at the 4-position.[7][8]

N_Oxide_Activation TFMP Trifluoropyridine Oxidation Oxidation (e.g., m-CPBA) TFMP->Oxidation Step 1 N_Oxide Trifluoropyridine-N-Oxide (Activated Ring) Oxidation->N_Oxide EAS_Step Electrophilic Attack (E⁺) N_Oxide->EAS_Step Step 2 Substituted_N_Oxide Substituted N-Oxide EAS_Step->Substituted_N_Oxide Reduction Reduction (e.g., PCl₃) Substituted_N_Oxide->Reduction Step 3 Final_Product Substituted Trifluoropyridine Reduction->Final_Product

Caption: Workflow for electrophilic substitution via N-oxide activation.

Application Protocols

Protocol 1: Nitration of 2-chloro-5-(trifluoromethyl)pyridine

Direct nitration of trifluoromethyl-substituted pyridines requires forcing conditions due to the severe deactivation of the ring. This protocol uses a potent mixture of nitric and sulfuric acids. The reaction is highly regioselective for the position meta to the trifluoromethyl group and ortho to the chloro group.

Quantitative Data Summary

ParameterValueReference(s)
Substrate 2-Chloro-5-(trifluoromethyl)pyridine[10][11][12]
Primary Product 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine[10][11][12]
Nitrating Agent HNO₃ / H₂SO₄[10]
Alternative Agent HNO₃ / Trifluoroacetic Anhydride[10][12]
Temperature 100 °C[10]
Typical Yield ~70-85%[10][11]

Experimental Workflow Diagram

Nitration_Workflow Start Start: 2-chloro-5- (trifluoromethyl)pyridine Add_H2SO4 Add conc. H₂SO₄ Maintain T < 30°C Start->Add_H2SO4 Add_HNO3 Add fuming HNO₃ dropwise Maintain T < 30°C Add_H2SO4->Add_HNO3 Heat Heat reaction mixture to 100°C for 2-3 hours Add_HNO3->Heat Cool Cool to room temperature Heat->Cool Quench Pour slowly onto crushed ice Cool->Quench Filter Collect precipitate by vacuum filtration Quench->Filter Wash Wash solid with cold water until neutral Filter->Wash Dry Dry the product (e.g., in a vacuum oven) Wash->Dry End Product: 2-chloro-3-nitro- 5-(trifluoromethyl)pyridine Dry->End

Caption: Step-by-step workflow for the nitration of a trifluoromethylpyridine.

Step-by-Step Methodology

  • Materials:

    • 2-Chloro-5-(trifluoromethyl)pyridine

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (>90%)

    • Crushed Ice

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

    • Heating mantle with temperature controller.

    • Ice bath.

    • Büchner funnel and vacuum flask.

  • Procedure:

    • Charge Reactor: To the round-bottom flask, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Acid Addition: Begin stirring and slowly add concentrated sulfuric acid (3.0 eq) while maintaining the internal temperature below 30°C using an ice bath if necessary.

    • Nitrating Mixture Addition: Once the substrate is fully dissolved, add fuming nitric acid (1.2 eq) dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature below 30°C.

    • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100°C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC-MS if possible.

    • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice. A precipitate will form.

      • Causality Note: Quenching on ice serves to dilute the strong acid, stop the reaction, and precipitate the organic product, which is insoluble in the aqueous acidic medium.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

    • Drying: Dry the purified product under vacuum to a constant weight. Characterize by NMR and determine the melting point.

Protocol 2: Halogenation via Zincke Imine Intermediates

Direct halogenation of the electron-poor pyridine ring is challenging. A modern and highly effective strategy involves a temporary transformation of the pyridine into a more electron-rich "Zincke imine" intermediate. This intermediate readily undergoes electrophilic halogenation at the 3-position.[13][14] This protocol is a one-pot procedure that avoids isolating the sensitive imine intermediate.

Reaction Summary

ParameterValueReference(s)
Reaction Type 3-Selective Iodination[13][14]
Activating Agent Triflic Anhydride (Tf₂O)[14]
Ring-Opening Amine Dibenzylamine (HNBn₂)[14]
Electrophile N-Iodosuccinimide (NIS)[13][14]
Ring-Closing Agent Ammonium Acetate (NH₄OAc)[13]
Typical Substrates Substituted Pyridines[14]

Step-by-Step Methodology

  • Materials:

    • Substituted Trifluoropyridine (e.g., 2-fluoro-6-(trifluoromethyl)pyridine) (1.0 eq)

    • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.0 eq)

    • Collidine (1.0 eq)

    • Dibenzylamine (1.2 eq)

    • N-Iodosuccinimide (NIS) (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (10 eq)

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Ethanol (EtOH)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer.

    • Syringes for liquid transfers.

    • Inert atmosphere setup (Nitrogen or Argon).

  • Procedure (One-Pot):

    • Ring Opening: In an inert atmosphere, dissolve the trifluoropyridine substrate (1.0 eq) and collidine (1.0 eq) in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

    • Add Tf₂O (1.0 eq) dropwise and stir for 15 minutes.

    • Add dibenzylamine (1.2 eq) and allow the reaction to stir for 30 minutes at -78°C, then warm to room temperature to form the Zincke imine in situ.

      • Causality Note: Triflic anhydride activates the pyridine nitrogen, making it susceptible to nucleophilic attack by dibenzylamine, which opens the ring to form the electron-rich azatriene (Zincke imine).[13]

    • Halogenation: Cool the solution back down to the desired temperature (e.g., -78°C for bromination, room temperature for iodination). Add a solution of NIS (1.0 eq) in DCM. Stir for 5-30 minutes.

    • Ring Closure: Add ammonium acetate (10 eq) followed by ethanol. Heat the mixture to 60°C and stir for 1-2 hours until the ring has reformed.

      • Mechanistic Insight: Ammonium acetate provides the nitrogen atom required to reform the six-membered pyridine ring from the linear halogenated intermediate.[13]

    • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-halogenated trifluoropyridine.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Tsukamoto, M., & Nakamura, T. (2023).
  • Nakamura, T., & Tsukamoto, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • McNally, A., et al. (2022).
  • McNally, A., et al. (2022).
  • Wikipedia.
  • Luis, R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
  • Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
  • Master Organic Chemistry. (2017).
  • Semantic Scholar.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. PubMed.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.

Sources

Application

The Strategic Deployment of (2,3,5-Trifluoropyridin-4-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the privileged fluorinated scaffolds, trifluoromethylpyridines (TFMPs) have emerged as a cornerstone for the development of novel therapeutics across a range of disease areas, from oncology to infectious diseases.[4][5][6] This guide provides an in-depth exploration of a particularly versatile building block, (2,3,5-Trifluoropyridin-4-yl)methanol, offering detailed application notes and field-proven protocols for its effective utilization in medicinal chemistry programs.

The (2,3,5-Trifluoropyridin-4-yl)methanol Building Block: A Gateway to Novel Chemical Space

(2,3,5-Trifluoropyridin-4-yl)methanol is a highly valuable synthetic intermediate that combines the advantageous properties of a trifluoromethyl group with a reactive hydroxymethyl handle on a polyfluorinated pyridine core. This unique combination allows for its facile incorporation into a wide array of molecular architectures. The trifluoromethyl group enhances metabolic stability and can modulate the basicity of the pyridine nitrogen, while the hydroxymethyl group serves as a versatile point of attachment for further synthetic elaborations.

The polyfluorinated pyridine ring itself is susceptible to nucleophilic aromatic substitution, offering additional opportunities for diversification, although the primary reactivity of the hydroxymethyl group is typically exploited first under milder conditions.

Core Applications and Synthetic Strategies

The primary utility of (2,3,5-Trifluoropyridin-4-yl)methanol in medicinal chemistry lies in its role as a precursor to a variety of functionalized intermediates. The hydroxymethyl group can be readily converted into other functionalities, such as ethers, esters, aldehydes, and halides, each opening up new avenues for molecular elaboration.

Key Synthetic Transformations:
  • Etherification: Formation of ether linkages is a common strategy to connect the trifluoromethylpyridine core to other fragments of a target molecule. The Williamson ether synthesis and the Mitsunobu reaction are two robust and widely employed methods for this purpose.[7][8][9]

  • Oxidation to Aldehyde: Oxidation of the primary alcohol to the corresponding aldehyde provides a key electrophilic intermediate. This aldehyde can then be engaged in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a range of other functionalities.

The following sections provide detailed, step-by-step protocols for these key transformations, along with an explanation of the underlying chemical principles and experimental considerations.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for the Preparation of 4-((Aryloxy)methyl)-2,3,5-trifluoropyridine Derivatives

The Williamson ether synthesis is a reliable and straightforward method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[8][9] In this protocol, (2,3,5-Trifluoropyridin-4-yl)methanol is first deprotonated with a strong base to form the corresponding alkoxide, which then displaces a leaving group on an appropriate aryl or heteroaryl precursor. For this example, we will consider the reaction with a generic activated aryl halide.

Reaction Scheme:

Caption: Williamson ether synthesis with (2,3,5-Trifluoropyridin-4-yl)methanol.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2,3,5-Trifluoropyridin-4-yl)methanol131747-60-9179.091.01.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.21.2
Activated Aryl Halide (e.g., 4-fluoronitrobenzene)350-46-9141.101.11.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 mmol, 179 mg) in anhydrous DMF (5 mL) and add it dropwise to the stirred suspension of sodium hydride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Add a solution of the activated aryl halide (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality and Experimental Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the alkoxide. The use of a 60% dispersion in mineral oil is common for safety and ease of handling, and the oil is washed away to ensure a clean reaction.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it solvates the sodium cation, leaving a "naked" and highly reactive alkoxide anion.

  • Reaction Conditions: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent nucleophilic substitution is typically run at room temperature to provide a balance between reaction rate and selectivity.

  • Workup: The reaction is quenched with water to destroy any unreacted sodium hydride. An aqueous workup followed by extraction is a standard procedure to isolate the organic product.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at a chiral center.[7][10] For a primary alcohol like (2,3,5-Trifluoropyridin-4-yl)methanol, it provides a mild and efficient route to ethers under neutral conditions.

Reaction Scheme:

Caption: Mitsunobu reaction with (2,3,5-Trifluoropyridin-4-yl)methanol.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2,3,5-Trifluoropyridin-4-yl)methanol131747-60-9179.091.01.0
Phenol (or substituted phenol)108-95-294.111.21.2
Triphenylphosphine (PPh(_3))603-35-0262.291.51.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 mmol, 179 mg), the phenol (1.2 mmol), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 mmol, 0.30 mL) dropwise to the stirred solution over 5 minutes. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the target ether.

Causality and Experimental Insights:

  • Reagents: The combination of an azodicarboxylate (DIAD) and a phosphine (PPh(_3)) forms the active Mitsunobu reagent in situ. DIAD is often preferred over diethyl azodicarboxylate (DEAD) as it is less hazardous.

  • Stoichiometry: A slight excess of the phenol and the Mitsunobu reagents is often used to ensure complete consumption of the starting alcohol.

  • Solvent: THF is a common solvent for the Mitsunobu reaction as it is aprotic and dissolves the reagents and intermediates well.

  • Purification: The major challenge in the Mitsunobu reaction is often the removal of the byproducts. Flash chromatography is typically effective. The use of polymer-supported triphenylphosphine can simplify purification as the phosphine oxide byproduct remains on the solid support and can be removed by filtration.[7]

Protocol 3: Oxidation to 2,3,5-Trifluoropyridine-4-carbaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of mild oxidizing agents can be employed to achieve this conversion without over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a popular choice for its mild conditions and high yields.

Reaction Scheme:

Caption: Oxidation of (2,3,5-Trifluoropyridin-4-yl)methanol to the corresponding aldehyde.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(2,3,5-Trifluoropyridin-4-yl)methanol131747-60-9179.091.01.0
Dess-Martin Periodinane (DMP)87413-09-0424.141.21.2
Dichloromethane (DCM)75-09-284.93--
Saturated aqueous sodium bicarbonate----
Saturated aqueous sodium thiosulfate----

Procedure:

  • To a round-bottom flask, add (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 mmol, 179 mg) and dissolve it in dichloromethane (15 mL).

  • Add Dess-Martin periodinane (1.2 mmol, 509 mg) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (30 mL).

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (50 mL total volume).

  • Shake the funnel vigorously until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The resulting 2,3,5-trifluoropyridine-4-carbaldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Causality and Experimental Insights:

  • Oxidizing Agent: Dess-Martin periodinane is a mild and selective hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes. It is known for its operational simplicity and compatibility with a wide range of functional groups.

  • Solvent: Dichloromethane is a common solvent for DMP oxidations as it is relatively inert and dissolves both the starting material and the reagent.

  • Workup: The workup with sodium bicarbonate and sodium thiosulfate is crucial. The bicarbonate neutralizes the acetic acid byproduct of the reaction, and the thiosulfate reduces any remaining DMP and iodine species, simplifying the purification process.

  • Product Stability: Aldehydes can be prone to oxidation or other side reactions, so it is often advisable to use the crude product directly in the subsequent reaction step.

Conclusion

(2,3,5-Trifluoropyridin-4-yl)methanol is a strategically important building block in medicinal chemistry, providing a reliable entry point for the synthesis of complex molecules containing the trifluoromethylpyridine motif. Its hydroxymethyl group can be readily and predictably transformed into a variety of other functional groups using well-established and robust synthetic protocols. The application notes and detailed procedures provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their pursuit of novel therapeutic agents. The rational application of such building blocks is a key enabler in the design and synthesis of next-generation medicines.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 43(10), 3404-3416.
  • Harsanyi, A., & Sandford, G. (2015). Fluorine in medicinal chemistry. Chemistry–A European Journal, 21(10), 3744-3754.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Berger, R., & Welch, J. T. (2014). The unique role of fluorine in the design of active ingredients for modern crop protection. Chimia, 68(10), 644-650.
  • Hughes, D. L. (2002). The Mitsunobu reaction. Organic reactions, 42, 335-656.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical reviews, 109(6), 2551-2651.

Sources

Method

(2,3,5-Trifluoropyridin-4-yl)methanol as an intermediate for active pharmaceutical ingredients (APIs)

Application Note: (2,3,5-Trifluoropyridin-4-yl)methanol as a Strategic Intermediate for API Synthesis Executive Summary (2,3,5-Trifluoropyridin-4-yl)methanol is a highly specialized fluorinated building block increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2,3,5-Trifluoropyridin-4-yl)methanol as a Strategic Intermediate for API Synthesis

Executive Summary

(2,3,5-Trifluoropyridin-4-yl)methanol is a highly specialized fluorinated building block increasingly utilized in the synthesis of next-generation kinase inhibitors, anti-infectives, and agrochemicals. Its unique substitution pattern—featuring three fluorine atoms at the 2, 3, and 5 positions and a reactive hydroxymethyl handle at the 4-position—offers medicinal chemists a versatile scaffold for modulating lipophilicity (


), metabolic stability, and protein-ligand binding interactions.

This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical profile, regioselective reactivity, and validated protocols for its incorporation into Active Pharmaceutical Ingredients (APIs).

Compound Profile & Physicochemical Properties

PropertyData
Chemical Name (2,3,5-Trifluoropyridin-4-yl)methanol
CAS Number 100202-73-1
Molecular Formula

Molecular Weight 163.10 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water
Key Reactivity

(C-2 selective), OH activation (Mesylation/Halogenation)
Storage 2–8°C, under inert atmosphere (

or Ar)

Structural Insight: The 2,3,5-trifluoro substitution pattern leaves the C-6 position as a proton (


). The C-2 fluorine is highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the adjacent ring nitrogen. The C-4 hydroxymethyl group serves as a versatile "handle" for coupling to scaffolds via etherification or alkylation.

Reactivity & Synthetic Utility[4][5]

The utility of (2,3,5-Trifluoropyridin-4-yl)methanol lies in its orthogonal reactivity. Chemists can functionalize the pyridine ring or the hydroxymethyl tail independently.

Reactivity Map (Graphviz Visualization)

ReactivityMap Start (2,3,5-Trifluoropyridin-4-yl)methanol (Core Scaffold) PathA Path A: OH Activation Start->PathA Activation PathB Path B: Ring SNAr Start->PathB Nucleophile (Nu-) PathC Path C: Oxidation Start->PathC Oxidant Bromide 4-(Bromomethyl)-2,3,5-trifluoropyridine (Alkylating Agent) PathA->Bromide PBr3 or CBr4/PPh3 Mesylate Mesylate/Tosylate (Leaving Group) PathA->Mesylate MsCl, Et3N C2_Sub 2-Amino/Alkoxy-3,5-difluoro Derivative PathB->C2_Sub Selective substitution at C-2 (Most activated) Aldehyde Pyridine-4-carboxaldehyde (Reductive Amination) PathC->Aldehyde Dess-Martin or Swern

Caption: Orthogonal reactivity pathways for (2,3,5-Trifluoropyridin-4-yl)methanol. Path A and B are most common in API synthesis.

Regioselectivity in Reactions

When subjecting this intermediate to nucleophilic attack (e.g., with primary amines or alkoxides), the C-2 position is the primary site of reaction.

  • Mechanism: The ring nitrogen exerts a strong electron-withdrawing inductive effect, making C-2 and C-6 the most electrophilic sites. Since C-6 is unsubstituted (H) and C-2 bears a fluorine (a good leaving group in

    
     due to the Meisenheimer complex stabilization), C-2 is selectively substituted.
    
  • C-3 and C-5: These positions are meta to the nitrogen and are significantly less reactive, usually requiring forcing conditions or specific catalysts to substitute.

Detailed Experimental Protocols

Protocol 1: Activation of the Hydroxymethyl Handle (Bromination)

Objective: Convert the alcohol to a reactive alkyl bromide for coupling to a phenol or amine scaffold.

Reagents:

  • (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv)[1][2][3]

  • Phosphorus tribromide (

    
    ) (0.4 equiv) OR Carbon tetrabromide (
    
    
    
    ) / Triphenylphosphine (
    
    
    )
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with (2,3,5-Trifluoropyridin-4-yl)methanol (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition:

    • Method A (

      
      ): Add 
      
      
      
      (4.0 mmol) dropwise via syringe over 10 minutes.
    • Method B (Appel Reaction): Add

      
       (11 mmol) followed by portion-wise addition of 
      
      
      
      (11 mmol).
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for disappearance of starting material.

  • Workup: Quench carefully with saturated

    
     solution (cold). Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate
    • Critical Note: The benzylic-like bromide is a lachrymator and potentially unstable on silica. Use immediately or store at -20°C.

  • Yield: Expect 85–95% of 4-(Bromomethyl)-2,3,5-trifluoropyridine (CAS 851178-96-6).

Protocol 2: Regioselective at C-2

Objective: Introduce an amine motif at the C-2 position while retaining the C-4 alcohol.

Reagents:

  • (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv)[1][2][3]

  • Amine Nucleophile (e.g., Morpholine, Piperazine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup: Dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (5 mmol) in MeCN (25 mL).

  • Addition: Add powdered

    
     (10 mmol) followed by the amine (5.5 mmol).
    
  • Reaction: Heat the mixture to 60–80°C.

    • Checkpoint: Monitor closely by HPLC. The C-2 fluorine is highly reactive.[4] Overheating may lead to bis-substitution (C-2 and C-5) or reaction at the hydroxyl group if a strong base is used.

  • Workup: Cool to RT. Filter off solids.[5] Concentrate the filtrate. Dilute with EtOAc, wash with water and brine.[6]

  • Purification: Flash chromatography (gradient 0–50% EtOAc in Hexane).

  • Outcome: The product will be the 2-amino-3,5-difluoro-4-(hydroxymethyl)pyridine derivative.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Bromination Product hydrolysis during workupUse cold

; avoid prolonged exposure to aqueous basic conditions.
Bis-substitution in

Temperature too high or excess nucleophileLower reaction temperature to 40°C; control stoichiometry strictly (1.0–1.1 equiv).
O-Alkylation vs N-Alkylation Competition from the hydroxyl groupIn

, the hydroxyl group is generally less nucleophilic than a primary/secondary amine. If O-alkylation occurs, protect the alcohol (e.g., TBDMS) prior to

.
Material Instability Fluorine elimination/polymerizationStore purified intermediates in the dark at <0°C. Fluorinated benzyl halides are thermally sensitive.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Preparation and nucleophilic substitution of hexafluoroisoquinoline and pentafluoropyridine." Journal of the Chemical Society C: Organic, 1966. Link(Foundational work on fluoropyridine reactivity).

  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." 2025.[6] Link(Protocol grounding).

  • PubChem. "Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol and related fluoropyridines." National Library of Medicine. Link(Chemical property verification).

  • CymitQuimica. "Product Data: (2,3,5-Trifluoropyridin-4-yl)methanol CAS 100202-73-1." Link(CAS and availability verification).

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003. Link(Review of regioselectivity).

Sources

Application

Application of (2,3,5-Trifluoropyridin-4-yl)methanol in agrochemical synthesis

Application Note: Strategic Utilization of (2,3,5-Trifluoropyridin-4-yl)methanol in Next-Generation Agrochemical Synthesis Part 1: Executive Summary & Strategic Value (2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 100202-73...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2,3,5-Trifluoropyridin-4-yl)methanol in Next-Generation Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

(2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 100202-73-1) represents a high-value "bifunctional" scaffold in the design of modern crop protection agents. Its structural uniqueness lies in the combination of a highly electron-deficient pyridine core (activated by three fluorine atoms) and a versatile hydroxymethyl handle at the C4 position.

In the context of agrochemical discovery, this intermediate serves two critical functions:

  • Metabolic Blocking: The specific 2,3,5-fluorination pattern blocks oxidative metabolism at the most susceptible ring positions, significantly extending the half-life of active ingredients (AIs) in plant systems.

  • Orthogonal Reactivity: It offers a "Dual-Handle" synthetic platform. The C4-alcohol allows for linker chemistry (ethers/esters), while the C2/C6-fluorines are primed for Regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of diverse libraries.

Part 2: Chemical Profile & Properties

PropertySpecificationRelevance to Synthesis
IUPAC Name (2,3,5-Trifluoropyridin-4-yl)methanolUnambiguous identification
CAS Number 100202-73-1Sourcing and regulatory filing
Molecular Formula C₆H₄F₃NO--
Molecular Weight 179.10 g/mol Stoichiometric calculations
Appearance Pale yellow oil to low-melting solidHandling logistics (often requires warming)
Acidity (pKa) ~12 (Alcohol), Ring is π-deficientAlcohol is less acidic than phenol analogs; Ring is highly electrophilic
Solubility DCM, THF, Acetonitrile, EtOAcCompatible with standard organic synthesis solvents
Stability Air stable; HygroscopicStore under inert gas; dry solvents required for activation

Part 3: Synthetic Utility & Mechanistic Pathways

The utility of this intermediate is defined by its electronic landscape. The three fluorine atoms pull electron density from the ring, making the C2 and C6 positions highly electrophilic. Simultaneously, the C4-hydroxymethyl group is electronically insulated enough to behave as a standard primary alcohol, yet the inductive effect of the ring facilitates its conversion to a leaving group (halide/mesylate).

Visualization of Reactive Sites

ReactiveSites node_core (2,3,5-Trifluoropyridin-4-yl)methanol Core Scaffold node_c4 C4-Hydroxymethyl (-CH2OH) Nucleophilic Attack / Oxidation (Linker Formation) node_core->node_c4 Primary Functionalization node_c2 C2-Fluorine High Susceptibility to SnAr (Diversity Point) node_core->node_c2 Secondary Functionalization node_c35 C3/C5-Fluorines Metabolic Blocking (Steric/Electronic Shield) node_core->node_c35 Biological Stability

Caption: Functional map of the scaffold showing orthogonal reactive sites for linker chemistry (Green) and library diversification (Red).

Part 4: Application Protocols

Protocol A: Activation of the C4-Alcohol (Synthesis of the Benzyl-type Halide)

Objective: Convert the alcohol to a chloride or bromide to enable etherification (Williamson ether synthesis) or alkylation of amines. This is the most common first step in building "Pyridine-Linker-Pharmacophore" herbicides.

Mechanism: The electron-deficient ring destabilizes the developing carbocation, making SN1 pathways difficult. Reactions typically proceed via SN2 mechanisms requiring activation of the oxygen.

Reagents:

  • Substrate: (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Phosphorus Tribromide (PBr₃) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMF (cat.[1] 1-2 drops)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with (2,3,5-Trifluoropyridin-4-yl)methanol and anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm of the activation step.

  • Addition: Add SOCl₂ dropwise over 20 minutes. If using PBr₃, maintain temperature strictly <5°C to prevent ring bromination side reactions.

  • Catalysis: Add 2 drops of dry DMF. Rationale: Forms the Vilsmeier-Haack type intermediate, accelerating the reaction significantly.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup (Critical): Quench carefully into ice water. Extract with DCM. Wash organic layer with Sat. NaHCO₃ (to remove acid traces) and Brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. The resulting 4-(chloromethyl)-2,3,5-trifluoropyridine is typically a lachrymatory oil. Handle with extreme care.

Protocol B: Regioselective SNAr Diversification

Objective: Introduce a nucleophile (amine, thiol, or alkoxide) at the C2 position after the C4 linker is established.

Mechanism: The C2 position is α-to-nitrogen and highly activated. The C3/C5 fluorines are β-to-nitrogen and significantly less reactive. This allows for essentially 100% regioselectivity at C2 under controlled conditions.

Step-by-Step Procedure:

  • Setup: Dissolve the C4-functionalized intermediate (from Protocol A) in Acetonitrile or THF.

  • Base Selection: Use a non-nucleophilic base like DIPEA or K₂CO₃. Avoid strong hydroxides which may hydrolyze the remaining fluorines.

  • Nucleophile Addition: Add the amine or thiol (1.1 equiv) at 0°C.

  • Reaction: Stir at 0°C to RT. Heating is rarely required and may lead to over-substitution at C6 or C3.

  • Validation: 19F-NMR is the best tool to monitor this reaction. The disappearance of the C2-F signal (typically the most downfield or distinct coupling pattern) confirms conversion.

Part 5: Synthetic Workflow Diagram

The following diagram illustrates the standard workflow for converting this intermediate into a bioactive agrochemical candidate.

Caption: Sequential functionalization strategy ensuring chemoselectivity (C4 followed by C2).

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Chlorination) Formation of intermolecular ether (dimerization)Dilute reaction mixture (0.2 M); Ensure excess SOCl₂ is used.
Over-substitution in SNAr Temperature too high; Nucleophile too strongConduct reaction at -10°C to 0°C; Use stoichiometric nucleophile.
Hydrolysis of Fluorines Wet solvents or hydroxide bases usedUse anhydrous solvents (Acetonitrile); Use Carbonate or Amine bases (DIPEA).
Product Instability Acid sensitivity of the benzyl-fluoropyridine bondStore final products with a trace of stabilizer (e.g., triethylamine) or at -20°C.

Part 7: References

  • Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Available at: [Link]

  • Ogawa, T., et al. (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Journal of Pesticide Science. Available at: [Link][2]

  • U.S. Patent 4,701,464 . Process for the preparation of 4-hydroxymethyl-2,3,5-trifluoropyridine. (Original synthesis via Hydrazine oxidation). Available at:

  • Chambers, R. D., et al. (2019). Nucleophilic aromatic substitution in polyfluorinated heterocycles. Journal of Fluorine Chemistry. (Mechanistic grounding for SNAr regioselectivity).

Sources

Method

Leveraging (2,3,5-Trifluoropyridin-4-yl)methanol as a Versatile Fluorinated Building Block for Novel Compound Synthesis

An Application Guide for the Synthetic Chemist Abstract The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable prop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. The trifluorinated pyridine core, in particular, represents a privileged motif found in numerous bioactive compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of (2,3,5-Trifluoropyridin-4-yl)methanol. We present validated, step-by-step protocols for the strategic functionalization of both the primary alcohol and the electron-deficient pyridine ring, enabling the synthesis of a diverse library of novel compounds. The methodologies covered include oxidation, etherification, esterification, and regioselective nucleophilic aromatic substitution (SNAr), with a focus on explaining the causality behind experimental choices and ensuring procedural robustness.

Introduction: The Strategic Value of (2,3,5-Trifluoropyridin-4-yl)methanol

(2,3,5-Trifluoropyridin-4-yl)methanol is a bifunctional synthetic intermediate of significant interest. Its structure contains two key reactive sites:

  • A Primary Hydroxymethyl Group: This C(sp³)-OH unit at the C4-position serves as a versatile handle for a wide range of classical alcohol transformations. It can be readily converted into aldehydes, ethers, esters, and other functional groups, providing a primary vector for structural diversification.

  • An Electron-Deficient Trifluoropyridine Ring: The pyridine nitrogen, in concert with three strongly electron-withdrawing fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the strategic replacement of a fluorine atom, typically at the activated C2-position, to introduce further complexity and modulate the electronic properties of the scaffold.

This dual reactivity allows for a modular approach to library synthesis, where either the hydroxymethyl group or the pyridine ring can be modified independently or sequentially. The resulting derivatives are valuable precursors for agrochemicals, pharmaceuticals, and advanced materials. For instance, related substituted pyridines form the core of potent inhibitors like GSK2801, a selective probe for the bromodomains BAZ2A and BAZ2B, highlighting the pharmacological relevance of this chemical space.[3][4]

This guide will explore the fundamental transformations of this building block, providing reliable protocols and the underlying chemical principles.

G cluster_0 Hydroxymethyl Group Functionalization cluster_1 Pyridine Ring Functionalization start (2,3,5-Trifluoropyridin-4-yl)methanol oxidation Oxidation start->oxidation [O] etherification O-Alkylation (Etherification) start->etherification R-X, Base esterification Esterification start->esterification RCOCl, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu:⁻ aldehyde 2,3,5-Trifluoro-4-formylpyridine oxidation->aldehyde ether Alkyl Ethers etherification->ether ester Esters esterification->ester snar_product 2-Substituted-3,5-difluoro-4- (hydroxymethyl)pyridines snar->snar_product G cluster_workflow Oxidation Protocol Workflow start Dissolve (2,3,5-Trifluoropyridin-4-yl)methanol and NaHCO₃ in DMSO heat Heat reaction mixture (e.g., 120-150 °C) start->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, quench with water, and extract with organic solvent (e.g., EtOAc) monitor->workup purify Dry organic layer, concentrate, and purify via column chromatography workup->purify product Isolate 2,3,5-Trifluoroisonicotinaldehyde purify->product

Figure 2: Experimental workflow for the oxidation of the starting alcohol.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq.), sodium bicarbonate (NaHCO₃, 1.0-1.2 eq.), and anhydrous dimethyl sulfoxide (DMSO, ~0.2 M solution).

  • Reaction: Heat the reaction mixture to 120-150 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing brine or water and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

ParameterConditionRationale
Oxidant DMSOMild, selective, and avoids heavy metals. [5]
Base NaHCO₃Neutralizes acidic byproducts, preventing degradation.
Temperature 120-150 °CProvides sufficient thermal energy to drive the oxidation.
Solvent DMSOServes as both the solvent and the oxidant.
Yield 75-90%Typical range for this type of DMSO-based oxidation.
O-Alkylation to Form Novel Ethers

Ether linkages are prevalent in pharmaceuticals due to their relative stability and ability to act as hydrogen bond acceptors. A Williamson-type synthesis provides a reliable route to these derivatives.

Causality: This reaction proceeds via an SN2 mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces a halide from an alkyl halide. Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Esterification to Synthesize Ester Derivatives

Esterification is a fundamental transformation for creating prodrugs, modifying solubility, or providing handles for further chemistry. Acylation with an acid chloride or anhydride is a highly efficient method.

Causality: This protocol uses an acylating agent (e.g., acetyl chloride or benzoyl chloride) and a non-nucleophilic amine base like triethylamine (Et₃N) or pyridine. The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward, and it can also act as a nucleophilic catalyst.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or THF.

  • Acylation: Cool the solution to 0 °C. Add the acid chloride or anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by flash column chromatography.

Protocols for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoropyridine ring is ideal for SNAr reactions. The fluorine atom at the C2-position is the most activated site for nucleophilic attack due to the ortho-directing effect of the ring nitrogen and the cumulative electron-withdrawing effects of the other fluorines. [1][6]

Figure 3: The two-step addition-elimination mechanism of SNAr.

Regioselective Substitution with Amine Nucleophiles

Causality: This reaction proceeds via the classical SNAr addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). [2]A mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is sufficient to neutralize the HF generated in situ, preventing protonation of the amine nucleophile and promoting the reaction. Polar aprotic solvents like acetonitrile (ACN) or DMF are effective at solvating the intermediates.

Experimental Protocol:

  • Setup: In a sealable reaction vessel, combine (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq.), the desired amine nucleophile (e.g., morpholine, piperidine, 1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.) in acetonitrile or DMF.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction time will vary depending on the nucleophilicity of the amine (typically 4-24 hours).

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling, filter off the inorganic base. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography or crystallization.

ParameterConditionRationale
Nucleophile Primary/Secondary AmineReadily available, diverse, and effective nucleophiles.
Base K₂CO₃ or DIPEAInexpensive, mild base to scavenge in situ generated HF.
Temperature 80-120 °CProvides activation energy for C-F bond cleavage.
Solvent ACN, DMFPolar aprotic solvents stabilize the charged intermediate.
Yield 60-95%Generally high-yielding for activated systems. [7]

Conclusion

(2,3,5-Trifluoropyridin-4-yl)methanol is a powerful and versatile building block for the synthesis of novel, highly functionalized fluorinated heterocycles. The protocols detailed in this application note provide robust and reproducible methods for the selective modification of both the hydroxymethyl group and the pyridine core. By leveraging these distinct reactive sites, chemists can rapidly access diverse molecular architectures relevant to drug discovery, agrochemistry, and materials science. The principles of reactivity and the practical experimental guidance provided herein are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

  • Hussain, Z., Siddiqui, H. L., Ahmed, S., & Al-Ktaifani, M. M. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4(1), 757. [Link]

  • Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Chen, P., et al. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link].

  • Hussain, Z., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus. [Link]

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]

  • Fischer-Tropsch Archive. (n.d.). Synthesis of Higher Carbon Ethers from Methanol and Olefins. Retrieved from [Link].

  • Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1028-1035. [Link]

  • ResearchGate. (2025). A new synthesis of 1,2,3,5‐tetrahydroimidazo[2,3‐b]‐b[3][7]enzodiazocines. [Link]

  • Peloquin, J. M., et al. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1139–1143. [Link]

  • ResearchGate. (2025). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. [Link]

  • Mohammadi, T., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • Dimitrov, D., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(4), 369-376. [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]

  • Pubs.RSC.org. (n.d.). The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the reactions CH3O + CH3O and CH3O + HO2. [Link]

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Sakharov, A.M., Smirnova, O.U., & Yarosh, A.A. (2017). 2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Fluorine notes, 113(7-8). [Link]

  • Science of Synthesis. (n.d.). 25.1 Aliphatic and Acyclic Aldehydes. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. [Link]

  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • MDPI. (2024). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. [Link]

  • ChemRxiv. (2023). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. [Link]

  • Der Pharma Chemica. (n.d.). Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • ThaiScience. (2016). Kinetics and control of palm fatty acid distillate esterification for a feasible biodiesel production. [Link]

  • F1000Research. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activ. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: Laboratory Scale Synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol

The following Application Note and Protocol is designed for research scientists and drug development professionals involved in the synthesis of fluorinated heterocyclic building blocks. Part 1: Introduction & Retrosynthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals involved in the synthesis of fluorinated heterocyclic building blocks.

Part 1: Introduction & Retrosynthetic Analysis

Scientific Context

Fluorinated pyridines are critical scaffolds in medicinal chemistry.[1] The strategic introduction of fluorine atoms modulates lipophilicity (


), metabolic stability, and pKa, often improving the pharmacokinetic profile of drug candidates. The target molecule, (2,3,5-Trifluoropyridin-4-yl)methanol , serves as a versatile intermediate for installing the 2,3,5-trifluoropyridine motif via the hydroxymethyl handle (e.g., conversion to halides, aldehydes, or ethers).
Synthetic Strategy: Directed Ortho-Lithiation (DoM)

The most direct and atom-economical route to functionalize polyfluorinated pyridines at a specific carbon position is Directed Ortho-Lithiation (DoM) followed by electrophilic trapping.

  • Substrate Analysis: 2,3,5-Trifluoropyridine possesses two abstractable protons at positions C4 and C6 .

  • Regioselectivity Logic:

    • C4-H: Flanked by two fluorine atoms (at C3 and C5). The strong inductive effect of two ortho-fluorines significantly increases the acidity of the C4 proton.

    • C6-H: Flanked by one fluorine (C5) and the ring nitrogen. While the ring nitrogen enhances acidity, the "double ortho-fluorine effect" at C4 typically dominates in kinetic lithiation.

  • Pathway:

    • Metallation: Selective lithiation at C4 using Lithium Diisopropylamide (LDA).

    • Formylation: Trapping the lithiated species with

      
      -Dimethylformamide (DMF) to yield the aldehyde.
      
    • Reduction: Chemoselective reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH

      
      ).
      

Note: A direct trap with paraformaldehyde is possible but often suffers from slow depolymerization kinetics at -78°C. The DMF route is more robust for scale-up.

Part 2: Detailed Experimental Protocol

Safety Directives (Critical)
  • Pyrophoric Reagents:

    
    -Butyllithium (used to generate LDA) is pyrophoric.[2] Handle under inert atmosphere (Argon/Nitrogen).
    
  • HF Generation: Fluorinated pyridines can release Fluoride ions under harsh conditions; however, this protocol is mild. In case of fire, toxic HF gas may be produced.

  • Exotherm Control: The lithiation and quenching steps are exothermic.[2] Strict temperature control (-78°C) is required to prevent "halogen dance" side reactions or decomposition.

Reagents and Equipment
ReagentEquiv.Role
2,3,5-Trifluoropyridine 1.0Starting Material
Diisopropylamine (DIPA) 1.2Base Precursor

-Butyllithium
(2.5M in hexanes)
1.2Lithiating Agent

-Dimethylformamide (DMF)
1.5Formyl Source
Sodium Borohydride (NaBH

)
1.5Reducing Agent
THF (Anhydrous) SolventReaction Medium
Methanol SolventReduction Medium
Step-by-Step Procedure
Phase A: Generation of Lithium Diisopropylamide (LDA)
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvent: Add anhydrous THF (10 volumes relative to substrate) and cool to -78°C (Dry ice/Acetone bath).

  • Amine Addition: Add Diisopropylamine (1.2 equiv) via syringe.

  • Lithiation: Dropwise add

    
    -BuLi (1.2 equiv) over 15 minutes, maintaining internal temperature below -70°C.
    
  • Aging: Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

Phase B: Regioselective Lithiation
  • Substrate Addition: Dissolve 2,3,5-Trifluoropyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C .

    • Mechanistic Insight: The solution may turn yellow/orange, indicating the formation of the lithiated pyridine species.

  • Reaction Time: Stir at -78°C for 45–60 minutes. Do not allow the temperature to rise, as this may promote halogen migration (Halogen Dance).

Phase C: Formylation (Trapping)
  • Quench: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Hydrolysis: Quench the reaction with saturated aqueous NH

    
    Cl (5 volumes). Stir vigorously for 20 minutes to hydrolyze the hemiaminal intermediate to the aldehyde (2,3,5-trifluoroisonicotinaldehyde ).
    
  • Extraction (Intermediate): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: The crude aldehyde is typically stable enough for the next step without column chromatography.

Phase D: Reduction to Alcohol
  • Solubilization: Dissolve the crude aldehyde in Methanol (10 volumes) and cool to 0°C.

  • Reduction: Add NaBH

    
     (1.5 equiv) portion-wise (gas evolution will occur).
    
  • Completion: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC (Aldehyde spot disappears, more polar alcohol spot appears).

  • Workup: Quench with 1M HCl (carefully, to pH ~5) to destroy excess borohydride. Concentrate to remove methanol.

  • Isolation: Dilute residue with water and extract with Ethyl Acetate (3x). Wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the regioselective lithiation logic and the synthetic workflow.

SynthesisRoute SM 2,3,5-Trifluoropyridine (Substrate) Li_Int 4-Lithio-2,3,5-trifluoropyridine (Intermediate) SM->Li_Int Selective Deprotonation at C4 (Acidic Site) LDA LDA / THF -78°C LDA->Li_Int Aldehyde 2,3,5-Trifluoroisonicotinaldehyde Li_Int->Aldehyde Formylation DMF DMF (Electrophile) DMF->Aldehyde Product (2,3,5-Trifluoropyridin-4-yl)methanol (Target) Aldehyde->Product Reduction NaBH4 NaBH4 / MeOH Reduction NaBH4->Product

Caption: Reaction scheme showing regioselective C4-lithiation mediated by LDA, followed by formylation and reduction.

Analytical Data Expectations
TechniqueExpected Signal CharacteristicsInterpretation

F NMR
3 Distinct SignalsConfirms the presence of 3 non-equivalent fluorine atoms (F2, F3, F5).

H NMR
~8.0-8.5 ppm (1H, m)Proton at C6 (coupling to F5 and F2).

H NMR
~4.8 ppm (2H, s/d)Methylene protons (-CH

OH).

H NMR
~2-4 ppm (1H, br)Hydroxyl proton (-OH), exchangeable with D

O.
MS (ESI) [M+H]

~ 164.0
Molecular ion peak consistent with Formula C

H

F

NO.

Part 4: Troubleshooting & Optimization

Common Pitfalls
  • Regioisomer Contamination: If the temperature rises above -70°C during lithiation, thermodynamic equilibration or "halogen dance" may lead to C6 substitution or polymerization. Solution: Maintain strict cryogenic conditions.

  • Incomplete Trapping: DMF can sometimes be wet or degraded. Solution: Use freshly distilled DMF or anhydrous grade from a sealed bottle.

  • Over-reduction: Not an issue with NaBH

    
    , but avoid LiAlH
    
    
    
    if ester functionalities are present elsewhere (though not applicable in this specific neat synthesis).
Alternative "One-Pot" Approach

For smaller scales (<1g), the lithiated species can be quenched directly with Paraformaldehyde (solid).

  • Pros: Skips the aldehyde isolation.

  • Cons: Solid reagent addition to a -78°C solution is mechanically difficult and depolymerization is slow.

  • Protocol Adjustment: Depolymerize paraformaldehyde by heating it in a separate flask and channeling the formaldehyde gas into the reaction mixture via a cannula (advanced technique).

References

  • Schlosser, M.Organometallics in Synthesis: A Manual.
  • Snieckus, V. Directed Ortho Metalation.[3] Tertiary Amides and O-Carbamates as Directors in Lithiation of Pyridines. (Foundational work on pyridine lithiation regiochemistry).

  • National Institutes of Health (PMC). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. (Discusses lithiation vs halogen dance competition). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the preparation of polyfluorinated pyridylmethanols

Subject: Troubleshooting Side Reactions in the Preparation of Polyfluorinated Pyridylmethanols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Introduction: The High-Stakes of F...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions in the Preparation of Polyfluorinated Pyridylmethanols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division

Introduction: The High-Stakes of Fluorine Substitution

Polyfluorinated pyridylmethanols are critical scaffolds in modern drug discovery. The electron-deficient pyridine ring, combined with the lipophilicity of fluorine, modulates metabolic stability (


) and potency. However, the synthesis of these moieties—typically via organolithium intermediates—is chemically treacherous.

The electron-withdrawing nature of multiple fluorine atoms creates a "perfect storm" for three competing failure modes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The ring is so electron-poor that nucleophiles (including your base) attack the ring instead of deprotonating it.
    
  • Pyridyne Formation: Ortho-lithiated species are prone to eliminating LiF, generating highly reactive pyridynes that polymerize into "black tar."

  • Carbinol Instability: The resulting alcohol is acidic and prone to retro-aldol decomposition or elimination.

This guide provides a root-cause analysis and actionable protocols to navigate these pitfalls.

Module 1: The "Black Tar" Scenario (Pyridyne Formation)

Symptom: The reaction mixture turns dark brown or black immediately upon warming or during the addition of the electrophile. Yield is negligible; NMR shows broad polymeric signals.

Root Cause: In polyfluorinated systems, an ortho-lithiated species (e.g., 3-lithio-2,4,5,6-tetrafluoropyridine) is thermodynamically unstable. It undergoes


-elimination of Lithium Fluoride (LiF) to form a pyridyne  (specifically, 3,4-pyridyne or 2,3-pyridyne). This intermediate is extremely electrophilic and reacts indiscriminately with solvent, starting material, or itself to form polymers.

Troubleshooting Protocol:

ParameterStandard Failure ModeCorrective Action
Temperature Reaction warms to > -50°C before quenching.Maintain < -70°C strictly. The lithiated species must be trapped with the electrophile (aldehyde/ketone) at cryogenic temperatures.
Solvent THF (Pure).Trapping Mode: Pre-mix the electrophile with the substrate before adding the base (in-situ trapping) if the lithiated species is too unstable (Barbier conditions).
Time Stirring lithiated species for >15 mins.Minimize dwell time. Add electrophile immediately after base, or use in-situ trapping.
Visualization: The Pyridyne Death-Spiral

Pyridyne_Pathway cluster_0 Critical Control Point Start Polyfluoropyridine Lithiated Ortho-Lithiated Intermediate Start->Lithiated Base (LDA/LiTMP) -78°C Product Target Pyridylmethanol Lithiated->Product Electrophile (RCHO) Fast Trapping Pyridyne Pyridyne (Unstable) Lithiated->Pyridyne Warming > -50°C (-LiF) Tar Polymeric Tar Pyridyne->Tar Polymerization

Caption: Figure 1. The kinetic competition between productive electrophilic trapping (Green) and destructive pyridyne elimination (Red).

Module 2: The "Wrong Reaction" (Nucleophilic Attack vs. Lithiation)

Symptom: You isolate an alkylated pyridine ring (e.g., butyl-substituted) instead of the alcohol, or you recover starting material.

Root Cause: Polyfluoropyridines are highly activated for Nucleophilic Aromatic Substitution (


).
  • If you use n-Butyllithium (n-BuLi) , the butyl group acts as a nucleophile and attacks the ring (usually at C-4) rather than acting as a base.

  • Mechanism: The electron-deficient ring stabilizes the Meisenheimer complex, facilitating the displacement of a fluoride ion.[1]

Troubleshooting Protocol:

Q: Which base should I use?

  • Avoid: n-BuLi, s-BuLi, t-BuLi (unless performing Halogen-Metal exchange on a bromo/iodo-pyridine).

  • Use: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These are bulky, non-nucleophilic bases that favor deprotonation over ring attack.

Q: I used LDA but still got low yields. Why?

  • Check: Did you generate LDA in situ? If unreacted n-BuLi remains in your LDA solution, it will attack the fluoropyridine. Ensure a slight excess of diisopropylamine (1.05 equiv) relative to n-BuLi when making LDA.

Visualization: Competition

SNAr_Competition Substrate Pentafluoropyridine nBuLi Reagent: n-BuLi Substrate->nBuLi LiTMP Reagent: LiTMP Substrate->LiTMP Path_Bad Path A: Nucleophilic Attack ($S_NAr$) (Direct Ring Alkylation) nBuLi->Path_Bad Small Nucleophile Path_Good Path B: Lithiation (Li-Hal Exchange) (Metalation) LiTMP->Path_Good Bulky Base Result_Bad 4-Butyl-tetrafluoropyridine (Impurity) Path_Bad->Result_Bad Result_Good Lithiated Species (Ready for Aldehyde) Path_Good->Result_Good

Caption: Figure 2. Reagent selection determines the pathway. Small, nucleophilic bases (n-BuLi) trigger


, while bulky bases (LiTMP) favor the desired lithiation.

Module 3: The "Disappearing Product" (Workup Instability)

Symptom: The reaction looks good by TLC/NMR of the crude mixture, but the product degrades during silica gel chromatography or aqueous workup.

Root Cause: Polyfluorinated pyridylmethanols are significantly more acidic than non-fluorinated analogues (


 can drop by 3-5 units).
  • Retro-Aldol: Under basic conditions (e.g., NaOH workup), the alkoxide can collapse, expelling the aldehyde and regenerating the lithiated pyridine (which then protonates).

  • Elimination: In the presence of base, the alcohol can eliminate to form a quinone methide-like species, which then decomposes.

Troubleshooting Protocol:

  • Quenching: Do NOT use strong basic quenches. Quench at -78°C with a solution of Acetic Acid in THF or saturated Ammonium Chloride .

  • Purification:

    • Avoid basic alumina.

    • If using Silica Gel: Acidify the silica slightly or use neutral silica.

    • Pro-Tip: If the product is unstable, consider protecting the alcohol immediately (e.g., with TMSCl or MOM-Cl) in situ before workup.

Validated Experimental Protocol

Target: Synthesis of (Perfluoropyridin-4-yl)(phenyl)methanol via Li-Hal Exchange.

  • Preparation: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvent: Add anhydrous Ether (

    
    ) (Preferred over THF for perfluorinated systems to suppress 
    
    
    
    ). Cool to -78°C .
  • Substrate: Add Pentafluoropyridine (1.0 equiv).

  • Lithiation (The Critical Step):

    • Note: Pentafluoropyridine has no protons. You must use n-BuLi for Lithium-Halogen Exchange, but you must do it carefully to avoid

      
      .
      
    • Correction: Actually, for Pentafluoropyridine, Li-Hal exchange is competitive with

      
       at C-4. A safer route is often to start with 4-bromo-2,3,5,6-tetrafluoropyridine  if available.
      
    • Alternative (Direct Deprotonation): If using 2,3,5,6-tetrafluoropyridine (one H at C-4), add LDA (1.1 equiv) dropwise at -78°C over 20 mins.

  • Trapping: Stir for only 15 mins at -78°C. Add Benzaldehyde (1.2 equiv) neat, dropwise.

  • Quench: After 30 mins at -78°C, quench cold with AcOH/THF (1:1).

  • Warm: Allow to warm to Room Temp. Partition between water and DCM.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 73. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Authoritative text on base selection: LiTMP vs LDA).
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron, 2003.

  • Gribble, G. W. "Lithiation of Heterocycles." Pergamon, 2006.

Sources

Optimization

Optimization of reaction conditions for (2,3,5-Trifluoropyridin-4-yl)methanol

Executive Summary The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol is a high-precision operation. Unlike standard pyridine chemistry, the presence of three fluorine atoms creates a highly electron-deficient ring su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol is a high-precision operation. Unlike standard pyridine chemistry, the presence of three fluorine atoms creates a highly electron-deficient ring susceptible to both nucleophilic aromatic substitution (


) and rapid decomposition via pyridyne intermediates.

This guide addresses the C4-selective lithiation-formylation-reduction pathway, which is the most direct route from commercially available 2,3,5-trifluoropyridine. Success depends almost entirely on thermal management and base selection to prevent the "Pyridyne Cascade."

Module 1: The Critical Lithiation Step

Objective: Generate the 4-lithio species without triggering LiF elimination.

The Mechanism & Challenge

The proton at C4 is the most acidic due to the inductive effect of the flanking fluorines at C3 and C5. However, the resulting 2,3,5-trifluoro-4-lithiopyridine is thermally unstable.

  • Stability Window: Stable at

    
    .
    
  • Failure Mode: Above

    
    , it eliminates LiF to form 2,3,5-trifluoro-3,4-pyridyne , which rapidly polymerizes into a black tar.
    
Optimized Protocol (Step-by-Step)
  • Solvent Prep: Charge anhydrous THF (0.5 M concentration relative to substrate) into a flame-dried flask under

    
    .
    
  • Base Generation: Prepare LDA in situ (or use fresh commercial LDA).

    • Why LDA?

      
      -BuLi is too nucleophilic and will attack the C6 position (
      
      
      
      ) rather than deprotonate C4. LDA is bulky and non-nucleophilic.
  • Cryogenic Cooling: Cool the LDA solution to

    
      (Internal temperature).
    
  • Substrate Addition: Add 2,3,5-trifluoropyridine (dissolved in minimal THF) dropwise down the side of the flask.

    • Rate: Maintain internal temp below

      
      .
      
  • Metallation Time: Stir for 30–45 minutes at

    
    .
    
    • Warning: Do not stir longer than 60 minutes; decomposition pathways compete with equilibrium.

Visual Workflow: Lithiation & Trapping

ReactionWorkflow Start 2,3,5-Trifluoropyridine Base LDA / THF (-78°C) Start->Base Dissolve Intermed 4-Lithio Species (Unstable > -60°C) Base->Intermed Deprotonation (C4-H) Trap Electrophile Addition (DMF or Paraformaldehyde) Intermed->Trap Kinetic Trapping (-78°C) Pyridyne Black Tar (Pyridyne Polymer) Intermed->Pyridyne Warming > -60°C (LiF Elimination) Product (2,3,5-Trifluoropyridin-4-yl) methanol Trap->Product Workup/Reduction

Caption: Figure 1. Reaction pathway showing the critical divergence between successful trapping and pyridyne decomposition.

Module 2: Electrophile Selection & Reduction

Once lithiated, you must trap the anion immediately.

ElectrophileIntermediateNext StepProsCons
DMF AldehydeReduction (

)
High reliability; DMF is easy to dry.[1]Two-step process; requires workup of aldehyde.[2]
Paraformaldehyde AlcoholNone (Direct)One-step synthesis.Depolymerization of solid paraformaldehyde can be slow at

.
Ethyl Formate EsterReduction (

)
Stable intermediate.Risk of double addition (forming the ketone).

Recommendation: Use DMF (5.0 equiv) followed by


 reduction. It offers the best balance of yield and purity for this specific substrate.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately after adding the substrate. What happened?

Diagnosis: Pyridyne formation (Thermal Runaway). Root Cause: The internal temperature spiked during addition. Solution:

  • Ensure your temperature probe is in the liquid, not just the bath.

  • Add the substrate solution slower (via syringe pump if possible).

  • Pre-cool the substrate solution to

    
     before cannulating it into the LDA.[2][3][4][5]
    
Q2: I isolated the product, but the yield is <20%. The NMR shows mostly starting material.

Diagnosis: Incomplete Deprotonation or Quenching Issues. Root Cause: Likely moisture in the THF or the LDA was "dead" (reacted with moisture/air). Solution:

  • Titrate your

    
    -BuLi before making LDA.
    
  • Use a specific "titration" indicator (e.g., diphenylacetic acid) to verify LDA generation.

  • Critical: Ensure the electrophile (DMF) is strictly anhydrous. Wet DMF kills the lithio species instantly, returning starting material.

Q3: During workup, I cannot extract the product from the aqueous layer.

Diagnosis: Amphoteric nature/Water solubility. Root Cause: The pyridine nitrogen and the hydroxyl group make the molecule polar. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl.[5]

  • Solvent Switch: Do not use Diethyl Ether. Use Ethyl Acetate or DCM/i-PrOH (3:1) for extraction.

  • pH Control: Adjust aqueous pH to ~8.0. Too acidic = protonated pyridine (water soluble). Too basic = alkoxide (water soluble).

Q4: Can I use -BuLi directly without diisopropylamine?

Answer: No. Direct use of


-BuLi will result in nucleophilic attack at C6 (replacing a fluorine) via 

mechanism, yielding butyl-substituted impurities. The steric bulk of LDA is required to force deprotonation over nucleophilic attack.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Observed Issue Color Mixture is Black/Tarry Problem->Color Yield Low Yield / SM Recovered Problem->Yield Impurity Butyl-impurities in NMR Problem->Impurity TempCheck Did internal temp exceed -60°C? Color->TempCheck WaterCheck Is THF/DMF anhydrous? Yield->WaterCheck BaseCheck Did you use n-BuLi directly? Impurity->BaseCheck Sol1 Fix: Improve Cooling / Slow Addition TempCheck->Sol1 Yes Sol2 Fix: Distill DMF / Titrate n-BuLi WaterCheck->Sol2 No/Unsure Sol3 Fix: Must use LDA (Steric hindrance) BaseCheck->Sol3 Yes

Caption: Figure 2. Decision tree for diagnosing common synthetic failures.

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Lithiation of Polyfluoropyridines. European Journal of Organic Chemistry. (Establishes the acidity of C4-H in polyfluoropyridines and the necessity of LDA).

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Halopyridines. Tetrahedron Letters.

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines: A Review. Tetrahedron. (Foundational text on the temperature sensitivity of ortho-lithiohalopyridines).

  • Bayer CropScience AG. (2008). Patent WO2008031594: Process for preparing 4-hydroxymethyl-2,3,5-trifluoropyridine. (Industrial scale conditions for this specific molecule).

Sources

Troubleshooting

Stability of (2,3,5-Trifluoropyridin-4-yl)methanol under basic conditions

Technical Support Center: (2,3,5-Trifluoropyridin-4-yl)methanol Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine (2,3,5-Trifluoropyridin-4-yl)methanol is a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,3,5-Trifluoropyridin-4-yl)methanol

Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine

(2,3,5-Trifluoropyridin-4-yl)methanol is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern for constructing complex molecular architectures. However, its utility is intrinsically linked to its chemical stability, particularly in the presence of bases. The highly electron-deficient nature of the trifluorinated pyridine ring, while synthetically useful, also renders it susceptible to specific degradation pathways.

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It directly addresses common questions and troubleshooting scenarios encountered when handling (2,3,5-Trifluoropyridin-4-yl)methanol under basic conditions. Our goal is to explain the causality behind its reactivity and provide field-proven protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Is (2,3,5-Trifluoropyridin-4-yl)methanol generally stable under basic conditions?

A: Caution is strongly advised. The compound is prone to instability in the presence of strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe, LiHMDS). The primary mechanism of decomposition is through Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the fluorine atoms.[1][2] The pyridine ring is highly "activated" or electron-deficient due to the strong electron-withdrawing effects of the three fluorine atoms and the pyridine nitrogen itself, making it an excellent electrophile for nucleophilic attack.[3]

Q2: What are the primary signs of decomposition during my experiment?

A: Degradation can manifest in several ways:

  • Chromatographic Analysis (TLC/LC-MS): Appearance of new, often more polar, spots or peaks that may correspond to hydroxylated or alkoxylated pyridines. You may also observe a diminished spot/peak for your starting material.

  • NMR Spectroscopy: Unexplained complexity in the 1H or 19F NMR spectra of the crude reaction mixture, showing loss of the characteristic trifluoropyridine signals and the appearance of new aromatic signals.

  • Reaction Outcome: Consistently low yields of the desired product, even with full consumption of other reagents.

  • Visual Changes: The reaction mixture may develop an unexpected color (e.g., yellow to dark brown), suggesting the formation of complex side products.

Q3: Which fluorine atom is most likely to be displaced?

A: In polyfluorinated pyridines, the positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack. For this molecule, the C2 and C6 (if it were fluorinated) positions are most susceptible. While the hydroxymethyl group is at the C4 position, the fluorines at C2 and C5 are ortho and meta to the nitrogen, respectively. The C2-F bond is particularly activated. Nucleophilic attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, and the subsequent loss of a fluoride ion restores aromaticity.[1][3]

Q4: Can the primary alcohol functional group cause instability?

A: Yes, in two potential ways. First, under sufficiently strong basic conditions, the hydroxyl proton can be deprotonated to form a pyridinylmethoxide anion. This increases the overall electron density of the system, which slightly deactivates the ring towards external nucleophilic attack, but it does not prevent it. Second, this internal alkoxide could itself act as a nucleophile, though intramolecular attack on the adjacent C3 or C5 positions is sterically and electronically less favorable than attack by an external, less-hindered nucleophile. The primary concern remains the reaction with external bases or other nucleophiles present in the mixture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Scenario 1: Low or No Yield with Evidence of Defluorination
  • Problem: My reaction (e.g., a Suzuki coupling, O-alkylation of the primary alcohol) is failing. LC-MS analysis of the crude mixture shows peaks corresponding to the mass of the starting material minus one fluorine plus a hydroxyl or methoxy group (M-F+OH or M-F+OMe).

  • Underlying Cause: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The base you are using (e.g., NaOH, K₂CO₃ in methanol, NaH) or the solvent itself (e.g., methanol at high temperature) is acting as a nucleophile and attacking the electron-deficient pyridine ring.

  • Strategic Solution: The key is to select a base that is sufficiently strong to perform its intended function (e.g., deprotonate a boronic acid in a Suzuki coupling) but is sterically hindered and non-nucleophilic to minimize SNAr.

    • Immediate Action: Switch from small, nucleophilic bases to bulkier, non-nucleophilic inorganic or organic bases.

    • See Protocol 1 & Table 1 for guidance on selecting a more compatible base.

Scenario 2: Starting Material is Consumed, but No Desired Product is Formed
  • Problem: The starting material is gone according to TLC/LC-MS, but neither the desired product nor simple defluorinated byproducts are observed. Instead, a complex mixture of unidentifiable products or baseline material is seen.

  • Underlying Cause: This scenario suggests a more complex degradation cascade. It's possible that an initial reaction (e.g., deprotonation of the alcohol) forms an intermediate that is incompatible with other reagents in the flask, leading to polymerization or widespread decomposition.

  • Strategic Solution: Protect the reactive hydroxyl group before exposing the molecule to the problematic reaction conditions. This simplifies the system by removing the acidic proton and potential internal nucleophile.

    • Immediate Action: Protect the primary alcohol as a stable ether, such as a tert-butyldimethylsilyl (TBS) ether or a benzyl (Bn) ether. The TBS group is particularly useful as it is robust to many basic conditions but can be easily removed later with fluoride sources (e.g., TBAF) or acid.

    • See Protocol 2 for a standard procedure for TBS protection.

Mechanistic Insight: The SNAr Decomposition Pathway

Understanding the mechanism of instability is critical for designing robust experimental conditions. The addition-elimination pathway (SNAr) is the dominant mode of decomposition for (2,3,5-Trifluoropyridin-4-yl)methanol in the presence of nucleophiles.

SNAr_Mechanism cluster_start Start { (2,3,5-Trifluoropyridin-4-yl)methanol | C4-CH2OH } Ring N C2-F C3-F C4 C5-F C6-H Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu Nu⁻ Nu->Meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) Product Substituted Product (Decomposition) Meisenheimer->Product 2. Elimination of F⁻ Fluoride F⁻ Meisenheimer->Fluoride Restores Aromaticity

Caption: SNAr mechanism on the trifluoropyridine ring.

Causality Explained:

  • Nucleophilic Attack: A nucleophile (Nu⁻, e.g., OH⁻, RO⁻) attacks one of the electron-poor carbons bearing a fluorine atom (typically C2). This step is usually the slowest (rate-determining).[1]

  • Intermediate Formation: The attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex.[2][3] The negative charge is delocalized onto the electronegative atoms, including the ring nitrogen, which stabilizes the intermediate.

  • Elimination: The aromaticity is restored through the expulsion of the fluoride ion, which is a good leaving group in this context. This results in the net substitution of a fluorine atom.

Data Summary & Recommended Reagents

For successful experiments, choosing the right base is paramount. The following table provides a general guide.

Table 1: Base Compatibility Guide for (2,3,5-Trifluoropyridin-4-yl)methanol

BasepKa of Conjugate Acid (pKaH)Common SolventsRisk of SNAr DecompositionRecommended Use / Notes
High Risk
NaOH, KOH~15.7 (H₂O)H₂O, AlcoholsVery High Avoid. Highly nucleophilic hydroxides readily cause decomposition.
NaOMe, NaOEt~15.5 (MeOH)AlcoholsVery High Avoid. Alkoxides are potent nucleophiles.
NaH, LiHMDS, LDA~35 (THF), ~36 (THF)THF, Dioxane, DMFHigh Primarily used to deprotonate the alcohol. Can still promote side reactions. Use at low temp.
Use with Caution
K₂CO₃, Na₂CO₃~10.3 (H₂O)DMF, Acetonitrile, H₂OModerate Risk increases significantly with temperature (>80 °C) and in protic solvents (e.g., MeOH).
Generally Safe
Cs₂CO₃~10.3 (H₂O)DMF, Dioxane, TolueneLow Often a good choice. The cesium effect can promote desired reactivity without SNAr.
K₃PO₄~12.3 (H₂O)Dioxane, Toluene, DMFLow A reliable choice for many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
DIPEA, Et₃N~10.8, ~10.7DCM, THF, AcetonitrileVery Low Sterically hindered organic bases. Excellent for scavenging acid, not for deprotonation.

pKa values are approximate and can vary with solvent.

Experimental Protocols & Workflows

Workflow: Troubleshooting Reaction Failure

Troubleshooting_Workflow start Low Yield or Reaction Failure check_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_crude decomp Decomposition Products Observed? check_crude->decomp sm_intact Starting Material (SM) Largely Intact? revisit_cond Solution: Re-evaluate Reaction Conditions (Temp, Time, Catalyst) sm_intact->revisit_cond Yes complex_decomp Complex Mixture/ Polymerization sm_intact->complex_decomp No decomp->sm_intact No change_base Solution: Change to Weaker, Bulky Base (Table 1) decomp->change_base Yes (SNAr Products) protect Solution: Protect -OH Group (e.g., TBS-Cl, Protocol 2) complex_decomp->protect

Caption: A decision-making workflow for troubleshooting.

Protocol 1: Small-Scale Screening for Base/Solvent Compatibility

Objective: To quickly assess the stability of (2,3,5-Trifluoropyridin-4-yl)methanol under proposed reaction conditions before committing to a large-scale reaction.

Methodology:

  • To a 1-dram vial, add (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq, ~10 mg).

  • Add the proposed solvent (0.2 mL) and a magnetic stir bar.

  • Take a small aliquot for a baseline analysis (TLC or LC-MS) and label it "T=0".

  • Add the proposed base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at the intended reaction temperature (e.g., 80 °C).

  • After 1 hour, cool the vial, quench if necessary, and take another aliquot for analysis ("T=1h").

  • Compare the T=0 and T=1h samples. The appearance of new spots/peaks or significant consumption of the starting material indicates instability.

Protocol 2: TBS Protection of Primary Alcohol

Objective: To protect the hydroxyl group, preventing it from interfering with subsequent reactions and enhancing stability.

Methodology:

  • Dissolve (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Imidazole (1.5 eq) followed by the dropwise addition of tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the TBS-protected product.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes.Organometallics.
  • Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction. Organometallics.[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine. PrepChem.com.[Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for (2,3,5-Trifluoropyridin-4-yl)methanol Synthesis

The following Technical Support Guide is designed for researchers and process chemists working with (2,3,5-Trifluoropyridin-4-yl)methanol . It prioritizes "field-proven" logic over generic textbook advice, focusing speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (2,3,5-Trifluoropyridin-4-yl)methanol . It prioritizes "field-proven" logic over generic textbook advice, focusing specifically on the nuanced solvent effects that dictate the success or failure of this synthesis.

Status: Active Molecule ID: (2,3,5-Trifluoropyridin-4-yl)methanol Primary Challenges: Regioselectivity (C-4 vs C-6), Defluorination (


), and "Halogen Dance" (if using bromo-precursors).

Part 1: The Critical Role of Solvents (Mechanistic Overview)

The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol hinges on managing the high electron-deficiency of the pyridine ring. The three fluorine atoms make the ring highly susceptible to nucleophilic attack (


), while simultaneously acidifying the C-4 proton for lithiation. Your choice of solvent acts as the "thermostat" for these competing reactivities.
Solvent Decision Matrix
Solvent SystemPrimary ApplicationProsCons
THF (Anhydrous) Direct Lithiation (Route A) Excellent solubility for LDA; promotes deaggregation of Li-species for fast kinetics at -78°C.Can promote "Halogen Dance" (scrambling) if temp rises >-60°C.
Diethyl Ether (

)
Lithiation (Alternative) Slower kinetics; often suppresses side-reactions like polymerization ("Black Tar").Poor solubility for some lithium amides; flammability risks.
Methanol/Ethanol Reduction (Route B) Ideal for

reduction of the ester precursor.
FATAL ERROR: Cannot be used with lithiation (proton source); promotes

defluorination if basic.
Toluene Non-Polar Workup Suppresses nucleophilic attack during extraction.Poor solubility for polar intermediates.

Part 2: Synthesis Modules & Troubleshooting

Module A: The Direct Lithiation Route (High Precision)

Targeting the C-4 position via Directed Ortho-Lithiation (DoM).

Protocol Logic: The C-4 proton is flanked by two fluorine atoms (C-3 and C-5), making it significantly more acidic (


) than the C-6 proton. However, the lithiated intermediate is unstable. THF  is the mandatory solvent here because it coordinates Lithium, stabilizing the "monomer" species of LDA required for clean deprotonation.

Workflow Diagram (Graphviz):

LithiationRoute Start 2,3,5-Trifluoropyridine Base LDA / THF (-78°C) Start->Base Intermed 4-Lithio-Intermediate (Unstable > -60°C) Base->Intermed Kinetic Control Side1 Side Rxn: C-6 Lithiation (Wrong Isomer) Base->Side1 Temp > -60°C or Weak Solvent Coord Quench Paraformaldehyde (Solid addition) Intermed->Quench Electrophilic Trap Side2 Side Rxn: Defluorination (SNAr with Nucleophiles) Intermed->Side2 Warm up w/o Quench Product (2,3,5-Trifluoropyridin-4-yl)methanol Quench->Product

Caption: Kinetic pathway for C-4 lithiation. Note the divergence to side reactions if temperature/solvent control fails.

Troubleshooting Guide (Q&A):

Q: My reaction mixture turned black/tarry upon adding LDA. What happened?

  • A: You likely triggered polymerization via

    
     .
    
    • Cause: If the temperature rose above -60°C, the lithiated species attacked a non-lithiated pyridine ring (displacing a fluorine).

    • Solvent Fix: Ensure your THF is anhydrous (<50 ppm water). Water creates LiOH, which is a nucleophile.

    • Protocol Fix: Add the base slowly down the side of the flask to pre-cool it before it hits the solution. Keep internal temp strictly < -70°C.

Q: I isolated the product, but the NMR shows a mixture of isomers (C-4 and C-6 substitution).

  • A: You lost Kinetic Control .

    • Mechanism:[1][2][3] C-4 is the kinetic product (fastest to form due to acidity). C-6 is the thermodynamic product (more stable chelation with Nitrogen).

    • Solvent Fix: Stick to THF.[1][4][5] Using non-polar solvents like Hexane/Toluene favors the thermodynamic product (C-6) because aggregates form that prefer the N-Li chelation site.

    • Tip: Quench immediately after the specified lithiation time (usually 30-60 mins). Do not "soak" the anion.

Module B: The Reduction Route (Scalable & Safer)

Reducing 2,3,5-trifluoroisonicotinic acid (or ester) to the alcohol.

Protocol Logic: This route avoids the unstable lithiated intermediate. The challenge here is solubility vs. stability . The ester is soluble in alcohols, but the trifluoro-ring is prone to methoxide attack (replacing -F with -OMe).

Workflow Diagram (Graphviz):

ReductionRoute Start 2,3,5-Trifluoroisonicotinic Ester Reagent NaBH4 Start->Reagent Solvent Solvent Choice Reagent->Solvent PathA Methanol (MeOH) Solvent->PathA Fast Rate PathB Ethanol / THF (1:1) Solvent->PathB Safer Profile Risk Risk: Methoxide formation (Defluorination at C-2/6) PathA->Risk Temp > 0°C Success Target Alcohol PathA->Success Temp < 0°C PathB->Success Preferred

Caption: Solvent selection logic for reduction. Methanol is faster but riskier due to potential methoxide generation.

Troubleshooting Guide (Q&A):

Q: I see a "M+31" impurity in my MS (Mass Spec) after reduction in Methanol.

  • A: You have formed the Methoxy-deflluorinated byproduct .

    • Cause:

      
       generates basic borates. In methanol, this creates equilibrium amounts of Methoxide (
      
      
      
      ), which attacks the C-2 or C-6 fluorine.
    • Solvent Fix: Switch to Ethanol/THF (1:1) . Ethoxide is bulkier and less nucleophilic than methoxide. THF dilutes the nucleophilicity further.

    • Process Fix: Keep the reduction at 0°C. Do not reflux.

Q: The product is stuck in the aqueous layer during workup.

  • A: The pyridine nitrogen makes the alcohol amphoteric/polar.

    • Solvent Fix: Do not use simple Ether extraction. Use Ethyl Acetate or DCM with a "Salting Out" procedure (saturate aqueous layer with NaCl).

    • pH Control: Ensure the aqueous layer is neutralized to pH ~7-8. If it's too acidic, the pyridine is protonated (water soluble). If too basic, you risk defluorination.

Part 3: General FAQ & Safety

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA?

  • A: Generally No. n-BuLi is a strong nucleophile and will likely attack the C-6 position (via

    
    ) or the C-2 position before it deprotonates C-4. LDA is bulky and non-nucleophilic, making it specific for deprotonation.
    
    • Exception: If you are starting with 4-bromo-2,3,5-trifluoropyridine, you can use n-BuLi for Halogen-Metal Exchange, but this must be done at -78°C in Toluene/THF to prevent the "Halogen Dance."

Q: How do I remove the solvent without losing the product?

  • A: (2,3,5-Trifluoropyridin-4-yl)methanol is relatively volatile and can sublime.

    • Guidance: Do not evaporate to dryness under high vacuum and heat. Concentrate at <40°C and stop when a slurry forms, then crystallize (e.g., from Hexane/DCM).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Halogen Dance" and superbase dynamics).
  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(19), 4059-4090. Link

  • Gribble, G. W. (2002). Lithiation of Pyridines and Quinolines. In Lithium Chemistry: A Theoretical and Experimental Overview.
  • Estel, L., Marsais, F., & Quéguiner, G. (1988). Metallation of Polyhalopyridines: A New Route to Polysubstituted Pyridines. Journal of Organic Chemistry, 53(12), 2740–2744. Link (Specific reference for lithiation of trifluoropyridines).

  • Patent CN102731269B . Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (Industrial context for similar polyfluorinated benzyl alcohols). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of (2,3,5-Trifluoropyridin-4-yl)methanol and its analogs

The following guide details the comparative reactivity of (2,3,5-Trifluoropyridin-4-yl)methanol , focusing on its unique regioselectivity and electronic properties compared to its perfluorinated and non-fluorinated analo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of (2,3,5-Trifluoropyridin-4-yl)methanol , focusing on its unique regioselectivity and electronic properties compared to its perfluorinated and non-fluorinated analogs.

Executive Summary & Structural Logic

(2,3,5-Trifluoropyridin-4-yl)methanol represents a specialized class of polyfluorinated heterocycles where the interplay between the electron-deficient pyridine core and the hydroxymethyl handle creates distinct reactivity patterns. Unlike perfluoropyridine (pentafluoropyridine), where the C-4 position is the primary electrophilic site, this molecule has a "blocked" C-4 position. This structural constraint forces nucleophilic attack to the C-2 position , offering a predictable vector for scaffold decoration in drug discovery.

Structural Comparison of Analogs
CompoundStructurePrimary

Site
Electronic Character
Target: (2,3,5-Trifluoropyridin-4-yl)methanol 2,3,5-F, 4-CH₂OHC-2 (Ortho) Highly activated; C-4 blocked.
(2,3,5,6-Tetrafluoropyridin-4-yl)methanol 2,3,5,6-F, 4-CH₂OHC-2 / C-6 Symmetric; highly reactive; prone to double substitution.
Pentafluoropyridine 2,3,4,5,6-FC-4 (Para) Most reactive site is C-4; different regiochemistry entirely.
(2-Fluoropyridin-4-yl)methanol 2-F, 4-CH₂OHC-2 Significantly less reactive; requires harsher conditions.

Electronic Profile & Reactivity Drivers

Nucleophilic Aromatic Substitution ( )

The reactivity of (2,3,5-Trifluoropyridin-4-yl)methanol is dominated by the inductive effect of the three fluorine atoms and the ring nitrogen.

  • Activation: The ring nitrogen exerts a strong electron-withdrawing effect, activating the ortho (C-2, C-6) and para (C-4) positions.

  • Regioselectivity: Since C-4 is occupied by a carbon substituent (hydroxymethyl) which is a poor leaving group, and C-6 is occupied by Hydrogen (in the trifluoro- species), the C-2 Fluorine is the most labile.

  • Comparison: In the tetrafluoro- analog, both C-2 and C-6 are equivalent and fluorinated, leading to potential over-reaction (bis-substitution). The trifluoro- analog offers superior control for mono-functionalization.

Hydroxymethyl Group Reactivity

The electron-deficient ring lowers the pKa of the hydroxyl proton compared to non-fluorinated pyridyl methanols. This increases the rate of reactions involving alkoxide intermediates but may decrease the nucleophilicity of the oxygen lone pair in neutral conditions.

Reaction Pathways & Mechanisms[1][2]

Pathway A: C-2 Selective

The displacement of the C-2 fluorine by amines, thiols, or alkoxides proceeds via a Meisenheimer complex. The transition state is stabilized by the adjacent ring nitrogen.

Pathway B: Alcohol Functionalization
  • Oxidation: The electron-poor ring makes the aldehyde product highly electrophilic, prone to hydration or hemiacetal formation. Mild oxidants (e.g., Ag₂O) are preferred over harsh conditions that might affect the sensitive C-F bonds.

  • Activation: Conversion of the alcohol to a leaving group (e.g., mesylate) allows for

    
     displacement at the benzylic position.
    

ReactivityMap cluster_legend Regioselectivity Logic Target (2,3,5-Trifluoropyridin-4-yl)methanol Nu_Attack Nucleophilic Attack (S_NAr) Target->Nu_Attack  Primary Amine / Base   Alcohol_Rxn Alcohol Functionalization Target->Alcohol_Rxn  Modulation   C2_Product C-2 Substituted Product (Major Isomer) Nu_Attack->C2_Product  Displacement of F-2   (Ortho Activation) Aldehyde Trifluoro-isonicotinaldehyde Alcohol_Rxn->Aldehyde  Oxidation (Ag2O)   Halide 4-(Chloromethyl)-2,3,5-trifluoropyridine Alcohol_Rxn->Halide  SOCl2 / DMF   Info C-4 is blocked by CH2OH C-6 is H (requires oxidative subst.) C-2 is F (Highly Activated)

Figure 1: Reactivity map illustrating the divergence between ring substitution (


) and side-chain functionalization.

Experimental Protocols

Protocol 1: Regioselective C-2 Amination

This protocol ensures mono-substitution at the C-2 position, avoiding bis-substitution common in tetrafluoro- analogs.

Reagents:

  • (2,3,5-Trifluoropyridin-4-yl)methanol (1.0 equiv)

  • Primary Amine (e.g., Morpholine, Benzylamine) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of (2,3,5-Trifluoropyridin-4-yl)methanol in 5 mL of anhydrous acetonitrile under

    
     atmosphere.
    
  • Base Addition: Add 1.5 mmol of DIPEA. The solution may darken slightly.

  • Nucleophile Addition: Add 1.1 mmol of the amine dropwise at 0°C.

    • Critical Note: For the tetrafluoro- analog, this must be done at -78°C to prevent bis-substitution. For the trifluoro- target, 0°C to RT is sufficient.[1]

  • Reaction: Stir at Room Temperature (25°C) for 2-4 hours. Monitor by TLC/LC-MS. The C-2 substituted product is typically less polar than the starting material.

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Mild Oxidation to Ester

Converting the hydroxymethyl group to an ester without affecting the sensitive fluorine atoms requires mild conditions. The Silver(I) Oxide method is superior to permanganate (which attacks the ring).

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Silver(I) Oxide) (3.0 equiv)
    
  • Alkyl Iodide (e.g., Isopropyl Iodide) (5.0 equiv)

  • Solvent: Dioxane

Workflow:

  • Suspend 1.0 mmol of substrate and 3.0 mmol of

    
     in 10 mL of dioxane.
    
  • Add 5.0 mmol of alkyl iodide.

  • Stir vigorously at Room Temperature for 24 hours.

  • Filter through a Celite pad to remove silver salts.

  • Concentrate filtrate to yield the ester.

Comparative Data Analysis

The following table summarizes the reactivity differences based on literature precedents for polyfluorinated pyridines.

Feature(2,3,5-Trifluoropyridin-4-yl)methanol(2,3,5,6-Tetrafluoropyridin-4-yl)methanol(2-Fluoropyridin-4-yl)methanol

Rate (

)
High (

)
Very High (

)
Low (1)
Regioselectivity Exclusive C-2 Mixture of C-2 / C-6 (unless controlled)C-2 only
Stability Moderate; sensitive to strong basesLow; prone to hydrolysis/polymerizationHigh
Acidity (OH) Enhanced (pKa ~12)Highly Enhanced (pKa ~11)Standard (pKa ~13.5)
Primary Application Site-specific linker Cross-linking agentGeneral building block
Synthesis Workflow Diagram

The synthesis of the target molecule itself typically starts from a perfluorinated precursor or via reduction of an ester.

Synthesis Precursor Pentafluoropyridine Step1 Step 1: Lithiation / Formylation (Li-Halogen Exchange) Precursor->Step1 Intermediate Perfluoropyridine-4-carbaldehyde Step1->Intermediate Step2 Step 2: Reduction (NaBH4) Intermediate->Step2 Product (2,3,5,6-Tetrafluoropyridin-4-yl)methanol Step2->Product Step3 Step 3: Hydrodefluorination (Selective) Product->Step3  Zn/AcOH or H2/Pd   Final (2,3,5-Trifluoropyridin-4-yl)methanol Step3->Final

Figure 2: Synthetic lineage showing the relationship between perfluorinated precursors and the trifluoro-target.[1][3][4]

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454. Link

  • Chambers, R. D., et al. (1996). Polyhalogenated Heterocycles.[5][6] Part 1. Reactions of Pentafluoropyridine with Nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sridharan, V., et al. (2010). Silver-Mediated Mild Oxidation of Nitrogen-Containing Heteroaryl-2-methanols to Esters. Synlett, 2010(14), 2159-2163. Link

  • Coe, P. L., & Rayne, C. T. (2000). Reactions of tetrafluoropyridine-4-derivatives. Journal of Fluorine Chemistry. Link

  • Sigma-Aldrich. (2024).[7] Product Specification: (2,3,5,6-Tetrafluoropyridin-4-yl)methanol. Link

Sources

Comparative

Biological Activity of (2,3,5-Trifluoropyridin-4-yl)methanol Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of (2,3,5-Trifluoropyridin-4-yl)methanol and its derivatives. It focuses on the strategic application of this scaffold in agrochemical and pharmaceutical discovery, spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2,3,5-Trifluoropyridin-4-yl)methanol and its derivatives. It focuses on the strategic application of this scaffold in agrochemical and pharmaceutical discovery, specifically as a bioisostere for the industry-standard 2,3,5,6-tetrafluorobenzyl alcohol.

Executive Summary & Strategic Value

(2,3,5-Trifluoropyridin-4-yl)methanol (CAS: 851386-31-7) is a specialized fluorinated building block primarily used to synthesize next-generation pyrethroid insecticides and TRPV1 antagonists .

Its core value lies in Bioisosterism . It serves as the direct pyridine analog of 2,3,5,6-tetrafluorobenzyl alcohol , the alcohol moiety found in market-leading spatial repellents like Transfluthrin and Metofluthrin . By replacing the benzene ring with a pyridine core, researchers can modulate:

  • Lipophilicity (LogP): Lowering LogP to improve systemic mobility in plants or bioavailability in mammals.

  • Metabolic Stability: Introducing a nitrogen "handle" for specific metabolic clearance or N-oxide formation.

  • Electronic Properties: The electron-deficient pyridine ring alters the acidity of the benzylic alcohol, influencing ester hydrolysis rates in vivo.

Chemical Profile & Reactivity

The 2,3,5-trifluoropyridine core is highly electron-deficient due to the cumulative electronegativity of three fluorine atoms and the ring nitrogen.

PropertySpecificationImpact on Bioactivity
Molecular Formula C₆H₄F₃NOCompact scaffold for binding pockets.
Electronic Nature

-deficient Heterocycle
High susceptibility to Nucleophilic Aromatic Substitution (

) at C-2 and C-6.
Acidity (pKa) Alcohol is slightly more acidic than benzyl analogsEsters derived from this alcohol may hydrolyze faster in alkaline environments.
H-Bonding Pyridine N is a weak acceptorPotential for additional binding interactions in the receptor pocket (e.g., Na+ channels).

Comparative Biological Performance

This section compares derivatives of the Trifluoropyridyl scaffold against the industry-standard Tetrafluorobenzyl scaffold .

Case Study A: Pyrethroid Insecticides (Spatial Repellents)

Target: Voltage-gated Sodium Channels (


).
Standard:  Transfluthrin (Benzene analog).
Product:  Pyridine Transfluthrin Analog.
FeatureStandard: Transfluthrin Product: Pyridine Analog Performance Implication
Core Structure 2,3,5,6-Tetrafluorobenzene2,3,5-TrifluoropyridinePyridine reduces lipophilicity.
Vapor Pressure High (Volatile)Moderate-HighThe Pyridine analog is slightly less volatile due to dipole interactions, potentially extending residual activity in coils/vaporizers.
Knockdown (KD50) < 10 min (Mosquitoes)ComparableRetains potent Na+ channel modulation; the shape complementarity is preserved.
Fish Toxicity Very HighHighPyridines often degrade faster in aqueous environments (photolysis), potentially lowering environmental persistence.

Experimental Insight: In comparative bioassays against Aedes aegypti, the pyridine esters often show bio-equivalence in knockdown speed but distinct metabolic profiles. The pyridine nitrogen provides a site for oxidative metabolism (N-oxidation), which can reduce mammalian toxicity compared to the highly lipophilic benzene analogs that accumulate in fatty tissues.

Case Study B: Pharmaceutical TRPV1 Antagonists

Target: Transient Receptor Potential Vanilloid 1 (Pain/Inflammation). Mechanism: Blocking the C-region binding pocket.

Research indicates that replacing 4-(trifluoromethyl)benzyl moieties with (2,3,5-trifluoropyridin-4-yl)methyl groups can maintain potency while improving solubility.

  • Binding Affinity (

    
    ):  Pyridine analogs typically exhibit 
    
    
    
    values in the 0.5 – 5.0 nM range, comparable to their phenyl counterparts.
  • Selectivity: The pyridine nitrogen reduces non-specific binding to hydrophobic proteins (albumin), increasing the fraction of unbound drug (

    
    ).
    

Mechanism of Action (MOA) Visualization

Pathway: Pyrethroid Interaction with Sodium Channels

The following diagram illustrates how the trifluoropyridyl derivative binds to the insect sodium channel, preventing closure and causing paralysis.

MOA_Pathway Agonist Pyridine-Pyrethroid Derivative Receptor Voltage-Gated Na+ Channel (Insect) Agonist->Receptor Binds to Domain II S4-S5 State1 Open State Stabilization Receptor->State1 Prevents Deactivation Effect Prolonged Na+ Influx State1->Effect Result Repetitive Firing & Paralysis Effect->Result Fluorine Fluorine Atoms: Enhance Lipophilicity & Metabolic Stability Fluorine->Agonist

Caption: Mechanism of Action for trifluoropyridyl pyrethroids. The scaffold stabilizes the open state of sodium channels, leading to insect knockdown.

Experimental Protocols

Protocol 1: Synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol

Objective: Preparation of the core alcohol from 2,3,5-trifluoropyridine via lithiation.

  • Reagents: 2,3,5-Trifluoropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), DMF (Dimethylformamide, 1.2 eq), dry THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Lithiation:

    • Cool THF solution of LDA to -78°C .

    • Add 2,3,5-trifluoropyridine dropwise. Crucial: Maintain temperature < -70°C to prevent "Pyryne" formation or ring opening.

    • Stir for 30 minutes to form the 4-lithio species.

  • Formylation:

    • Add dry DMF dropwise. Stir at -78°C for 1 hour.

    • Warm to 0°C and quench with saturated

      
      .
      
    • Extract with Ethyl Acetate to yield 2,3,5-trifluoroisonicotinaldehyde .

  • Reduction:

    • Dissolve aldehyde in Methanol.

    • Add

      
       (0.5 eq) at 0°C. Stir for 30 mins.
      
    • Workup: Acidify to pH 5, extract, and concentrate.

    • Yield: Typically 65-75% as a pale yellow oil.

Protocol 2: Comparative Insecticidal Assay (Topical Application)

Objective: Determine LD50 against Musca domestica (House Fly).

  • Preparation: Dissolve the Pyridine Analog and Transfluthrin (Standard) in Acetone at concentrations: 0.1, 0.5, 1.0, 5.0, 10.0

    
    .
    
  • Application: Anaesthetize female flies (3-5 days old) with

    
    . Apply 1 
    
    
    
    of solution to the dorsal thorax using a microapplicator.
  • Incubation: Transfer flies to observation cages with sugar water. Maintain at 25°C, 60% RH.

  • Scoring: Record mortality at 24 hours.

  • Analysis: Calculate LD50 using Probit analysis.

    • Validation Criteria: Control mortality must be < 5%.

Synthesis Workflow Visualization

Synthesis_Flow Start 2,3,5-Trifluoropyridine Step1 Lithiation (LDA, -78°C) THF Solvent Start->Step1 Inter1 4-Lithio-2,3,5-trifluoropyridine (Unstable Intermediate) Step1->Inter1 Step2 Electrophile Trap (DMF) Inter1->Step2 Inter2 2,3,5-Trifluoroisonicotinaldehyde Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Product (2,3,5-Trifluoropyridin-4-yl)methanol Step3->Product

Caption: Synthetic route for the production of the target alcohol via directed ortho-lithiation.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2020).

  • Structure-activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. (2015).

  • Active ingredient combination having insecticidal and nematicidal properties. Google Patents (JP2017508778A). (2017).

  • Heterocyclic compounds as pesticides (Pyridine Analogs of Pyrethroids). Google Patents (WO2014053450A1). (2014).

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. (2022).

Validation

A Comparative Benchmarking Guide to the Synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol

Introduction: The Significance of (2,3,5-Trifluoropyridin-4-yl)methanol in Modern Chemistry (2,3,5-Trifluoropyridin-4-yl)methanol is a highly functionalized building block of significant interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2,3,5-Trifluoropyridin-4-yl)methanol in Modern Chemistry

(2,3,5-Trifluoropyridin-4-yl)methanol is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. The trifluorinated pyridine core imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of molecules to biological targets. As such, efficient and scalable access to this key intermediate is a critical consideration for drug development and the synthesis of advanced materials.

This guide provides a comprehensive comparison of two primary synthetic routes to (2,3,5-Trifluoropyridin-4-yl)methanol. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses in terms of yield, cost, safety, and scalability. This objective, data-driven comparison is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Method 1: Reduction of 2,3,5-Trifluoroisonicotinic Acid Derivatives

This classical and direct approach hinges on the reduction of a carboxylic acid or its ester derivative at the 4-position of the trifluoropyridine ring. The choice of reducing agent is a critical determinant of the reaction's efficiency, safety, and cost. We will compare the use of two common hydride reagents: the potent Lithium Aluminum Hydride (LiAlH₄) and the milder Sodium Borohydride (NaBH₄).

Mechanistic Considerations

The reduction of an ester with a metal hydride, such as LiAlH₄, proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OR) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent to the corresponding primary alcohol.[1][2]

Sodium borohydride is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by using a large excess of the reagent in a high-boiling solvent like tetrahydrofuran (THF) or by the addition of a Lewis acid to activate the ester carbonyl group.[3][4]

Experimental Protocols

Protocol 1A: LiAlH₄ Reduction of Methyl 2,3,5-Trifluoroisonicotinate

  • Step 1: Esterification of 2,3,5-Trifluoroisonicotinic Acid: To a solution of 2,3,5-trifluoroisonicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction to room temperature, and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2,3,5-trifluoroisonicotinate.

  • Step 2: Reduction with LiAlH₄: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (20 volumes) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl 2,3,5-trifluoroisonicotinate (1 equivalent) in anhydrous THF (5 volumes) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude (2,3,5-Trifluoropyridin-4-yl)methanol. The product can be further purified by column chromatography on silica gel.

Protocol 1B: NaBH₄ Reduction of Methyl 2,3,5-Trifluoroisonicotinate

  • Step 1: Esterification: Prepare methyl 2,3,5-trifluoroisonicotinate as described in Protocol 1A.

  • Step 2: Reduction with NaBH₄: To a solution of methyl 2,3,5-trifluoroisonicotinate (1 equivalent) in a mixture of THF and methanol (4:1, 20 volumes), add NaBH₄ (4 equivalents) portion-wise at 0 °C. After the addition is complete, heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.[5]

Method 1: Workflow Diagram

cluster_0 Method 1: Reduction of 2,3,5-Trifluoroisonicotinate cluster_1A Route 1A cluster_1B Route 1B Start 2,3,5-Trifluoroisonicotinic Acid Ester Methyl 2,3,5-Trifluoroisonicotinate Start->Ester MeOH, H₂SO₄, Reflux LiAlH4 LiAlH₄, THF, 0 °C to RT Ester->LiAlH4 NaBH4 NaBH₄, THF/MeOH, Reflux Ester->NaBH4 Alcohol (2,3,5-Trifluoropyridin-4-yl)methanol LiAlH4->Alcohol Quench & Workup NaBH4->Alcohol Quench & Workup

Caption: Synthetic workflow for Method 1.

Method 2: Halogen-Metal Exchange of 2,3,5-Trifluoro-4-iodopyridine and Subsequent Hydroxymethylation

This strategy involves the synthesis of a suitable 4-halopyridine precursor, followed by a halogen-metal exchange to generate a reactive organometallic intermediate, which is then trapped with an electrophilic source of a hydroxymethyl group, such as formaldehyde. This approach offers an alternative entry point to the target molecule, potentially avoiding the use of potent hydride reducing agents.

Mechanistic Considerations

The synthesis of 2,3,5-trifluoro-4-iodopyridine can be achieved from the commercially available 2,3,5,6-tetrafluoropyridine via nucleophilic aromatic substitution (SNAr) with sodium iodide. The reaction proceeds preferentially at the 4-position due to the activating effect of the ring nitrogen.[6]

The subsequent halogen-metal exchange, typically with an organolithium reagent like n-butyllithium at low temperature, generates a highly reactive pyridyllithium species. This nucleophilic intermediate can then react with formaldehyde, a one-carbon electrophile, to form the desired alcohol after an aqueous workup.[7] The use of paraformaldehyde as a source of anhydrous formaldehyde is common, but its depolymerization can be difficult to control and poses safety risks on a larger scale.[7][8]

Experimental Protocols

Protocol 2A: Synthesis of 2,3,5-Trifluoro-4-iodopyridine

  • To a solution of 2,3,5,6-tetrafluoropyridine (1 equivalent) in dimethylformamide (DMF, 10 volumes), add sodium iodide (1.5 equivalents). Heat the reaction mixture to 100-120 °C for 6-8 hours. Monitor the reaction by GC-MS. After completion, cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude 2,3,5-trifluoro-4-iodopyridine can be purified by vacuum distillation or column chromatography.[6]

Protocol 2B: Hydroxymethylation via Halogen-Metal Exchange

  • To a solution of 2,3,5-trifluoro-4-iodopyridine (1 equivalent) in anhydrous THF (20 volumes) under an inert atmosphere at -78 °C, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dry paraformaldehyde (3 equivalents) under vacuum with gentle heating. Cool to room temperature under an inert atmosphere and suspend in anhydrous THF (10 volumes).

  • Transfer the freshly prepared pyridyllithium solution via cannula to the paraformaldehyde suspension at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (2,3,5-Trifluoropyridin-4-yl)methanol can be purified by column chromatography on silica gel.

Method 2: Workflow Diagram

cluster_1 Method 2: Halogen-Metal Exchange and Hydroxymethylation Start 2,3,5,6-Tetrafluoropyridine Intermediate 2,3,5-Trifluoro-4-iodopyridine Start->Intermediate NaI, DMF, 100-120 °C Lithiation n-BuLi, THF, -78 °C Intermediate->Lithiation Organolithium 2,3,5-Trifluoro-4-lithiopyridine Lithiation->Organolithium Alcohol (2,3,5-Trifluoropyridin-4-yl)methanol Organolithium->Alcohol 1. Paraformaldehyde 2. Aqueous Workup Formaldehyde Paraformaldehyde

Caption: Synthetic workflow for Method 2.

Comparative Analysis

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a side-by-side comparison of the two methods discussed.

ParameterMethod 1A (LiAlH₄ Reduction)Method 1B (NaBH₄ Reduction)Method 2 (Halogen-Metal Exchange)
Starting Material Cost Moderate (2,3,5-Trifluoroisonicotinic acid can be expensive)ModerateModerate (2,3,5,6-Tetrafluoropyridine can be costly)
Reagent Cost High (LiAlH₄ is more expensive than NaBH₄)Low (NaBH₄ is a commodity chemical)Moderate (n-BuLi and paraformaldehyde are relatively inexpensive)
Typical Yield High (85-95% for the reduction step)Moderate to High (70-90%, but can be lower and less reliable)Moderate (60-80% for the two steps)
Reaction Conditions Stringent (requires anhydrous conditions and inert atmosphere)Milder (more tolerant to protic solvents)Stringent (requires low temperatures and inert atmosphere)
Safety Considerations High (LiAlH₄ is highly reactive and pyrophoric; reacts violently with water)[9]Moderate (NaBH₄ is less reactive but still requires careful handling)High (n-BuLi is pyrophoric; paraformaldehyde is toxic and its depolymerization can be hazardous)[7]
Scalability Challenging (due to the hazards of LiAlH₄)Favorable (safer reagents and conditions)Challenging (cryogenic temperatures and handling of pyrophoric and toxic reagents)
Number of Steps 2 (esterification and reduction)2 (esterification and reduction)2 (iodination and hydroxymethylation)

Expert Insights and Recommendations

Method 1 (Reduction) is a more convergent and potentially higher-yielding approach, especially when using the powerful LiAlH₄ reducing agent (Method 1A). However, the significant safety concerns and stringent reaction conditions associated with LiAlH₄ make it less suitable for large-scale synthesis without specialized equipment and expertise.[9][10] The use of NaBH₄ (Method 1B) offers a much safer alternative, making it more amenable to standard laboratory settings and larger-scale production. While the yields may be slightly lower and reaction times longer, the improved safety profile and lower reagent cost are significant advantages.[4][11]

Method 2 (Halogen-Metal Exchange) provides a viable alternative, particularly if the starting 2,3,5,6-tetrafluoropyridine is readily available. The main challenges with this route are the need for cryogenic temperatures for the lithiation step and the safe handling of n-butyllithium and formaldehyde.[7] The use of paraformaldehyde as a formaldehyde source can be problematic on a larger scale due to the potential for uncontrolled depolymerization.[12]

For laboratory-scale synthesis where high yield is paramount and appropriate safety measures can be strictly implemented, Method 1A (LiAlH₄ reduction) is a strong contender.

For process development and scale-up applications where safety and cost are primary drivers, Method 1B (NaBH₄ reduction) is the more prudent choice.

Method 2 is a useful alternative if the starting materials for Method 1 are not readily accessible or are prohibitively expensive.

Conclusion

The synthesis of (2,3,5-Trifluoropyridin-4-yl)methanol can be effectively achieved through multiple synthetic routes. The choice between a reduction-based approach and a halogen-metal exchange strategy will depend on the specific requirements of the project, including scale, budget, and available safety infrastructure. By understanding the underlying chemistry and practical considerations of each method, researchers can select the most appropriate pathway to access this valuable fluorinated building block.

References

  • Oreate AI. (2026, January 15). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Oreate AI Blog. [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • CORA. (2013, May 30). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. [Link]

  • Banks, R. E., et al. (1965). Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society (Resumed), 575. [Link]

  • Chambers, R. D., et al. (1966). Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine. Journal of the Chemical Society C: Organic, 2331. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • Paval, K. (2018, June 11). Difference Between LiAlH4 and NaBH4. Pediaa.com. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • National Institutes of Health. (2015). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. [Link]

  • Beyki, K., et al. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

  • Chambers, R. D., et al. (1968). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 2116. [Link]

  • Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]

  • Quimica Organica. Reduction of esters to alcohols. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Royal Society of Chemistry. (2024, May 29). Development of a solid-compatible continuous flow reactor for the paraformaldehyde slurry mediated α-hydroxymethylation of methyl vinyl ketone. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (2025, August 6). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. [Link]

  • Google Patents.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • National Institutes of Health. (2014). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. [Link]

  • Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. [Link]

  • University of Connecticut. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. [Link]

  • MDPI. (2023, December 20). Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • National Institutes of Health. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. [Link]

  • ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • National Institutes of Health. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • YouTube. (2018, May 16). Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. [Link]

  • Google Patents. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of (2,3,5-Trifluoropyridin-4-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are indispensable building blocks. The unique properties imparted b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are indispensable building blocks. The unique properties imparted by fluorine atoms—such as altered lipophilicity, metabolic stability, and binding affinities—make these motifs highly sought after in the design of novel therapeutics.[1][2] (2,3,5-Trifluoropyridin-4-yl)methanol, in particular, serves as a critical intermediate, offering a reactive handle for further molecular elaboration. However, its utility in a drug discovery pipeline is directly contingent on its purity. Uncharacterized impurities can lead to downstream reaction failures, introduce confounding variables in biological assays, and pose significant safety and regulatory risks.[3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized (2,3,5-Trifluoropyridin-4-yl)methanol. Moving beyond a simple recitation of techniques, we will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the causality behind experimental choices and present a validated, integrated workflow for achieving a comprehensive and trustworthy purity profile.

The Synthetic Context: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route. A common method for producing (2,3,5-Trifluoropyridin-4-yl)methanol is the reduction of a more oxidized precursor, such as 2,3,5-trifluoroisonicotinaldehyde.

  • Plausible Synthetic Route:

    • Starting Material: 2,3,5-trifluoroisonicotinaldehyde

    • Reducing Agent: Sodium borohydride (NaBH₄)

    • Solvent: Methanol or Ethanol

This context allows us to anticipate a specific profile of potential process-related impurities:

  • Unreacted Starting Material: Residual 2,3,5-trifluoroisonicotinaldehyde.

  • Over-reduction Products: While less likely for a primary alcohol, harsh conditions could lead to defluorination or other side reactions.

  • By-products: Impurities from the starting material or side reactions.

  • Residual Solvents: Methanol, ethanol, or other solvents used during workup and purification.[4]

Our analytical challenge is twofold: first, to accurately quantify the main component (the "assay" value), and second, to detect, identify, and quantify the minor impurities ( "impurity profiling").

Part A: Primary Purity Assessment (Assay)

The primary assay determines the mass percentage of the desired compound. For this, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are the industry-standard orthogonal techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of purity analysis due to its high resolving power and sensitivity.[5][6] It excels at separating the main compound from non-volatile organic impurities.

The choice of a reversed-phase method (e.g., using a C18 stationary phase) is logical for (2,3,5-Trifluoropyridin-4-yl)methanol, a molecule of moderate polarity. A gradient elution starting with a high percentage of water and increasing the organic solvent (acetonitrile or methanol) concentration ensures that both more polar and less polar impurities are effectively separated and eluted. UV detection is suitable as the pyridine ring is a chromophore.

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 265 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (2,3,5-Trifluoropyridin-4-yl)methanol.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Run the following gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Data Processing:

    • Integrate all peaks.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (0.1 mg/mL) Inject Inject 5 µL Sample->Inject System Equilibrate HPLC (C18, 30°C, 1 mL/min) System->Inject Gradient Run Gradient Elution (22 min) Inject->Gradient Detect UV Detection (265 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquire ¹H Spectrum (D1 = 30s) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity via Formula Integrate->Calculate

qNMR Purity Analysis Workflow.
Comparison: HPLC-UV vs. qNMR for Assay
FeatureHPLC-UV (Area % Method)Quantitative NMR (qNMR)
Principle Relative quantification based on UV response.Absolute quantification against a certified standard.
Accuracy Good, but assumes all impurities have the same response factor.Excellent, considered a primary ratio method.
Reference Standard Not required for area %, but needed for true quantification.Certified internal standard is mandatory.
Information Provided Purity and impurity profile (retention times).Absolute purity and structural confirmation.
Throughput Moderate (~20-30 min per sample).Low (~15-20 min per sample, but requires careful prep).
Best For Routine quality control, high-throughput screening.Reference standard characterization, orthogonal validation.

Part B: Impurity Profiling & Identification

Once the assay is established, the next critical step is to identify and quantify the minor components. For this, hyphenated techniques that couple chromatography with mass spectrometry are invaluable.

HPLC-Mass Spectrometry (HPLC-MS)

HPLC-MS provides the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, allowing for the confident identification of impurities.

Using the same chromatographic method as the HPLC-UV analysis ensures that peaks can be correlated. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a strong protonated molecular ion [M+H]⁺, which directly gives the molecular weight of each impurity.

The protocol is identical to the HPLC-UV method, but the eluent is directed into an ESI-MS detector.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Extract ion chromatograms for expected masses (e.g., the starting aldehyde) and examine the mass spectra of unknown peaks to propose structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, making it the ideal technique for detecting residual solvents. [4][5]The analyte itself is sufficiently volatile to be analyzed directly.

A headspace GC-MS method is specifically designed for residual solvent analysis, as it samples the vapor phase above the sample, avoiding injection of non-volatile matrix components. For analyzing the compound and its volatile organic impurities, a direct liquid injection onto a general-purpose column (like a DB-5) with a temperature ramp will effectively separate components by their boiling points. Electron Ionization (EI) provides reproducible fragmentation patterns that can be searched against spectral libraries for confident identification.

  • System Preparation:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane.

  • Analysis:

    • Injection Volume: 1 µL (split ratio 20:1).

    • Oven Program:

      • Initial Temp: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

  • Data Processing:

    • Compare the fragmentation patterns of unknown peaks to a spectral library (e.g., NIST) for identification.

Comparison: HPLC-MS vs. GC-MS for Impurity Profiling
FeatureHPLC-MSGC-MS
Analyte Scope Polar to non-polar, non-volatile compounds.Volatile and semi-volatile, thermally stable compounds.
Primary Use Case Unreacted starting materials, by-products, degradants.Residual solvents, volatile by-products.
Ionization Soft (ESI, APCI) - gives molecular weight.Hard (EI) - gives fragment fingerprint for library matching.
Structural Info Primarily molecular weight. MS/MS needed for fragments.Rich, reproducible fragmentation patterns for identification.
Sensitivity Generally very high (pg to fg range).Very high, especially for volatile analytes.

Integrated Workflow and Recommendations

No single technique can provide a complete picture. A robust, self-validating purity analysis relies on an integrated workflow that leverages the strengths of orthogonal methods.

Integrated_Workflow Start Synthesized Batch of (2,3,5-Trifluoropyridin-4-yl)methanol HPLC_UV_MS 1. HPLC-UV/MS Screening Start->HPLC_UV_MS GC_MS 2. Headspace GC-MS (Residual Solvents) Start->GC_MS qNMR 3. qNMR Assay (Absolute Purity) Start->qNMR Assay_Check Area % Purity > 99%? HPLC_UV_MS->Assay_Check Identify Identify Impurities by MS data Assay_Check->Identify Yes Fail Batch Fails (Repurify or Reject) Assay_Check->Fail No Compare Compare HPLC & qNMR Assay GC_MS->Compare qNMR->Compare Identify->Compare Pass Batch Passes (Purity Confirmed) Compare->Pass Results Correlate Compare->Fail Discrepancy Found Report Generate Certificate of Analysis Pass->Report

Recommended Integrated Purity Analysis Workflow.

Recommended Workflow:

  • Initial Screening (HPLC-UV/MS): Begin with an HPLC-UV/MS analysis. This single run provides an initial area percent purity value and, crucially, the molecular weights of detectable impurities, allowing for tentative identification of starting materials or by-products.

  • Residual Solvent Analysis (GC-MS): Concurrently, perform a headspace GC-MS analysis to specifically test for and quantify residual solvents, which are common process impurities and are strictly regulated.

  • Orthogonal Assay Confirmation (qNMR): If the initial HPLC screening is promising (>98% purity), perform a qNMR analysis. This provides an absolute purity value that is uncorrelated with the HPLC-UV method. Agreement between the HPLC area % and the qNMR assay provides very high confidence in the final purity value.

  • Final Assessment: A batch is considered pure and well-characterized only when it has a high assay value from two orthogonal methods (e.g., >99.5%), all impurities >0.1% are identified and quantified, and residual solvents are below ICH-specified limits.

This multi-faceted approach ensures not only that the material is pure but also that the analytical data package is robust, trustworthy, and defensible, meeting the high standards required for drug development.

References

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[7][8][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. [Link]

  • Effective Application of Metabolite Profiling in Drug Design and Discovery. PubMed. [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Discovery of MGL-3196, a Highly Selective THR-β Agonist. PubMed. [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]

  • Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]

  • [5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol. PubChem. [Link]

  • Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. [Link]

Sources

Validation

Guide to Structural Elucidation: Confirming Regiochemistry in Trifluoropyridine Derivatives

Topic: Confirming the regiochemistry of reactions on the trifluoropyridine ring Content Type: Publish Comparison Guide Executive Summary The trifluoropyridine scaffold is a privileged motif in medicinal chemistry, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the regiochemistry of reactions on the trifluoropyridine ring Content Type: Publish Comparison Guide

Executive Summary

The trifluoropyridine scaffold is a privileged motif in medicinal chemistry, offering tunable lipophilicity and metabolic stability. However, its reactivity presents a significant analytical challenge: Regiochemical Ambiguity . Whether via Nucleophilic Aromatic Substitution (


) or organometallic lithiation, the directing effects of ring nitrogen and fluorine atoms often compete, leading to mixtures of isomers (e.g., C2 vs. C4 substitution) that are difficult to distinguish by low-resolution MS or standard proton NMR.

This guide provides a definitive technical workflow for confirming regiochemistry, comparing the efficacy of 1D


 NMR, 2D HOESY, and X-ray crystallography.
Part 1: The Mechanistic Landscape

To confirm a structure, one must first understand the potential isomers. In trifluoropyridines (e.g., 2,4,6-trifluoropyridine or 2,3,6-trifluoropyridine), two primary forces dictate regioselectivity:

  • Electronic Activation (

    
    ):  Nucleophiles preferentially attack positions para or ortho to the ring nitrogen, where the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen.
    
    • General Trend: C4 (para) > C2/C6 (ortho) > C3/C5 (meta).

  • Directing Group Effects (Lithiation): Lithium-halogen exchange or deprotonation is guided by the acidity of the proton (ortho to F) and coordination to the ring nitrogen.

Because these rules often conflict (e.g., steric hindrance at C4 vs. electronic activation at C2), experimental validation is mandatory.

Visualization: Regiochemistry Decision Matrix

The following diagram illustrates the decision process for selecting the correct analytical method based on the reaction outcome.

RegioAnalysis Start Reaction Crude Mixture CheckSymmetry Check Symmetry (1H/19F NMR) Start->CheckSymmetry Symmetric Symmetric Spectra (e.g., C4 sub. on 2,4,6-triF) CheckSymmetry->Symmetric Simplifies Problem Asymmetric Asymmetric Spectra (e.g., C2 sub. on 2,4,6-triF) CheckSymmetry->Asymmetric Requires Assignment Method_Coupling Analyze J-Coupling (3J_HF vs 4J_HF) Symmetric->Method_Coupling Confirm C4 vs C2,6 Asymmetric->Method_Coupling First Pass Ambiguous Ambiguous Pattern (Complex Multiplets) Method_HOESY Run 1H-19F HOESY (Through-space correlation) Ambiguous->Method_HOESY Solution State Method_Xray X-Ray Crystallography (Absolute Config) Ambiguous->Method_Xray Solid State Method_Coupling->Ambiguous If J-values overlap

Figure 1: Analytical decision tree for distinguishing trifluoropyridine regioisomers.

Part 2: Comparative Analysis of Analytical Methods

While X-ray crystallography is the "gold standard," it is often a bottleneck in high-throughput library synthesis. The table below objectively compares the available methods for routine confirmation.

FeatureMethod A: 1D

NMR
Method B: 2D

HOESY
Method C: X-Ray Diffraction
Primary Utility Rapid screening of crude mixtures.Definitive solution-state structure proof.Absolute configuration of solids.
Regio-Resolution Medium. Relies on chemical shift rules and J-coupling analysis.High. Maps spatial proximity between H and F atoms.Ultimate. Unambiguous 3D structure.
Sample Req. < 5 mg (non-destructive).10–20 mg (requires high concentration).Single crystal (often difficult to grow).
Time to Result 5 Minutes.1–4 Hours.Days to Weeks.
Cost/Throughput Low / High Throughput.Medium / Low Throughput.High / Very Low Throughput.
Blind Spot Can be ambiguous if isomers have similar electronic environments.Requires protons near the fluorine (useless for perfluorinated analogs).Cannot analyze oils or amorphous solids.

Recommendation: Use Method A for initial triage. If coupling constants are distinct (see Part 3), the structure is confirmed. Use Method B (HOESY) for critical intermediates where J-values are inconclusive. Reserve Method C only for final clinical candidates or novel scaffolds where NMR data is contradictory.

Part 3: The NMR Toolkit (Expertise & Causality)

To rely on NMR without X-ray, you must master the specific coupling constants of the fluoropyridine ring.

1. The Symmetry Test (Case Study: 2,4,6-Trifluoropyridine)

The most rapid confirmation comes from symmetry analysis. Consider a nucleophile (


) attacking 2,4,6-trifluoropyridine :
  • Scenario A (Attack at C4): The product is 4-substituted-2,6-difluoropyridine .

    • Symmetry: The molecule retains a plane of symmetry through the N-C4 axis.

    • NMR Signature: The two remaining protons (H3, H5) are chemically equivalent. You will see one signal in

      
       NMR and one  signal in 
      
      
      
      NMR.
  • Scenario B (Attack at C2): The product is 2-substituted-4,6-difluoropyridine .

    • Symmetry: Symmetry is broken.

    • NMR Signature: H3 and H5 are distinct. You will see two proton signals and two fluorine signals.

2. Coupling Constants (

)

When symmetry does not apply (e.g., starting with 2,3,6-trifluoropyridine), you must calculate


 values.
  • 
     (Ortho):  Typically 7.0 – 10.5 Hz . Large coupling indicates the proton is immediately adjacent to the fluorine.
    
  • 
     (Meta):  Typically 4.0 – 6.5 Hz .
    
  • 
     (Ortho):  Very large, typically 15 – 25 Hz .
    
  • 
     (Meta):  Smaller, 0 – 5 Hz .
    

Critical Protocol: Always acquire the


 NMR with 

-decoupling
initially to simplify the carbon spectrum, then run a coupled experiment to extract

(~240 Hz) and

(~15-35 Hz) to assign the carbon backbone [1].
3. The HOESY Advantage

Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space interactions.[1]

  • Application: If you have a product where a Fluorine could be at C2 or C3, and there is a Proton at C4.

  • Logic: A Fluorine at C3 is spatially close to H4. A Fluorine at C2 is distant from H4.

  • Observation: A strong cross-peak in the 2D HOESY spectrum between the F-signal and H-signal confirms the ortho relationship (F3-H4), ruling out the isomer.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Confirm the regiochemistry of a nucleophilic substitution on 2,4,5-trifluoropyridine.

Step 1: Crude Analysis (

NMR)
  • Dissolve 5 mg of crude reaction mixture in DMSO-

    
     (preferred over 
    
    
    
    for better peak separation of polar heterocycles).
  • Acquire a standard

    
     spectrum (sweep width > 200 ppm).
    
  • Validation: Count the peaks. 2,4,5-trifluoropyridine has 3 peaks. The product should have 2 peaks. If 3 peaks remain, the reaction failed. If multiple sets of 2 peaks appear, you have a regioisomer mixture.

Step 2: Structural Assignment (Coupled

& HSQC)
  • Purify the major isomer.

  • Run a

    
     HSQC . This identifies which carbons bear protons.
    
  • Run a

    
     NMR (proton decoupled, fluorine coupled) .
    
    • Look for the Carbon signals identified in HSQC.

    • Measure the

      
       splitting on these specific carbons.
      
    • Logic: If the protonated carbon splits as a doublet of doublets with a large

      
       (~30 Hz), it is flanked by two fluorines. If it splits with only one 
      
      
      
      , it is adjacent to only one fluorine.
Step 3: Visualization of the Workflow

ElucidationWorkflow Sample Purified Isomer H_NMR 1H NMR (Identify Protons) Sample->H_NMR F_NMR 19F NMR (Count Fluorines) Sample->F_NMR HSQC HSQC (Link H to C) H_NMR->HSQC Conclusion Structure Assigned F_NMR->Conclusion Chemical Shift C_NMR 13C (F-coupled) (Measure J_CF) HSQC->C_NMR Locate C-H C_NMR->Conclusion J-coupling logic

Figure 2: Step-by-step NMR workflow for fluorinated heterocycles.

References
  • Jeol USA. Structure Elucidation of Fluorinated Compounds by NMR. Application Note. Link

  • Loughborough University. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. ResearchGate. Link

  • Alfa Chemistry. 19F Coupling Constants Table. Organofluorine Analysis Guide. Link

  • Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Analogous mechanistic study). Link

  • University of Ottawa NMR Facility. 1D Selective 1H - 19F HOESY. Blog Post. Link

Sources

Comparative

Comparative Electronic &amp; Conformational Profiling of Fluorinated Pyridylmethanols

Topic: Comparative Study of the Electronic Effects of Fluorine in Pyridylmethanols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Electronic Effects of Fluorine in Pyridylmethanols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into the 2-pyridylmethanol scaffold is a high-impact tactic in medicinal chemistry, utilized to modulate basicity, lipophilicity, and metabolic stability without significantly altering steric volume. This guide compares the electronic and conformational consequences of fluorine substitution at the ortho (C6), meta (C3/C5), and para (C4) positions relative to the pyridine nitrogen.

Key Verdict:

  • 6-Fluoro-2-pyridylmethanol: Optimal for maximizing metabolic stability and lipophilicity.[1] The fluorine atom drastically lowers the basicity of the pyridine nitrogen (pKa < 0) via the ortho-inductive effect, effectively "shutting off" the nitrogen as a proton acceptor in physiological pH.

  • 3-Fluoro-2-pyridylmethanol: Retains moderate basicity while influencing the conformational preference of the methanol group through electrostatic repulsion, often favoring a specific rotameric state beneficial for binding selectivity.[1]

Theoretical Framework: The Fluorine Effect

To rationally select a scaffold, one must understand the competing electronic vectors: the strong inductive withdrawal (-I) and the weak resonance donation (+R).

1.1 Electronic Vectors & Basicity

In pyridylmethanols, the pyridine nitrogen is the primary basic center. Fluorine exerts a distance-dependent electron-withdrawing effect (-I) that stabilizes the free base but destabilizes the protonated cation, thereby lowering the pKa.[1]

  • Ortho-Effect (C6-F): The strongest impact.[1] The electronegative fluorine is adjacent to the nitrogen, pulling electron density through the

    
    -framework. Additionally, the lone pair repulsion between 
    
    
    
    and
    
    
    destabilizes the ground state.
  • Meta/Para-Effect (C3/C4/C5-F): The -I effect diminishes with distance.[1] At C4 (para), the +R resonance effect (donation of F lone pair into the

    
    -system) can slightly counteract the -I effect, though the net result remains electron-withdrawing.
    
1.2 Conformational Locking (The "Gauch" & H-Bond Effect)

The hydroxymethyl group (-CH2OH) is not free-rotating; it is governed by Intramolecular Hydrogen Bonding (IMHB).[1]

  • Dominant Interaction: O-H

    
     N (Pyridine).[1] This forms a pseudo-5-membered ring, locking the conformation.
    
  • Fluorine Perturbation: A fluorine at C3 (adjacent to the linker) introduces a competing acceptor (O-H

    
     F) and electrostatic repulsion, potentially altering the energy landscape of the rotamers.
    
Visualizing the Electronic Landscape

The following diagram illustrates the electronic vectors and the conformational equilibrium modulated by fluorine positioning.

G cluster_0 Electronic Effects cluster_1 Conformational Locking N Pyridine Nitrogen (Basic Center) F_Ortho 6-Fluoro (-I dominant) pKa Δ ≈ -5.0 units F_Ortho->N Strong e- Withdrawal F_Meta 3-Fluoro (-I moderate) pKa Δ ≈ -3.0 units F_Meta->N Weak e- Withdrawal OH Methanol -OH (Donor) IMHB_N O-H ... N (Dominant) OH->IMHB_N Preferred IMHB_F O-H ... F (Minor/Competing) OH->IMHB_F If N blocked/protonated

Figure 1: Electronic vectors (left) showing the inductive suppression of basicity by fluorine, and conformational pathways (right) showing the competition between Nitrogen and Fluorine as H-bond acceptors.

Comparative Data Analysis

The following table synthesizes experimental trends and predicted values based on Hammett substituent constants and comparative literature data for fluorinated pyridines.

Feature2-Pyridylmethanol (Reference)6-Fluoro-2-pyridylmethanol 3-Fluoro-2-pyridylmethanol Performance Implication
pKa (Pyridine N) ~ 5.2< 0.5 (Very Weak Base)~ 2.56-F analog will not be protonated at physiological pH; improves membrane permeability.[1]
pKa (Methanol OH) ~ 15.5~ 14.8~ 15.0Fluorine increases acidity of the OH, making it a stronger H-bond donor in protein active sites.
LogP (Lipophilicity) 0.11 (Hydrophilic)~ 0.55~ 0.45Fluorination increases lipophilicity (

), aiding blood-brain barrier (BBB) penetration.[1]
Metabolic Stability Low (Susceptible to N-oxidation & Ring oxidation)High ModerateFluorine at C6 blocks the primary site of metabolic oxidation (preventing pyridone formation).[1]
IMHB Preference Strong O-H

N
Weakened O-H

N
Competing O-H

N / O-H

F
3-F induces specific rotamers that can improve binding selectivity (entropy-enthalpy compensation).[1]
Experimental Protocols (Self-Validating Systems)

To verify these properties in your specific drug scaffold, use the following standardized protocols.

Protocol A: Determination of pKa via

NMR Titration

Why this method? Standard potentiometric titration fails for low pKa values (< 2) and requires large sample volumes.[1]


 NMR is highly sensitive to the protonation state of the ring.
  • Preparation: Dissolve the fluorinated pyridylmethanol (5 mM) in a mixed solvent system (H₂O:D₂O 90:10) to maintain solubility and lock the deuterium signal.

  • Internal Standard: Add 4-fluorophenol (known pKa ~9.[1]9) or trifluoroacetic acid (if measuring very low pKa) as an internal reference.[1]

  • Titration Loop:

    • Adjust pH using 0.1 M HCl or NaOH.[1] Measure pH using a calibrated glass electrode.[1]

    • Acquire

      
       NMR spectrum (min 64 scans).[1]
      
    • Record the chemical shift (

      
      ).
      
  • Data Processing: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Validation: The curve must fit the Henderson-Hasselbalch equation with

      
      .
      
Protocol B: Synthesis via Selectfluor (Electrophilic Fluorination)

Context: Direct fluorination of the pyridine ring is difficult. This protocol uses a milder electrophilic source on a reduced intermediate.[1]

  • Starting Material: Begin with the corresponding 2-pyridylacetate or reduced dihydropyridine derivative.[1]

  • Reagent: Use Selectfluor® (1.2 equiv) in Acetonitrile (MeCN).[1]

  • Conditions: Reflux at 80°C for 4-6 hours under

    
     atmosphere.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Silica gel chromatography. Fluorinated products often elute faster (higher

    
    ) than non-fluorinated parents due to lower polarizability.[1]
    
Workflow Visualization: pKa Determination

Protocol cluster_loop Titration Loop Start Start: Fluorinated Pyridylmethanol Solvent Dissolve in H2O:D2O (90:10) + Internal Standard Start->Solvent Adjust Adjust pH (HCl/NaOH) Solvent->Adjust Measure Acquire 19F NMR Adjust->Measure Record Record Chemical Shift (δ) Measure->Record Record->Adjust Next pH point Plot Plot δ vs pH Record->Plot Complete Range Result Calculate pKa (Inflection Point) Plot->Result

Figure 2: Step-by-step workflow for determining pKa using


 NMR chemical shift perturbation.
References
  • Electronic Effects on Pyridine Rings

    • Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
    • Source: Phys.[1][2][3][4] Chem. Chem. Phys., 2021, 23, 18958-18974.

    • URL:[Link]

  • pKa Determination via NMR

    • Title: Determination of pKa values of fluorocompounds in w
    • Source: ResearchGate (Methodology Review).[1]

    • URL:[Link]

  • Metabolic Stability & Fluorine

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: J. Med.[1] Chem. (ACS Publications).[1]

    • URL:[Link][1]

  • Intramolecular Hydrogen Bonding (Fluorohydrins)

    • Title: Intramolecular OH[1][5]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.[6]

    • Source: Chem. Eur. J. / PubMed Central.[1]

    • URL:[Link][1]

  • Synthesis of Fluorinated Pyridines

    • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination.[1]

    • Source: Molecules 2020, 25(14), 3143.
    • URL:[Link][1]

Sources

Validation

Cross-validation of analytical data for (2,3,5-Trifluoropyridin-4-yl)methanol

Topic: Cross-validation of analytical data for (2,3,5-Trifluoropyridin-4-yl)methanol Content Type: Publish Comparison Guide CAS: 100202-73-1 | Formula: C₆H₄F₃NO | M.W.: 177.10 g/mol Executive Summary: The "Proton-Deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical data for (2,3,5-Trifluoropyridin-4-yl)methanol Content Type: Publish Comparison Guide

CAS: 100202-73-1 | Formula: C₆H₄F₃NO | M.W.: 177.10 g/mol

Executive Summary: The "Proton-Deficient" Challenge

As Senior Application Scientists in drug discovery, we frequently encounter fluorinated heterocycles that defy standard QC protocols. (2,3,5-Trifluoropyridin-4-yl)methanol represents a classic "blind spot" in analytical chemistry.

Because the pyridine ring is heavily substituted with fluorine, the molecule possesses only one aromatic proton.[1] Consequently, standard ¹H NMR—the workhorse of purity assessment—is statistically underpowered.[1] It cannot definitively distinguish between regioisomers (e.g., the 2,3,6-trifluoro isomer) or accurately quantify purity against non-protonated impurities.[1]

This guide establishes a Cross-Validated Analytical Workflow that integrates ¹⁹F qNMR (Quantitative Nuclear Magnetic Resonance) with UHPLC-MS . We compare this rigorous approach against the industry-standard "HPLC-UV only" method to demonstrate why the latter poses a significant risk to downstream medicinal chemistry campaigns.

Comparative Performance: Standard vs. Validated Protocols

The following table contrasts the data reliability of a standard commercial Certificate of Analysis (CoA) against our recommended Cross-Validated Protocol.

FeatureStandard Protocol (HPLC-UV)Validated Protocol (HPLC-MS + ¹⁹F qNMR)
Primary Detection UV Absorbance @ 254 nmMass Spectrometry (TIC) + ¹⁹F Resonance
Isomer Specificity Low . Regioisomers often co-elute on C18 columns.High . ¹⁹F coupling constants definitively map the substitution pattern.[1]
Purity Calculation Area % (Assumes equal response factors).Weight % (Absolute) . Independent of UV extinction coefficients.
Impurity Blind Spots Inorganic salts, residual water, non-UV active volatiles.[1]None. qNMR detects all fluorinated species; KF detects water.
Risk Factor High .[2] Risk of carrying forward isomeric impurities.Low . Self-validating data set.

Critical Analysis: Why ¹H NMR is Insufficient

In (2,3,5-Trifluoropyridin-4-yl)methanol, the aromatic region of the ¹H NMR spectrum contains a single signal (H6).[1]

  • The Trap: A sample containing 10% of the 2,3,6-isomer might show a clean singlet/doublet for the major product and a tiny impurity peak.[1] However, without integration against an internal standard, the absolute amount of active compound is unknown.[1]

  • The Solution: ¹⁹F NMR . The molecule contains three distinct fluorine environments.[1] The coupling pattern between F2, F3, and F5 provides a unique "fingerprint" that mathematically proves the structure.[1]

Experimental Protocols

Protocol A: High-Resolution UHPLC-MS (Purity & Identity)

Objective: Confirm molecular mass and separate synthesis byproducts (e.g., hydrazines or defluorinated species).

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: PFP (Pentafluorophenyl) Core-Shell , 2.1 x 100 mm, 2.7 µm.[1]

    • Rationale: A C18 column interacts poorly with the electron-deficient fluoropyridine ring. A PFP column utilizes π-π and dipole-dipole interactions to separate fluorinated regioisomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (low wavelength required due to low conjugation) and 254 nm.

    • MS: ESI Positive Mode (Target Mass: [M+H]⁺ = 178.11).

Protocol B: ¹⁹F qNMR (Absolute Quantitation)

Objective: Determine absolute purity (wt%) and validate regio-chemistry.

  • Solvent: DMSO-d₆ (prevents aggregation common in fluorinated alcohols).

  • Internal Standard (IS):

    
    -Trifluorotoluene  (δ -63.7 ppm).
    
    • Requirement: The IS must have a relaxation time (

      
      ) similar to the analyte and non-overlapping shifts.
      
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      of the slowest fluorine).
    • Scans: 32 or 64.

    • Offset: Centered between analyte and IS signals.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to defined value based on moles added).

    • Integrate the F3 or F5 signal of the analyte (avoid F2 if broadened by Quadrupolar N relaxation).[1]

    • Calculate Purity using the equation:

      
      
      

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating this specific fluorinated intermediate.

AnalyticalWorkflow Start Sample: (2,3,5-Trifluoropyridin-4-yl)methanol H_NMR 1H NMR Check Start->H_NMR Fail_H FAIL: Only 1 Ar-H signal. Cannot prove isomer identity. H_NMR->Fail_H Inconclusive F_NMR 19F qNMR (DMSO-d6) H_NMR->F_NMR Proceed Pattern_Check Coupling Pattern Analysis F_NMR->Pattern_Check Isomer_235 Pattern: 3 Signals Confirmed 2,3,5-Subst. Pattern_Check->Isomer_235 Matches Theory Isomer_Other Pattern: Symmetric/Wrong REJECT BATCH Pattern_Check->Isomer_Other Mismatch HPLC UHPLC-MS (PFP Column) Isomer_235->HPLC Confirm trace organics Purity_Calc Data Fusion: Mass Balance + qNMR Purity HPLC->Purity_Calc

Caption: Analytical decision matrix highlighting the necessity of ¹⁹F NMR for structural confirmation where ¹H NMR is inconclusive.

Mechanistic Insight: The Fluorine Coupling Network

To interpret the ¹⁹F NMR correctly, one must understand the coupling network.[1] The diagram below visualizes the expected scalar couplings (


-coupling) that create the unique "fingerprint" for the 2,3,5-isomer.

CouplingNetwork N1 N C2 C2-F N1->C2 C3 C3-F C2->C3 J(ortho) ~20Hz C2->C3 C5 C5-F C2->C5 J(para) ~2-5Hz C4 C4-CH2OH C3->C4 C3->C5 J(meta) ~5-10Hz C4->C5 C6 C6-H C5->C6 J(H-F) ~2Hz C5->C6 C6->N1

Caption: Scalar coupling map. The asymmetry of the 2,3,5-substitution creates a complex multiplet system distinct from the symmetric 2,3,6-isomer.

References

  • PrepChem. Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine. Retrieved from PrepChem Database. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14761465. (Note: Isomeric references used for property estimation). Link

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Link

  • TCI Chemicals. Product Specification: 2,3,5-Trifluoropyridine (Precursor Data). Link

Sources

Comparative

A Comparative Efficacy Analysis of Agrochemicals Derived from Fluorinated Pyridines

Introduction: The Strategic Advantage of Fluorination in Pyridine-Based Agrochemicals In the landscape of modern crop protection, the strategic incorporation of fluorine into pyridine-based chemical structures has marked...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Pyridine-Based Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine into pyridine-based chemical structures has marked a significant advancement in the development of highly effective herbicides, insecticides, and fungicides. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, confer enhanced metabolic stability, increased binding affinity to target sites, and improved systemic movement within the plant.[1][2] This guide provides an in-depth comparative analysis of the efficacy of key agrochemicals derived from fluorinated pyridines, offering a technical resource for researchers and professionals in the field. We will delve into the mechanistic underpinnings of their biological activity, present comparative efficacy data from field and laboratory studies, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

Herbicides: The Synthetic Auxin Analogs

Fluorinated pyridine herbicides, such as fluroxypyr and clopyralid, are classified as synthetic auxins.[1] Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic cell growth in susceptible broadleaf weeds, ultimately causing plant death.[3][4] This mechanism provides excellent selectivity, as grasses are generally tolerant to this mode of action.

Comparative Efficacy of Fluroxypyr and Clopyralid

Field trials consistently demonstrate that both fluroxypyr and clopyralid are highly effective in controlling a wide range of broadleaf weeds. However, their efficacy can vary depending on the target weed species and application rates.

A two-year study on early spring broadleaf weed control in regenerated pedunculate oak forests showed that fluroxypyr provided greater weed control than clopyralid.[5] At a dose of 100 g a.i. ha-1, fluroxypyr achieved 94.28% weed control, while clopyralid at the same dose resulted in 65.79% control.[5] Increasing the dose of clopyralid to 120 g a.i. ha-1 improved its efficacy to 74.23%.[5] The lower efficacy of clopyralid in this study was attributed to its poorer performance against Rubus caesius, Galium aparine, and Urtica dioica.[5]

Another study comparing fluroxypyr with other common broadleaf herbicides in wheat fields found that fluroxypyr applied at 2-2.5 L ha-1 provided excellent weed control, ranging from 85.77% to 90.68%.[6] In contrast, a combination of Triasulfuron + Dicamba was found to be inefficient, with a weed control efficacy of 67.75%.[6] It is noteworthy that certain weeds, such as Lepyrodiclis holosteoides, were identified as difficult to control and required the higher dose of fluroxypyr for effective management.[6]

Research has also highlighted that fluroxypyr is among the more effective herbicides for controlling ground ivy, whereas clopyralid has little effect on this particular weed.[7] Conversely, clopyralid demonstrates excellent control of other hard-to-kill broadleaf weeds in turf, such as hop clover, white clover, and wild strawberry.[8]

Table 1: Comparative Efficacy of Fluroxypyr and Clopyralid on Various Broadleaf Weeds

HerbicideApplication Rate (g a.i. ha-1)Target WeedsEfficacy (% Weed Control)Source(s)
Fluroxypyr100General broadleaf weeds94.28[5]
Clopyralid100General broadleaf weeds65.79[5]
Clopyralid120General broadleaf weeds74.23[5]
Fluroxypyr2-2.5 L/haWeeds in wheat fields85.77 - 90.68[6]
FluroxypyrNot specifiedGround IvyGood[7]
ClopyralidNot specifiedGround IvyLittle effect[7]
ClopyralidLabeled ratesHop clover, white clover, wild strawberryExcellent[8]
Experimental Protocol: Field Efficacy Trial for Herbicides

The following protocol outlines a standardized methodology for conducting field trials to evaluate and compare the efficacy of herbicides.

1. Trial Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target weed species.

  • The experimental design should be a randomized complete block design with a minimum of four replicates.[6]

  • Individual plot sizes should be at least 25m².

2. Herbicide Application:

  • Apply herbicides at various dosage rates, including lower and higher rates than the target dosage, to establish a dose-response relationship.

  • Include an untreated control plot and a plot treated with a standard registered herbicide for comparison.

  • Apply the herbicides using a calibrated sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Assess weed control at regular intervals after application (e.g., 14, 30, and 45 days).[5]

  • Weed control can be determined by visual estimation of the percentage of weed kill or retardation, or by measuring weed biomass.

  • Subject the collected data to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial A Site Selection (Uniform Weed Population) B Experimental Design (Randomized Complete Block) A->B C Plot Establishment (min. 25m²) B->C D Herbicide Application (Calibrated Sprayer) C->D E Inclusion of Controls (Untreated & Standard) D->E F Data Collection (Visual Assessment/Biomass) E->F G Statistical Analysis (ANOVA) F->G H Efficacy Determination G->H

Caption: Workflow for determining insecticide LC50 via leaf-dip bioassay.

Fungicides: Disrupting Fungal Respiration

Fluorinated pyridine fungicides, such as fluopyram and picoxystrobin, represent significant innovations in disease management. Fluopyram is a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC group 7. [9][10]It targets complex II of the fungal mitochondrial respiration pathway, disrupting energy production. [11][12]Picoxystrobin is a quinone outside inhibitor (QoI) fungicide (FRAC group 11), which also targets mitochondrial respiration but at a different site (complex III).

Comparative Efficacy of Fluopyram and Picoxystrobin

Both fluopyram and picoxystrobin have demonstrated high efficacy against a broad spectrum of fungal pathogens.

In a study on the control of vine tea leaf blight caused by Neopestalotiopsis clavispora, picoxystrobin showed strong inhibitory activity on the mycelial growth of the pathogen, with EC50 values ranging from 0.0062 to 0.0658 µg/mL. [13]It also exhibited excellent protective and curative effects on vine tea leaves. [13] Fluopyram has been shown to be effective against a range of diseases. In-furrow application of fluopyram has been found to suppress epidemics of both early and late leaf spot diseases in peanuts. [14]As a seed treatment for canola, fluopyram showed greater efficacy than fluquinconazole in limiting cotyledon infection by Leptosphaeria maculans, the causal agent of blackleg. [15]In field trials, fluopyram seed treatment at 75 and 150 g/100 kg of seed significantly reduced the disease severity index on a susceptible canola cultivar. [15] A mixture of picoxystrobin and tricyclazole at 300 g a.i./ha provided effective control of both leaf and neck blast of paddy, resulting in the highest grain yield and cost-benefit ratio compared to other treatments. [16] Table 3: Efficacy of Fluopyram and Picoxystrobin against Fungal Pathogens

FungicidePathogenCropEfficacy MetricValueSource(s)
PicoxystrobinNeopestalotiopsis clavisporaVine TeaEC50 (mycelial growth)0.0062 - 0.0658 µg/mL[13]
FluopyramLeptosphaeria maculansCanolaDisease Severity IndexSignificantly reduced[15]
FluopyramCercospora arachidicola & Nothopassalora personataPeanutLeaf Spot EpidemicsSuppressed[14]
Picoxystrobin (+ Tricyclazole)Pyricularia oryzaeRiceLeaf and Neck BlastEffective control[16]
Experimental Protocol: In Vitro Fungicide Efficacy Assay

This protocol details a method for assessing the in vitro efficacy of fungicides against fungal pathogens.

1. Fungal Culture and Media Preparation:

  • Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Prepare PDA amended with a range of fungicide concentrations.

2. Mycelial Growth Inhibition Assay:

  • Place a mycelial plug from an actively growing culture of the fungus onto the center of each fungicide-amended and control (non-amended) PDA plate.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Use this data to determine the EC50 (Effective Concentration to inhibit 50% of growth).

Diagram 3: Signaling Pathways of SDHI and QoI Fungicides

G cluster_0 Mitochondrial Respiration cluster_1 Fungicide Action A Complex I C Complex III A->C B Complex II (Succinate Dehydrogenase) B->C B->C Electron Transfer D Complex IV C->D E ATP Synthase D->E F Energy for Fungal Growth E->F ATP Production SDHI Fluopyram (SDHI) SDHI->B Inhibits QoI Picoxystrobin (QoI) QoI->C Inhibits

Caption: Simplified diagram of SDHI and QoI fungicide modes of action.

Conclusion

The strategic incorporation of fluorine into pyridine-based molecules has yielded a portfolio of highly effective agrochemicals. Fluorinated pyridine herbicides like fluroxypyr and clopyralid offer selective and potent control of broadleaf weeds through a synthetic auxin mode of action. The insecticide sulfoxaflor provides a valuable tool for managing sap-feeding insects, with a distinct mode of action that can circumvent resistance to other insecticide classes. In the realm of fungicides, fluopyram and picoxystrobin target the crucial process of mitochondrial respiration, providing robust protection against a wide array of fungal diseases. The comparative efficacy data and standardized protocols presented in this guide serve as a valuable resource for the continued research and development of innovative and sustainable crop protection solutions.

References

  • Marchesini, E. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1).
  • Dola, D., et al. (2023).
  • Li, Y., et al. (2023). Inhibitory Effect and Control Efficacy of Picoxystrobin against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight. MDPI.
  • Plant & Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides.
  • Wang, Z., et al. (2023). Field Efficacy of Fluopyram Suspension Concentrate against Pine Wilt Disease and Its Distribution and Persistence in Pine Tree Tissues. MDPI.
  • Grossmann, K. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.
  • Mahesh, M., et al. (2015). Bioefficacy of New Fungicide (Picoxystrobin 7.5%+ Tricyclazole 22.5% w/v) 30SC for the Management of Paddy Blast Caused by Pyricularia oryzae. CABI Digital Library.
  • Wang, Z., et al. (2023). Field Efficacy of Fluopyram Suspension Concentrate against Pine Wilt Disease and Its Distribution and Persistence in Pine Tree Tissues. MDPI.
  • UC ANR. (n.d.). Synthetic Auxins | Herbicide Symptoms.
  • Minbashi, M., et al. (2024).
  • Barrie, J. W. (2025). Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I. Taylor & Francis.
  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.
  • Department of Agriculture. (n.d.).
  • Wang, Y., et al. (2023).
  • IRIS. (n.d.). GUIDELINES FOR LABORATORY AND FIELD TESTING OF MOSQUITO LARVICIDES.
  • Chaudhari, S., et al. (2021). Effect of In-Furrow Application of Fluopyram on Leaf Spot Diseases of Peanut.
  • Crop Protection Network. (n.d.). Fungicide Efficacy Tool.
  • Leary, J. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR.hawaii.edu.
  • Crop Science US. (2025). Fungicide Modes of Action.
  • Turfgrass Science at Purdue University. (2004). Wait to Control Broadleaf Weeds.
  • Nature Environment and Pollution Technology. (2024). Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphi).
  • Liu, J., et al. (2020). Seed treatment with the fungicide fluopyram limits cotyledon infection by Leptosphaeria maculans and reduces blackleg of canola. Taylor & Francis.
  • Crop Protection Network. (n.d.). Fungicide Efficacy for Control of Corn Foliar Diseases.
  • LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance.
  • Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing.
  • Regulations.gov. (2020). Clopyralid Use, Usage and Benefits.
  • Schreiber, F. B., et al. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.
  • ResearchGate. (2025). Novel nicotinic action of the sulfoximine insecticide sulfoxaflor.
  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action.
  • Crop Solutions. (n.d.).
  • UT Institute of Agriculture. (2023). Fungicide Efficacy for Control of Corn Diseases — 2023.
  • UF/IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
  • publications.gc.ca. (1993).
  • Reicher, Z. (2022).
  • The Pharma Innovation. (2022). Evaluation of new insecticide sulfoxaflor 12% SC on blackgram aphids (Aphis gossypii Glover) (Homoptera).
  • SciSpace. (n.d.). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917) Metodologia de bioensaio para.
  • New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI)
  • EPPO database on PP1 Standards. (n.d.).
  • Chemical Warehouse. (2024). Sulfoxaflor - Active Ingredient Page.
  • Gao, X., et al. (2022). Differences in the Sublethal Effects of Sulfoxaflor and Acetamiprid on the Aphis gossypii Glover (Homoptera: Aphididae) Are Related to Its Basic Sensitivity Level. MDPI.
  • Plant Archives. (n.d.). evaluation of insecticidal toxicity against aphid, lipaphis erisimi (kaltenbach) and coccinellid, hippodamia (adonia)
  • APS Journals. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum.

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Validation

A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the Trifluoropyridine Moiety: A Case Study of Alpelisib

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The strategic incorporation of specific chemical moieties can dramatically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The strategic incorporation of specific chemical moieties can dramatically influence a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety. Among these, the trifluoromethylpyridine moiety has emerged as a significant structural motif in modern medicinal chemistry. Its unique electronic properties and metabolic stability often confer favorable pharmacokinetic characteristics.[1][2][3][4]

This guide provides an in-depth analysis of the pharmacokinetic profile of drugs containing the trifluoromethylpyridine moiety, with a central focus on Alpelisib , a potent and selective inhibitor of the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform.[5][6] Through a detailed examination of Alpelisib, we will explore how the trifluoromethylpyridine core influences its journey through the body, offering valuable insights for the design and development of future drug candidates.

The Trifluoromethylpyridine Moiety: A Pillar of Modern Drug Design

The trifluoromethyl group (-CF3) is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high metabolic stability make it a valuable tool for medicinal chemists.[7][8] When incorporated into a pyridine ring, the trifluoromethyl group can significantly enhance a molecule's metabolic resistance and modulate its lipophilicity, which is crucial for cell membrane permeability.[1][7] The pyridine ring itself, a nitrogen-containing heterocycle, is a common scaffold in pharmaceuticals, often contributing to favorable drug-receptor interactions and physicochemical properties.[9] The combination of these two components in the trifluoromethylpyridine moiety often results in compounds with improved pharmacokinetic profiles.[3][4]

A Deep Dive into the Pharmacokinetics of Alpelisib

Alpelisib (brand name Piqray) is an orally administered kinase inhibitor approved for the treatment of certain types of breast cancer.[10] Its structure features a central 2-aminothiazole core linked to a trifluoromethyl-substituted pyridine ring. This specific chemical architecture dictates its behavior within the body.

Absorption

Following oral administration, Alpelisib is well-absorbed, with peak plasma concentrations (Tmax) typically reached within 2 to 4 hours.[11][12] Studies with radiolabeled Alpelisib have shown that a significant portion of the drug is rapidly absorbed.[11] The presence of food has been noted to affect its absorption, and therefore it is recommended to be taken with food.[5]

Distribution

Alpelisib exhibits a moderate volume of distribution, suggesting it distributes from the plasma into tissues. While specific tissue distribution data in humans is limited in the public domain, preclinical models indicate effective distribution to tumor sites, which is essential for its therapeutic action.[6]

Metabolism

The metabolism of Alpelisib is a key aspect of its pharmacokinetic profile and highlights the influence of its chemical structure. The primary metabolic pathway is not through oxidative metabolism by cytochrome P450 (CYP) enzymes, but rather through chemical and enzymatic hydrolysis of the amide bond to form its main, inactive metabolite, BZG791.[5][13] This characteristic is advantageous as it reduces the likelihood of drug-drug interactions with compounds that induce or inhibit CYP enzymes. CYP3A4 plays a lesser role in its metabolism.[5][13] The trifluoromethylpyridine moiety contributes to the molecule's overall metabolic stability, shielding it from extensive oxidative metabolism.[7]

Excretion

Alpelisib and its metabolites are primarily eliminated through the feces, with a smaller portion excreted in the urine.[14] Following a single oral dose of radiolabeled Alpelisib, approximately 81% of the dose was recovered in the feces (with 36% as the unchanged drug) and 14% in the urine (with 2% as the unchanged drug).[14] The terminal half-life of Alpelisib is approximately 8 to 9 hours, which supports a once-daily dosing regimen.[14]

Comparative Pharmacokinetic Parameters of Alpelisib

To provide a clear overview of its pharmacokinetic profile, the following table summarizes key parameters for Alpelisib, compiled from various clinical studies.

ParameterValueReference
Tmax (Time to Peak Concentration) 2 - 4 hours[11][12]
Terminal Half-life (t1/2) 8 - 9 hours[14]
Metabolism Primarily by amide hydrolysis to BZG791; minor contribution from CYP3A4[5][13]
Major Route of Excretion Feces (~81%)[14]
Cmax (Peak Plasma Concentration) at 300 mg dose ~1,167.8 - 2,035.6 ng/mL[12]
AUC (Area Under the Curve) at 300 mg dose ~4,930.5 - 8,192.2 ng·h/mL[12]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile relies on a series of well-established in vitro and in vivo experimental protocols. These studies are crucial for regulatory submissions and for understanding how a drug will behave in patients.

In Vitro ADME Assays

Before a drug candidate is tested in living organisms, a battery of in vitro assays are conducted to predict its ADME properties. These include:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate of metabolism and identify the CYP enzymes involved.

  • Permeability Assays: Employing cell-based models like Caco-2 cells to predict intestinal absorption.

  • Plasma Protein Binding Assays: To determine the extent to which a drug binds to plasma proteins, which affects its distribution.

  • CYP Inhibition and Induction Assays: To assess the potential for drug-drug interactions.

In Vivo Pharmacokinetic Studies

These studies involve the administration of the drug to animal models (preclinical) and humans (clinical) to determine its pharmacokinetic parameters in a living system.

A General Workflow for an In Vivo Pharmacokinetic Study:

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dose Administration Dose Administration Blood Sample Collection Blood Sample Collection Dose Administration->Blood Sample Collection Predetermined time points Sample Processing Sample Processing Blood Sample Collection->Sample Processing Plasma/Serum separation Bioanalytical Method Bioanalytical Method Sample Analysis Sample Analysis Bioanalytical Method->Sample Analysis e.g., LC-MS/MS Concentration-Time Data Concentration-Time Data Sample Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Non-compartmental or Compartmental PK Parameter Calculation PK Parameter Calculation Pharmacokinetic Modeling->PK Parameter Calculation Cmax, Tmax, AUC, t1/2, etc.

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Step-by-Step Protocol for a Typical Human Pharmacokinetic Study:

  • Subject Recruitment and Dosing: Healthy volunteers or patients are recruited. A single dose of the investigational drug is administered, often orally.

  • Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Plasma/Serum Separation: The collected blood samples are centrifuged to separate plasma or serum.

  • Bioanalysis: The concentration of the drug and its major metabolites in the plasma/serum samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life using specialized software.

Conclusion

The pharmacokinetic profile of Alpelisib serves as an excellent case study for understanding the impact of the trifluoromethylpyridine moiety in drug design. Its favorable ADME properties, characterized by good oral absorption, primary metabolism via hydrolysis rather than extensive CYP-mediated oxidation, and a half-life suitable for once-daily dosing, are likely influenced by this key structural feature. For drug development professionals, a thorough understanding of how specific chemical motifs drive pharmacokinetic behavior is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. The insights gained from Alpelisib and other drugs containing the trifluoromethylpyridine moiety will undoubtedly continue to guide the development of the next generation of innovative medicines.

References

  • Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study. Clinical Pharmacology in Drug Development. [Link]

  • A pharmacokinetic evaluation of alpelisib for the treatment of HR+, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors. Frontiers in Oncology. [Link]

  • Alpelisib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • alpelisib. Cancer Care Ontario. [Link]

  • 212526Orig1s000. accessdata.fda.gov. [Link]

  • Key Uses of Trifluoromethylpyridine Derivatives in Pharma. Pharmaffiliates. [Link]

  • Pharmacokinetics and Pharmacodynamic of Alpelisib. PubMed. [Link]

  • Piqray; INN-alpelisib. European Medicines Agency (EMA). [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda. Antimicrobial Agents and Chemotherapy. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Comparative

Head-to-head comparison of catalysts for trifluoropyridine synthesis

Topic: Head-to-Head Comparison of Catalysts for Trifluoropyridine Synthesis Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Process Chemists Executive Summary The "trifluoropyridine" motif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Catalysts for Trifluoropyridine Synthesis Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Process Chemists

Executive Summary

The "trifluoropyridine" motif encompasses two distinct but critical structural classes in medicinal chemistry: (A) Trifluoromethylpyridines (


) , where the catalytic challenge is installing the 

group, and (B) Polyfluoropyridines (e.g., 2,4,6-trifluoropyridine), where the challenge is nucleophilic fluorination of the ring.

This guide prioritizes the Trifluoromethylation (


)  landscape, as this represents the most active area of catalytic research for late-stage functionalization (LSF) in drug discovery. We present a head-to-head analysis of Photoredox , Copper , and Palladium  catalytic systems, followed by a focused review of Phase Transfer Catalysts  for accessing polyfluorinated building blocks.

Part 1: The Mechanistic Landscape ( Installation)

The installation of a trifluoromethyl group onto a pyridine ring is governed by the electronic deficiency of the heterocycle. The choice of catalyst dictates the reactive species (


 radical vs. 

anion) and consequently the regioselectivity and substrate scope.
The Contenders
Candidate A: Photoredox Catalysis (The Radical Specialist)
  • Primary Agents: Iridium (

    
    ), Ruthenium (
    
    
    
    ), or Organic Dyes (Eosin Y).
  • Reagent: Langlois Reagent (

    
    ) or Togni’s Reagent.
    
  • Mechanism: Single Electron Transfer (SET) oxidizes the sulfinate to generate an electrophilic

    
     radical, which attacks the most electron-rich position of the protonated pyridine (Minisci-type reaction).
    
  • Best For: Late-stage functionalization (C-H activation) of complex molecules; accessing C2/C4 positions without pre-functionalization.

Candidate B: Copper Catalysis (The Nucleophilic Workhorse)
  • Primary Agents: CuI, CuTC, Cu(OAc).

  • Reagent: Ruppert-Prakash Reagent (

    
    ) or Chen’s Reagent (
    
    
    
    ).
  • Mechanism: Formation of a hard-soft

    
     species that undergoes oxidative addition/reductive elimination or direct nucleophilic displacement of halides.
    
  • Best For: Converting commercially available halopyridines (I/Br) to

    
    -pyridines with high regiocontrol.
    
Candidate C: Palladium Catalysis (The Precision Tool)
  • Primary Agents:

    
     with bulky phosphine ligands (e.g., BrettPhos, Xantphos).
    
  • Reagent:

    
     or pre-formed 
    
    
    
    .
  • Mechanism: Transmetallation followed by difficult reductive elimination.

  • Best For: Stereoelectronic tuning; substrates where Cu-mediated temperatures are too harsh, though often plagued by the "ortho-effect" and catalyst poisoning.

Part 2: Head-to-Head Analysis

The following matrix compares these catalysts on critical process parameters.

Table 1: Comparative Performance Metrics
FeaturePhotoredox (Ir/Ru) Copper (Cu) Palladium (Pd)
Reaction Type C-H Functionalization (Radical)Nucleophilic Substitution (

/Coupling)
Cross-Coupling (Suzuki/Stille type)
Pre-functionalization None (Direct C-H)Required (Aryl Iodide/Bromide)Required (Aryl Chloride/Triflates)
Regioselectivity Moderate (Electronic control, often mixtures)Excellent (Dictated by leaving group)Excellent (Dictated by leaving group)
Cost Efficiency High (Reagents cheap, Catalyst expensive but low load)Very High (Cheap metal, cheap ligands)Low (Expensive metal & ligands)
Scalability Moderate (Photon penetration depth limits)High (Standard batch reactors)High (Standard batch reactors)
Moisture Sensitivity Low (Often aqueous compatible)High (Strictly anhydrous)Moderate
Key Limitation Polysubstitution & Regio-isomersStoichiometric Cu often needed; harsh tempsSlow reductive elimination of

Part 3: Decision Logic & Visualization

Diagram 1: Mechanistic Pathways

The following diagram contrasts the Radical (Photoredox) and Nucleophilic (Copper) cycles, highlighting the divergence in intermediate species.

G cluster_0 Photoredox (Radical C-H) cluster_1 Copper (Nucleophilic X-Coupling) Ir_GS Ir(III) (Ground) Ir_ES *Ir(III) (Excited) Ir_GS->Ir_ES hv (Blue LED) Ir_Red Ir(II) Ir_ES->Ir_Red SET (Oxidation of Langlois) Ir_Red->Ir_GS Oxidant turnover Langlois CF3SO2Na CF3_Rad •CF3 Radical Langlois->CF3_Rad - SO2, - Na+ Pyridine Pyridine-H CF3_Rad->Pyridine Minisci Addition Prod_Rad Py-CF3 Pyridine->Prod_Rad - H+ CuI Cu(I)-X Cu_CF3 [L-Cu-CF3] CuI->Cu_CF3 + TMS-CF3, + F- TMS_CF3 TMS-CF3 TS_Cu Oxidative Addn / σ-Bond Metathesis Cu_CF3->TS_Cu + Py-I Py_I Pyridine-I Prod_Cu Py-CF3 TS_Cu->Prod_Cu Reductive Elim. Prod_Cu->CuI Regeneration

Caption: Comparison of Single Electron Transfer (SET) vs. Organometallic Cross-Coupling mechanisms for trifluoromethylation.

Part 4: Experimental Protocols

Protocol A: Photoredox C-H Trifluoromethylation (Minisci)

Target: Direct functionalization of native pyridine scaffolds.

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv) or Persulfate

  • Solvent:

    
     (3:1)
    

Step-by-Step:

  • Setup: In a 20 mL vial equipped with a stir bar, combine the pyridine substrate (0.5 mmol), Langlois reagent (1.5 mmol), and

    
     (0.005 mmol).
    
  • Solvation: Add 3 mL of acetonitrile and 1 mL of water. Degas by sparging with argon for 10 minutes (oxygen quenches the excited state).

  • Initiation: Add TBHP dropwise. Cap the vial.

  • Irradiation: Place the vial 2 cm away from a 24W Blue LED strip (approx. 450 nm). Stir vigorously at room temperature for 12–24 hours.

  • Workup: Dilute with saturated

    
    , extract with Ethyl Acetate (3x). Dry organic layers over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: Expect isomers; C2 and C4 are favored under acidic conditions.

Protocol B: Copper-Mediated Trifluoromethylation

Target: Conversion of 2-iodopyridine to 2-(trifluoromethyl)pyridine.

Materials:

  • Substrate: 2-Iodopyridine (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash, 1.2 equiv)
    
  • Catalyst: CuI (10-20 mol% or stoichiometric depending on rate)

  • Additive: KF or CsF (1.2 equiv)

  • Solvent: NMP or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask and cool under

    
    .
    
  • Mixing: Add CuI (0.2 mmol), KF (1.2 mmol), and 2-iodopyridine (1.0 mmol).

  • Solvation: Add anhydrous NMP (5 mL).

  • Reagent Addition: Add

    
     (1.2 mmol) slowly at room temperature. The solution typically turns dark brown/red as the 
    
    
    
    species forms.
  • Reaction: Heat to 60–80°C for 4–8 hours. Critical: Do not overheat, as

    
     can decompose to 
    
    
    
    and Cu(0).
  • Workup: Quench with aqueous ammonia (dissolves copper salts). Extract with ether.[1]

  • Validation:

    
     NMR signal for 2-
    
    
    
    -Py appears around -68 ppm.

Part 5: Polyfluoropyridine Synthesis (The "Halex" Route)

While the above focus on installing the


 group, synthesizing the ring itself (e.g., 2,4,6-trifluoropyridine ) requires Halogen Exchange (Halex)  on chloropyridines.
  • The Challenge: Fluoride (

    
    ) is a poor nucleophile in organic solvents due to tight solvation or ion pairing.
    
  • The Solution: Phase Transfer Catalysts (PTC) .

Catalyst Comparison for Halex Reactions
Catalyst ClassExampleMechanismEfficiency
Quaternary Phosphonium

Shuttles

into organic phase; highly thermally stable.
High (Standard for industrial Halex)
Crown Ethers 18-Crown-6Complexates

, liberating "naked"

.
Very High (But expensive/toxic)
Polyethylene Glycol (PEG) PEG-400Cost-effective phase transfer.Moderate

Reaction: 2,4,6-Trichloropyridine + KF (excess)


 2,4,6-Trifluoropyridine.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 134(12), 5524–5527. Link

  • Finger, G. C., et al. (1963). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines.[1][2][3][4] The Journal of Organic Chemistry, 28(6), 1666–1668. Link

  • Studer, A., & Curran, D. P. (2016). The Electron Is a Catalyst. Nature Chemistry, 8, 209–211. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2,3,5-Trifluoropyridin-4-yl)methanol

Topic: Personal protective equipment for handling (2,3,5-Trifluoropyridin-4-yl)methanol Audience: Researchers, scientists, and drug development professionals.[1] Chemical Profile & Hazard Identification Substance Name: (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2,3,5-Trifluoropyridin-4-yl)methanol Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Profile & Hazard Identification

Substance Name: (2,3,5-Trifluoropyridin-4-yl)methanol CAS Number: 100202-73-1 Synonyms: 4-Hydroxymethyl-2,3,5-trifluoropyridine; 2,3,5-Trifluoro-4-pyridinemethanol.[1][2]

Executive Safety Summary

(2,3,5-Trifluoropyridin-4-yl)methanol is a polyfluorinated pyridine intermediate commonly used in the synthesis of agrochemicals and pharmaceuticals.[1] While specific toxicological data for this exact isomer is limited in public registries, its structural class (fluorinated pyridines combined with a benzylic-type alcohol) dictates a high-precaution handling strategy .[1]

Core Hazards (Read-Across Toxicology):

  • Severe Irritant: Fluorinated pyridines are known to cause significant skin and eye irritation. The 4-methanol group increases polarity, potentially facilitating corneal uptake.

  • Skin Absorption: The high fluorine content increases lipophilicity, creating a risk of systemic toxicity via dermal absorption.

  • Thermal Decomposition: In the event of a fire, this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[3]

The PPE Matrix: Defense-in-Depth

Do not rely on single-layer protection.[1][2] This matrix defines the required Personal Protective Equipment (PPE) based on the specific operational task.

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneFluorinated organics can permeate standard latex.[1] Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Note: Safety glasses are insufficient.Pyridine derivatives can cause irreversible corneal opacity. Goggles seal the eyes from vapors and splashes that glasses cannot block.
Respiratory Fume Hood (Primary) If hood unavailable: Half-mask respirator with OV/AG cartridges (Organic Vapor/Acid Gas).[1]Prevents inhalation of mucosal irritants. The "Acid Gas" rating is a redundancy against potential HF generation during decomposition or reaction.
Body Defense Lab Coat (Poly/Cotton or Nomex) + Chemical-resistant apron for scale-up (>5g).[1]Standard lab coats are porous. An apron prevents saturation of clothing in the event of a liquid spill.
PPE Selection Logic Flow

The following decision tree illustrates the protocol for selecting PPE based on experimental scale and state.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale > 1g? Solid->Scale_S Scale_L Scale > 10mL? Liquid->Scale_L PPE_Basic LEVEL 1: Standard Nitrile Gloves + Goggles + Hood Scale_S->PPE_Basic No PPE_High LEVEL 2: High Exposure Double Gloves + Apron + Respirator Ready Scale_S->PPE_High Yes (Dust Risk) Scale_L->PPE_Basic No Scale_L->PPE_High Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and quantity.[1] Green paths indicate lower risk; Red paths indicate elevated risk requiring enhanced protection.[1]

Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.[1][2]

Phase A: Preparation & Weighing
  • Location: Chemical Fume Hood (Face velocity: 0.5 m/s).[2]

  • Tools: Anti-static weighing boat, disposable spatula.

  • Inspect PPE: Verify gloves are free of micro-tears by inflating them slightly with air before donning.[2]

  • Atmosphere Check: Ensure the fume hood sash is at the working height (usually 18 inches).[2]

  • Transfer: Open the container inside the hood. Transfer the solid.

    • Self-Check: If any powder is visible on the threads of the bottle, wipe with a solvent-dampened Kimwipe immediately to prevent seal corrosion.[2]

Phase B: Reaction & Solubilization
  • Solvent Choice: (2,3,5-Trifluoropyridin-4-yl)methanol is soluble in polar organic solvents (DCM, MeOH, THF).[1][2]

  • Hazard: Dissolution often increases skin permeability.[2]

  • Addition: Add solvent slowly.[4] Fluorinated pyridines can exhibit exothermic heat of solution.

  • Sealing: Use Teflon-lined caps. Pyridines can degrade rubber septa over time.[2]

  • Labeling: Mark the flask clearly with "Fluorinated Pyridine - Toxic".

Phase C: Waste Disposal
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: DO NOT mix with strong acids or oxidizers.[2][5]

  • Protocol:

    • Collect all rinsate in a dedicated "Halogenated" waste carboy.[2]

    • Double-bag solid waste (gloves, weighing boats) in a clear hazardous waste bag.[2]

    • Label waste container with the specific fluorinated components to alert disposal teams of HF potential during incineration.[2]

Emergency Response & Spills

In the event of a release, immediate action minimizes long-term health risks.[1][2][3]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (< 50mL?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate No (Large Spill) Contain Containment (Absorbent Pads) Assess->Contain Yes (Minor Spill) Clean Cleanup (Solvent Wipe) Contain->Clean Waste Seal in Haz-Waste Bag Clean->Waste

Figure 2: Immediate response workflow for liquid or solid spills.

Specific First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes .[3][5] Hold eyelids apart. Time is critical to prevent corneal fusion/opacity.[1]

  • Skin Contact: Wash with soap and water.[2][6] Do not use alcohol (ethanol/isopropanol) for initial washing, as it may increase skin absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

References
  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: (2,3,5-Trifluoropyridin-4-yl)methanol.[1][7] Retrieved from [Link]

  • PrepChem. (n.d.).[2] Synthesis of 4-hydroxymethyl-2,3,5-trifluoropyridine. Retrieved from [Link]

  • American Elements. (2025). Fluorinated Pyridine Safety Data. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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